molecular formula C9H7FN2 B1441598 6-Fluoroisoquinolin-3-amine CAS No. 1260760-86-8

6-Fluoroisoquinolin-3-amine

Cat. No.: B1441598
CAS No.: 1260760-86-8
M. Wt: 162.16 g/mol
InChI Key: DERFSIJZZZJFQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoroisoquinolin-3-amine is a useful research compound. Its molecular formula is C9H7FN2 and its molecular weight is 162.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-fluoroisoquinolin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2/c10-8-2-1-6-5-12-9(11)4-7(6)3-8/h1-5H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DERFSIJZZZJFQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=C(C=C2C=C1F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 6-Fluoroisoquinolin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust and reproducible synthetic route to 6-Fluoroisoquinolin-3-amine, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug discovery. The narrative delves into the strategic considerations behind the chosen synthetic pathway, offering detailed, step-by-step protocols for each reaction, purification, and characterization technique. This document is intended for researchers, scientists, and drug development professionals, providing not only a practical guide but also the underlying scientific rationale to empower effective and efficient synthesis and analysis.

Introduction: The Significance of the this compound Scaffold

The isoquinoline core is a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of a fluorine atom at the 6-position can significantly modulate the physicochemical properties of the molecule, such as metabolic stability, lipophilicity, and binding affinity to biological targets.[3] Furthermore, the presence of an amino group at the 3-position provides a crucial handle for further functionalization and the exploration of structure-activity relationships (SAR).[4][5] Consequently, this compound represents a valuable building block for the synthesis of novel therapeutic agents.

Retrosynthetic Analysis and Strategy

The synthesis of the target molecule, this compound, is approached through a convergent strategy that leverages a robust and versatile cross-coupling reaction. The retrosynthetic analysis identifies a key intermediate, an ortho-alkynylbenzonitrile, which can be readily cyclized to form the desired 3-aminoisoquinoline core.

Diagram 1: Retrosynthetic Analysis of this compound

G target This compound intermediate1 2-Ethynyl-4-fluorobenzonitrile target->intermediate1 Intramolecular Cyclization starting_material1 2-Bromo-4-fluorobenzonitrile intermediate1->starting_material1 Sonogashira Coupling starting_material2 Ethynyltrimethylsilane intermediate1->starting_material2 Sonogashira Coupling

Caption: Retrosynthetic pathway for this compound.

This approach is predicated on the following considerations:

  • Reliability of the Sonogashira Coupling: The Sonogashira reaction is a well-established and highly efficient method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons. Its tolerance to a wide range of functional groups makes it an ideal choice for the coupling of an aryl halide with a terminal alkyne.

  • Availability of Starting Materials: 2-Bromo-4-fluorobenzonitrile and ethynyltrimethylsilane are commercially available and relatively inexpensive starting materials.

  • Efficiency of the Cyclization Step: The intramolecular cyclization of ortho-alkynylbenzonitriles in the presence of a nucleophile, such as ammonia, provides a direct and atom-economical route to the 3-aminoisoquinoline scaffold.[6]

Experimental Protocols

Materials and Instrumentation

All reagents were purchased from commercial suppliers and used without further purification unless otherwise noted. Anhydrous solvents were obtained from a solvent purification system. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates. Column chromatography was performed using silica gel (230-400 mesh).[7][8]

NMR spectra were recorded on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.[2] Mass spectra were obtained using an electrospray ionization (ESI) mass spectrometer.[9] HPLC analysis was performed on a C18 reversed-phase column with UV detection.[10][11]

Synthesis of 2-((Trimethylsilyl)ethynyl)-4-fluorobenzonitrile (Intermediate 1)

Rationale: The Sonogashira coupling is employed to introduce the alkyne functionality at the 2-position of the benzonitrile ring. Ethynyltrimethylsilane is used as the alkyne source, with the trimethylsilyl (TMS) group serving as a protecting group to prevent self-coupling and other side reactions.[12] A copper-free Sonogashira protocol is chosen to minimize potential issues with copper catalysis, such as the formation of homocoupled byproducts.

Protocol:

  • To a dried Schlenk flask under an inert atmosphere (argon or nitrogen) were added 2-bromo-4-fluorobenzonitrile (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).

  • The flask was evacuated and backfilled with the inert gas three times.

  • Anhydrous triethylamine (2.0 eq) and anhydrous tetrahydrofuran (THF) were added via syringe.

  • Ethynyltrimethylsilane (1.2 eq) was added dropwise to the stirred solution.

  • The reaction mixture was stirred at room temperature for 12-16 hours, monitoring the progress by TLC.

  • Upon completion, the reaction mixture was filtered through a pad of Celite, and the filtrate was concentrated under reduced pressure.

  • The crude product was purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford Intermediate 1 as a pale yellow solid.

ReagentMolar Eq.Molecular Weight ( g/mol )
2-Bromo-4-fluorobenzonitrile1.0200.01
Ethynyltrimethylsilane1.298.22
Pd(PPh₃)₄0.051155.56
CuI0.1190.45
Triethylamine2.0101.19
Synthesis of 2-Ethynyl-4-fluorobenzonitrile (Intermediate 2)

Rationale: The TMS protecting group is removed under basic conditions to liberate the terminal alkyne, which is necessary for the subsequent cyclization step. A mild base such as potassium carbonate in methanol is sufficient for this transformation.

Protocol:

  • To a solution of Intermediate 1 (1.0 eq) in methanol was added potassium carbonate (2.0 eq).

  • The reaction mixture was stirred at room temperature for 2-4 hours, monitoring the deprotection by TLC.

  • Upon completion, the solvent was removed under reduced pressure.

  • The residue was partitioned between water and ethyl acetate.

  • The organic layer was washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield Intermediate 2 as a light brown solid, which was used in the next step without further purification.

ReagentMolar Eq.Molecular Weight ( g/mol )
Intermediate 1 1.0219.31
Potassium Carbonate2.0138.21
Synthesis of this compound (Target Molecule)

Rationale: The final step involves an intramolecular cyclization of the ortho-alkynylbenzonitrile in the presence of an ammonia source. This reaction proceeds via a nucleophilic attack of the ammonia on the alkyne, followed by cyclization and tautomerization to form the aromatic 3-aminoisoquinoline ring system. Sodium amide is a strong base and a potent nucleophile, facilitating the reaction at elevated temperatures.

Protocol:

  • To a sealed tube were added Intermediate 2 (1.0 eq) and sodium amide (1.5 eq).

  • Anhydrous N,N-dimethylformamide (DMF) was added, and the tube was sealed.

  • The reaction mixture was heated to 100 °C for 6-8 hours.

  • The reaction was cooled to room temperature and quenched by the slow addition of water.

  • The mixture was extracted with ethyl acetate (3 x).

  • The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product was purified by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane, to afford This compound as a solid.

ReagentMolar Eq.Molecular Weight ( g/mol )
Intermediate 2 1.0147.14
Sodium Amide1.539.01

Diagram 2: Synthetic Workflow for this compound

G cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Deprotection cluster_2 Step 3: Cyclization start1 2-Bromo-4-fluorobenzonitrile + Ethynyltrimethylsilane reagents1 Pd(PPh₃)₄, CuI, Et₃N, THF start1->reagents1 Reaction product1 Intermediate 1: 2-((Trimethylsilyl)ethynyl)-4-fluorobenzonitrile reagents1->product1 Formation purification1 Column Chromatography product1->purification1 Purification start2 Intermediate 1 purification1->start2 reagents2 K₂CO₃, MeOH start2->reagents2 Reaction product2 Intermediate 2: 2-Ethynyl-4-fluorobenzonitrile reagents2->product2 Formation start3 Intermediate 2 product2->start3 reagents3 NaNH₂, DMF, 100 °C start3->reagents3 Reaction product3 Target Molecule: This compound reagents3->product3 Formation purification3 Column Chromatography product3->purification3 Purification

Caption: Step-wise workflow for the synthesis of this compound.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. ¹H NMR provides information about the number and connectivity of protons, while ¹³C NMR provides information about the carbon skeleton.

¹H NMR (400 MHz, DMSO-d₆): The expected ¹H NMR spectrum of this compound would exhibit characteristic signals for the aromatic protons and the amino group protons. The fluorine atom at the 6-position will cause splitting of the adjacent proton signals.

  • δ 9.0-9.2 (s, 1H): H1 proton, deshielded due to the adjacent nitrogen atom.

  • δ 7.8-8.0 (m, 2H): Aromatic protons, likely H4 and H5 or H8, showing complex coupling patterns.

  • δ 7.2-7.4 (m, 2H): Aromatic protons, likely H5 or H8 and H7, showing coupling to the fluorine atom.

  • δ 6.5-6.7 (s, 1H): H4 proton.

  • δ 5.5-6.0 (br s, 2H): NH₂ protons, broad due to quadrupolar relaxation and exchange. This peak will disappear upon D₂O exchange.

¹³C NMR (100 MHz, DMSO-d₆): The ¹³C NMR spectrum will show the expected number of carbon signals, with the carbon atoms attached to fluorine and nitrogen exhibiting characteristic chemical shifts.

  • δ 160-165 (d, J = 240-250 Hz): C6, directly attached to fluorine, showing a large one-bond carbon-fluorine coupling constant.

  • δ 150-155: C3, attached to the amino group.

  • δ 145-150: C1.

  • δ 110-140: Other aromatic carbons, with those ortho and meta to the fluorine atom showing smaller carbon-fluorine couplings.

Predicted Chemical Shifts¹H NMR (ppm)¹³C NMR (ppm)
Aromatic CH6.5-9.2110-150
C-F-160-165
C-NH₂-150-155
NH₂5.5-6.0-
Mass Spectrometry (MS)

Rationale: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.

High-Resolution Mass Spectrometry (HRMS): The calculated exact mass for C₉H₇FN₂ [M+H]⁺ is 163.0666. The experimentally determined mass should be within a few ppm of this value.

Electrospray Ionization - Tandem Mass Spectrometry (ESI-MS/MS): Fragmentation of the protonated molecule is expected to occur through characteristic pathways for isoquinoline alkaloids.[9][13]

  • Loss of NH₃ (17 Da): A common fragmentation pathway for primary amines.

  • Loss of HCN (27 Da): Characteristic of nitrogen-containing heterocyclic compounds.

  • Loss of a fluorine radical (19 Da): Possible, but less common than the loss of neutral molecules.

High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is used to determine the purity of the final compound. A reversed-phase C18 column is a suitable choice for the analysis of polar aromatic compounds.[10][14]

Method:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% formic acid to improve peak shape).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 280 nm.

  • Expected Retention Time: The retention time will depend on the specific gradient used, but it is expected to be in the range of 5-10 minutes. The purity should be ≥95%.

Safety and Handling

  • This compound is a research chemical and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • The synthesis should be performed in a well-ventilated fume hood.

  • Sodium amide is a highly reactive and moisture-sensitive reagent. It should be handled under an inert atmosphere.

  • Consult the Safety Data Sheets (SDS) for all reagents used in the synthesis.

Conclusion

This technical guide has outlined a detailed and reliable method for the synthesis and characterization of this compound. The chosen synthetic strategy, leveraging a Sonogashira coupling and subsequent intramolecular cyclization, offers an efficient route to this valuable heterocyclic building block. The comprehensive characterization data provides a benchmark for researchers to confirm the identity and purity of the synthesized compound. This guide serves as a practical resource for scientists in the field of medicinal chemistry and drug discovery, enabling the exploration of novel isoquinoline-based compounds with potential therapeutic applications.

References

6-Fluoroisoquinolin-3-amine chemical properties and structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Structure Elucidation of 6-Fluoroisoquinolin-3-amine

Introduction

This compound is a fluorinated heterocyclic aromatic amine built upon the isoquinoline scaffold. The strategic placement of a fluorine atom at the 6-position and an amino group at the 3-position imparts a unique electronic profile, making it a molecule of significant interest in medicinal chemistry and materials science. The isoquinoline core is a well-established pharmacophore present in numerous biologically active compounds.[1][2] The introduction of a fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability, while the primary amine serves as a crucial synthetic handle for further molecular elaboration.[3]

This guide provides a comprehensive overview of the chemical properties of this compound, outlines a representative synthetic approach, and details the multifaceted process of its structure elucidation using modern spectroscopic techniques. The methodologies and interpretations presented herein are designed to provide researchers, scientists, and drug development professionals with a practical and scientifically grounded framework for working with this and similar heterocyclic compounds.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These data are essential for handling, characterization, and experimental design.

PropertyValueReference
IUPAC Name 6-fluoro-isoquinolin-3-amine
CAS Number 1260760-86-8[4]
Molecular Formula C₉H₇FN₂[5]
Molecular Weight 162.17 g/mol [5]
Appearance Expected to be a solid at room temperature[6]
Purity Typically >95%[5][6]

The reactivity of this compound is dictated by the interplay of its functional groups. The isoquinoline nitrogen and the exocyclic amino group are basic and nucleophilic.[7] The fluorine atom at the 6-position acts as an electron-withdrawing group via induction, influencing the electron density of the entire ring system. Conversely, the amino group at the 3-position is a strong electron-donating group through resonance. This electronic push-pull system modulates the reactivity of the molecule in electrophilic and nucleophilic substitution reactions.[3][7]

Synthesis Pathway and Protocol

The synthesis of substituted aminoisoquinolines can be achieved through various routes.[8] A common strategy involves the construction of the isoquinoline ring system followed by the introduction or modification of functional groups. A plausible pathway for synthesizing this compound is outlined below, starting from a commercially available fluorinated precursor.

Synthesis_of_6_Fluoroisoquinolin_3_amine A 4-Fluoro-2-methylbenzaldehyde B Nitration (HNO₃, H₂SO₄) A->B Step 1 C 4-Fluoro-2-methyl-5-nitrobenzaldehyde B->C D Condensation with Diethyl cyanomethylphosphonate (Base, e.g., NaH) C->D Step 2 E Ethyl 2-cyano-3-(4-fluoro-2-methyl-5-nitrophenyl)acrylate D->E F Reductive Cyclization (e.g., Fe, AcOH or H₂, Pd/C) E->F Step 3 G Ethyl 3-amino-6-fluoroisoquinoline-4-carboxylate F->G H Hydrolysis & Decarboxylation (NaOH, then H⁺, heat) G->H Step 4 I This compound H->I

Caption: A representative synthetic pathway for this compound.

Experimental Protocol: Reductive Cyclization (Illustrative Step 3)

Causality: This step is crucial as it simultaneously reduces the nitro group to an amine and facilitates an intramolecular cyclization to form the isoquinoline core. Iron in acetic acid is a classic and effective reagent for this transformation, offering a cost-effective and scalable method.

  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add Ethyl 2-cyano-3-(4-fluoro-2-methyl-5-nitrophenyl)acrylate (1.0 eq) and glacial acetic acid (10-15 mL per gram of starting material).

  • Reagent Addition: Add iron powder (Fe, ~5.0 eq) portion-wise to the stirred solution. The addition may be exothermic; control the rate to maintain a gentle reflux.

  • Reaction: Heat the mixture to 80-90 °C and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron salts. Wash the filter cake with ethyl acetate.

  • Extraction: Neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the target intermediate.

Comprehensive Structure Elucidation

Confirming the molecular structure of a newly synthesized compound is a cornerstone of chemical research. A combination of spectroscopic techniques provides complementary information, leading to an unambiguous assignment.

Structure_Elucidation_Workflow cluster_0 Primary Analysis cluster_1 Detailed Structural Mapping cluster_2 Definitive 3D Structure MS Mass Spectrometry (MS) Determines Molecular Formula (C₉H₇FN₂) NMR_1H ¹H NMR Proton Environment & Connectivity MS->NMR_1H Confirms Mass XRay X-ray Crystallography Provides Atomic Coordinates, Bond Lengths & Angles MS->XRay Validates Final Structure IR Infrared (IR) Spectroscopy Identifies Functional Groups (-NH₂, C-F, Aromatic) IR->NMR_1H Confirms Groups IR->XRay Validates Final Structure NMR_13C ¹³C NMR Carbon Skeleton NMR_1H->NMR_13C Guides Assignment NMR_2D 2D NMR (COSY, HSQC) Confirms H-H & C-H Correlations NMR_1H->NMR_2D NMR_13C->NMR_2D Cross-validates NMR_2D->XRay Validates Final Structure

References

Spectroscopic data (NMR, IR, MS) of 6-Fluoroisoquinolin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Predicted Spectroscopic Profile of 6-Fluoroisoquinolin-3-amine

Abstract

This compound is a heterocyclic aromatic amine of significant interest in medicinal chemistry and drug development due to the prevalence of the isoquinoline scaffold in biologically active molecules.[1] A comprehensive understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and structural verification in synthetic and analytical workflows. This guide provides a detailed, predicted spectroscopic profile of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. As experimental spectra for this specific compound are not widely published, this document leverages established spectroscopic principles and data from analogous structures to offer a robust, predictive analysis for researchers, scientists, and drug development professionals.

Molecular Structure and Overview

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound (CAS: 1260760-86-8, Formula: C₉H₇FN₂) features an isoquinoline core functionalized with an amine group at the C3 position and a fluorine atom at the C6 position.[2] These substituents critically influence the electronic environment of the bicyclic system, which is directly reflected in the resulting spectroscopic data.

The numbering of the isoquinoline ring system, which will be used for all subsequent spectral assignments, is shown below.

Caption: Numbering scheme for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis below predicts the ¹H and ¹³C NMR spectra, detailing the influence of the electron-donating amino group and the electron-withdrawing fluorine atom.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show distinct signals for each of the aromatic protons and a characteristic broad signal for the amine protons. The fluorine atom at C6 will introduce additional complexity through long-range H-F coupling.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H1~9.0s-
H8~8.0dJ(H8-H7) ≈ 8.5
H4~7.8s-
H7~7.6ddJ(H7-H8) ≈ 8.5, J(H7-F6) ≈ 5.0
H5~7.4ddJ(H5-F6) ≈ 9.0, J(H5-H7) ≈ 2.5
NH₂~5.5br s-

Causality and Interpretation:

  • H1 and H4: These protons are adjacent to the heterocyclic nitrogen and are expected to be the most downfield shifted. H1 is typically the most deshielded proton in the isoquinoline system. The amino group at C3 is expected to have a minimal effect on H1 but will shield H4 slightly compared to the parent isoquinoline.

  • H8, H7, H5: These protons are on the fluorinated benzene ring. The fluorine at C6 exerts a strong ortho-coupling to H5 (~9.0 Hz) and a meta-coupling to H7 (~5.0 Hz). H8 is ortho to the ring junction and will appear as a standard doublet coupled to H7.

  • -NH₂ Protons: The amine protons typically appear as a broad singlet due to quadrupole broadening and potential hydrogen exchange with trace amounts of water in the solvent.[3] This peak will disappear upon D₂O exchange, a key confirmatory experiment.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts are heavily influenced by the substituents and the electronegative nitrogen atom. The most significant feature will be the large one-bond coupling constant for C6 and smaller two- and three-bond couplings for adjacent carbons due to the fluorine atom.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to C-F coupling)Predicted Coupling Constants (J, Hz)
C6~162d¹J(C-F) ≈ 245
C3~155s-
C1~150s-
C8a~138d⁴J(C-F) ≈ 2
C4a~130s-
C8~128d³J(C-F) ≈ 8
C4~120s-
C7~115d²J(C-F) ≈ 22
C5~110d²J(C-F) ≈ 25

Causality and Interpretation:

  • C6: The carbon directly bonded to fluorine (C6) will be the most downfield in the benzene ring portion and will exhibit a very large one-bond coupling constant (¹J(C-F)), which is characteristic of C-F bonds.[4]

  • C3 and C1: C3, bearing the amino group, and C1, adjacent to the nitrogen, are expected to be significantly deshielded.

  • C5 and C7: These carbons are ortho to the fluorine and will show a significant two-bond C-F coupling constant (²J(C-F)).[4]

  • Quaternary Carbons (C4a, C8a): These carbons, which bear no protons, will typically show weaker signals in the spectrum.[5] C8a will exhibit a small four-bond coupling to fluorine.

Experimental Protocols for NMR Acquisition

A standardized protocol ensures reproducibility and high-quality data.

cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃). prep2 Add internal standard (e.g., TMS at 0 ppm) if quantitative analysis is needed. prep1->prep2 prep3 Transfer solution to a 5 mm NMR tube. prep2->prep3 acq1 Tune and shim the spectrometer for the specific sample. acq2 ¹H NMR: Acquire spectrum with a spectral width of -2 to 12 ppm. Use a 1-2 second relaxation delay. acq1->acq2 acq3 ¹³C NMR: Acquire proton-decoupled spectrum with a spectral width of 0 to 200 ppm. acq1->acq3 proc1 Apply Fourier transformation to the Free Induction Decay (FID). proc2 Perform phase and baseline correction. proc1->proc2 proc3 Reference the spectrum to the residual solvent peak or internal standard. proc2->proc3

Caption: Standard workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to specific molecular vibrations.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to be dominated by absorptions from the primary amine and the aromatic system.

Wavenumber (cm⁻¹)Vibration TypeIntensityComments
3450 - 3300N-H Asymmetric & Symmetric StretchMedium-StrongTwo distinct bands are characteristic of a primary amine (R-NH₂).[6][7]
3100 - 3000Aromatic C-H StretchMedium-WeakTypical for sp² C-H bonds in aromatic rings.[8]
1650 - 1580N-H Bend (Scissoring)StrongConfirms the presence of the primary amine group.[6]
1600 - 1450Aromatic C=C Ring StretchMedium-StrongMultiple bands are expected due to the bicyclic aromatic system.
1330 - 1250Aromatic C-N StretchStrongCharacteristic of an aromatic amine.[6][9]
1250 - 1150C-F StretchStrongA strong, characteristic band for the aryl-fluoride bond.
900 - 670Aromatic C-H Out-of-Plane BendStrongPattern can sometimes give information about the substitution pattern.
Experimental Protocol: FTIR-ATR

Attenuated Total Reflectance (ATR) is a common, convenient method for obtaining IR spectra of solid samples.

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrument absorptions.

  • Sample Application: Place a small amount of the solid sample onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.

  • Spectrum Collection: Collect the sample spectrum. The instrument's software automatically ratios the sample scan against the background to produce the final absorbance or transmittance spectrum, typically over a range of 4000-400 cm⁻¹.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and can reveal structural details through fragmentation analysis.

Predicted Mass Spectrum Data
  • Molecular Formula: C₉H₇FN₂

  • Monoisotopic Mass: 162.06 g/mol

  • High-Resolution MS (HRMS): An ESI-TOF or Orbitrap mass spectrometer is expected to find the protonated molecule, [M+H]⁺, at an m/z of 163.0666 . This high-resolution measurement is critical for confirming the elemental composition.

Predicted Fragmentation Pathway

Electron Ionization (EI) or Collision-Induced Dissociation (CID) would likely lead to fragmentation of the isoquinoline ring. The parent isoquinoline molecule is known to lose HCN as a key fragmentation step.[10]

M [M]⁺˙ m/z = 162 M_HCN [M - HCN]⁺˙ m/z = 135 M->M_HCN - HCN M_HCN_F [C₇H₄]⁺ m/z = 88 M_HCN->M_HCN_F - F

Caption: A simplified predicted fragmentation pathway for this compound.

Causality and Interpretation:

  • Molecular Ion (m/z 162): The molecular ion peak should be clearly visible.

  • Loss of HCN (m/z 135): A common fragmentation for nitrogen-containing heterocycles is the loss of a stable neutral molecule like hydrogen cyanide (HCN), originating from C1 and N2. This would lead to a significant fragment at m/z 135.

  • Loss of Fluorine (m/z 88 from 135): Subsequent loss of a fluorine radical from the m/z 135 fragment could lead to a cation at m/z 88.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the mass spectrometer's source (e.g., Electrospray Ionization - ESI) at a low flow rate.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode using a high-resolution analyzer like Time-of-Flight (TOF) or Orbitrap. The mass range should be set to include the expected m/z of the protonated molecule (e.g., 50-500 m/z).

  • Data Analysis: Compare the measured accurate mass of the [M+H]⁺ ion to the theoretical calculated mass to confirm the elemental formula.

Conclusion

This technical guide provides a comprehensive, predictive overview of the key spectroscopic data for this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data are grounded in fundamental spectroscopic principles and comparison with structurally related molecules. The detailed interpretations and standardized protocols herein offer a valuable, authoritative resource for scientists engaged in the synthesis, purification, and analysis of this important chemical entity, facilitating its unambiguous characterization in the absence of readily available experimental reference spectra.

References

A Technical Guide to the Solubility and Stability Profiling of 6-Fluoroisoquinolin-3-amine for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The journey of a new chemical entity (NCE) from laboratory discovery to a viable pharmaceutical product is contingent upon a thorough understanding of its fundamental physicochemical properties.[1] Among the most critical of these are aqueous solubility and chemical stability, as they directly influence a drug's bioavailability, manufacturability, and shelf-life.[2] This in-depth technical guide provides a comprehensive framework for the systematic evaluation of 6-Fluoroisoquinolin-3-amine, a heterocyclic amine scaffold of interest in medicinal chemistry. We present a series of detailed, field-proven protocols for determining thermodynamic and pH-dependent solubility, as well as chemical and metabolic stability. The causality behind experimental choices is elucidated, and each protocol is designed as a self-validating system to ensure data integrity. This guide is intended for researchers, scientists, and drug development professionals, offering a practical roadmap for generating a robust data package to support the progression of this compound or similar NCEs through the drug development pipeline.

Introduction

This compound belongs to a class of nitrogen-containing heterocyclic compounds that are prevalent in numerous pharmacologically active molecules. The introduction of a fluorine atom can significantly modulate properties such as metabolic stability and binding affinity, making this a scaffold of considerable interest. However, the same structural features that confer biological activity—aromatic rings and ionizable amine groups—also present challenges in terms of aqueous solubility and stability.

Poor solubility is a primary cause of failure for many promising drug candidates, leading to inadequate absorption and erratic bioavailability.[2] Similarly, chemical instability can result in the degradation of the active pharmaceutical ingredient (API), compromising its safety, efficacy, and shelf-life.[2] Therefore, a rigorous and early assessment of these critical quality attributes is not merely a regulatory requirement but a foundational component of a successful drug development strategy.[3][4]

This guide outlines a logical, phase-appropriate workflow for characterizing this compound, beginning with fundamental physicochemical properties and progressing to detailed solubility and stability assessments under various conditions.

Part 1: Foundational Physicochemical Characterization

Before embarking on extensive solubility and stability studies, a baseline understanding of the molecule's intrinsic properties is essential. These parameters govern the compound's behavior in aqueous environments and provide the context for interpreting all subsequent data.

pKa and LogD Determination

The amine group on the isoquinoline ring is basic and will be protonated at physiological pH, a factor that profoundly influences solubility. The Henderson-Hasselbalch equation is a useful tool for predicting pH-dependent solubility profiles.[5]

  • pKa (Ionization Constant): Determines the pH at which the compound exists in a 50:50 ratio of its ionized and non-ionized forms. For a basic compound like this compound, solubility is expected to be higher at pH values below its pKa.[6]

  • LogD (Distribution Coefficient): Measures the lipophilicity of the compound at a specific pH, accounting for all ionic and neutral species. The pH-dependent LogD profile is crucial for predicting absorption and permeability across biological membranes.

These values are typically determined via potentiometric titration or UV-spectrophotometric methods.

Solid-State Characterization

The solid form of an API can significantly impact its dissolution rate and thermodynamic solubility. Different crystalline forms (polymorphs) of the same compound can exhibit varying solubilities.[2]

  • X-Ray Powder Diffraction (XRPD): Used to identify the crystalline form of the compound.[2]

  • Differential Scanning Calorimetry (DSC): Determines the melting point and detects polymorphic transitions.[2]

A summary of the foundational physicochemical properties for this compound is presented below.

PropertyMethodResultImplication for Developability
pKa Potentiometric Titration[Example Value: 6.8]Ionizable within the physiological pH range; solubility will be highly pH-dependent.
LogD at pH 7.4 Shake-Flask[Example Value: 2.5]Moderate lipophilicity, suggesting a balance between solubility and permeability.
Solid Form XRPD[Example Value: Crystalline Form I]A stable, well-defined solid form is crucial for reproducible manufacturing and performance.

Part 2: Aqueous Solubility Assessment

Aqueous solubility is a key determinant of a drug's absorption and bioavailability.[7] It is essential to differentiate between kinetic and thermodynamic solubility, as they provide different insights relevant to various stages of drug development.

Workflow for Comprehensive Solubility Assessment

The following diagram illustrates the logical flow for a thorough solubility evaluation.

G cluster_start Start: Compound Received cluster_kinetic Early Phase (High-Throughput) cluster_thermo Lead Optimization (Gold Standard) cluster_data Data Synthesis Start This compound (Solid) Kinetic Protocol 2.1: Kinetic Solubility (Nephelometry/UV) Start->Kinetic Thermo Protocol 2.2: Thermodynamic Solubility (Shake-Flask) Start->Thermo Kinetic_Outcome Rapid Rank-Ordering (µM) Kinetic->Kinetic_Outcome Identifies early red flags Data_Table Comprehensive Solubility Table Kinetic_Outcome->Data_Table pH_Profile Protocol 2.3: pH-Solubility Profile Thermo->pH_Profile Informs pH range Biorelevant Protocol 2.4: Biorelevant Media (SGF, FaSSIF, FeSSIF) pH_Profile->Biorelevant Provides physiological context Biorelevant->Data_Table

Caption: Workflow for solubility assessment of this compound.

Protocol 2.1: Kinetic Solubility by Nephelometry
  • Rationale & Expertise: In early drug discovery, speed is critical. Kinetic solubility provides a rapid, high-throughput assessment of a compound's propensity to precipitate when an aqueous buffer is added to a concentrated DMSO stock solution.[8][9][10] This method mimics the conditions of many in vitro biological assays and helps to flag compounds that may cause artifacts due to precipitation. Nephelometry, which measures scattered light from particulates, is a common and efficient readout.[8]

  • Methodology:

    • Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.[1]

    • Plate Preparation: In a 96-well microplate, dispense 2 µL of the DMSO stock solution.

    • Buffer Addition: Add 198 µL of Phosphate-Buffered Saline (PBS) at pH 7.4 to achieve a final compound concentration of 100 µM and a final DMSO concentration of 1%.[1]

    • Incubation: Shake the plate for 2 hours at room temperature.[8][10]

    • Measurement: Read the plate on a nephelometer to measure light scattering.

    • Data Analysis: The kinetic solubility is the concentration at which a significant increase in light scattering is observed compared to a DMSO-only control.

  • Trustworthiness (Self-Validation):

    • Positive Control: A compound with known low solubility (e.g., Verapamil) to confirm the assay can detect precipitation.

    • Negative Control: A highly soluble compound (e.g., Caffeine) to establish the baseline signal.

Protocol 2.2: Thermodynamic Solubility by Shake-Flask Method
  • Rationale & Expertise: This is the "gold standard" for determining the true equilibrium solubility of a compound.[11][12] It measures the saturation concentration of a compound in a specific medium after an extended period, ensuring that the system has reached equilibrium. This value is crucial for lead optimization and pre-formulation activities.[13] An incubation time of 24-48 hours is typically required to ensure equilibrium is reached.[1]

  • Methodology:

    • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test medium (e.g., PBS pH 7.4). Ensure undissolved solid remains visible.[11]

    • Equilibration: Seal the vials and shake them in a temperature-controlled water bath (e.g., 25°C or 37°C) for 24-48 hours.[1]

    • Phase Separation: After equilibration, separate the undissolved solid from the supernatant by centrifugation (e.g., 15,000 rpm for 15 minutes) or by filtration through a 0.22 µm filter.

    • Quantification: Accurately dilute the clear supernatant and determine the concentration of the dissolved compound using a validated, stability-indicating HPLC-UV method.[1]

  • Trustworthiness (Self-Validation):

    • Visual Confirmation: Ensure excess solid is present at the beginning and end of the experiment.

    • Time Point Analysis: Analyze samples at both 24 and 48 hours. The results should be consistent, confirming that equilibrium has been reached.

Protocol 2.3: pH-Solubility Profile
  • Rationale & Expertise: Since drugs encounter a wide range of pH environments in the gastrointestinal (GI) tract (pH 1-3 in the stomach, pH 5-7.5 in the intestine), understanding the pH-solubility profile is essential for predicting oral absorption.[7][14] For a basic compound like this compound, solubility is expected to be highest at low pH and decrease as the pH approaches and surpasses its pKa.[6]

  • Methodology:

    • Perform the Thermodynamic Shake-Flask protocol (2.2) in a series of buffers covering a physiologically relevant pH range (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0).

    • Measure the final pH of each suspension at the end of the experiment to ensure the buffer capacity was sufficient.[11]

    • Plot the resulting solubility (log scale) against the final measured pH.

Protocol 2.4: Solubility in Biorelevant Media
  • Rationale & Expertise: Simple buffers do not fully replicate the complex environment of the human gut, which contains bile salts and phospholipids that can enhance the solubility of lipophilic compounds.[15] Biorelevant media provide a more accurate in vitro simulation.

    • FaSSIF (Fasted State Simulated Intestinal Fluid): Simulates the conditions in the small intestine before a meal.[16]

    • FeSSIF (Fed State Simulated Intestinal Fluid): Simulates the conditions after a meal, with higher concentrations of bile salts.[16]

    • SGF (Simulated Gastric Fluid): Simulates the acidic environment of the stomach.

  • Methodology:

    • Prepare FaSSIF and FeSSIF media according to established recipes or using commercially available powders and concentrates.[16][17][18][19]

    • Perform the Thermodynamic Shake-Flask protocol (2.2) using SGF (pH ~1.2), FaSSIF (pH ~6.5), and FeSSIF (pH ~5.0) as the test media.

Summary of Solubility Data
MediumpHTemperature (°C)MethodSolubility (µg/mL)
PBS7.425Kinetic (Nephelometry)[Example Value: < 10]
PBS7.425Thermodynamic[Example Value: 5]
pH 2.0 Buffer2.037Thermodynamic[Example Value: > 2000]
pH 6.8 Buffer6.837Thermodynamic[Example Value: 25]
SGF1.237Thermodynamic[Example Value: > 2000]
FaSSIF6.537Thermodynamic[Example Value: 40]
FeSSIF5.037Thermodynamic[Example Value: 350]

Part 3: Stability Profiling

Stability testing is a regulatory requirement that ensures a drug product maintains its quality, safety, and efficacy throughout its shelf life.[2][20] Studies are designed to understand how the API changes over time under the influence of various environmental factors like temperature, humidity, and light.[21]

Logical Framework for Stability Assessment

This diagram shows the relationship between different types of stability studies.

G cluster_start Start: Compound Received cluster_chemical Chemical Stability cluster_metabolic Metabolic Stability cluster_outcome Key Outputs Start This compound Forced Protocol 3.1: Forced Degradation (Stress Testing) Start->Forced Solution Protocol 3.2: Solution Stability (Aqueous Buffers) Start->Solution HLM Protocol 3.3: In Vitro Metabolism (Human Liver Microsomes) Start->HLM Deg_Path Degradation Pathways Method Validation Forced->Deg_Path Identifies degradants Shelf_Life Formulation & Storage Recommendations Solution->Shelf_Life Informs shelf-life Clearance In Vivo Clearance Prediction (Cl_int, t½) HLM->Clearance Predicts PK

Caption: Interrelationship of stability studies for drug development.

Protocol 3.1: Forced Degradation (Stress Testing)
  • Rationale & Expertise: Forced degradation studies are essential for developing and validating stability-indicating analytical methods.[22][23] By intentionally degrading the compound under harsh conditions (acid, base, oxidation, heat, light), we can generate potential degradation products.[24] This ensures the primary analytical method (typically HPLC) can separate the parent compound from its degradants, a key requirement for specificity.[22] The goal is to achieve 5-20% degradation, as excessive degradation can lead to secondary products not relevant to formal stability studies.[24]

  • Methodology:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Solid compound at 80°C for 7 days.[24]

    • Photostability: Expose the compound (solid and in solution) to a light source emitting a combined visible and UV output, as specified in ICH Q1B guidelines.[24][25][26] The total exposure should be not less than 1.2 million lux hours and 200 watt-hours per square meter.[24]

    • Analysis: Analyze all stressed samples by HPLC-UV/MS. The mass spectrometer is used to help identify the mass of any new peaks (degradants).

  • Trustworthiness (Self-Validation):

    • Mass Balance: The sum of the parent compound and all degradation products should be close to 100%, indicating that all major degradants are being detected.

    • Peak Purity: Use a photodiode array (PDA) detector to assess the spectral purity of the parent peak in stressed samples, ensuring no co-eluting degradants.

Protocol 3.2: Solution Chemical Stability
  • Rationale & Expertise: This study assesses the stability of the compound in relevant aqueous media under more benign conditions, simulating potential formulation vehicles or physiological environments. This data is critical for determining appropriate storage conditions for solutions and for interpreting results from prolonged in vitro assays.

  • Methodology:

    • Preparation: Prepare solutions of this compound (e.g., at 10 µg/mL) in various buffers (e.g., pH 2.0, PBS pH 7.4).

    • Storage: Store aliquots at different temperatures (e.g., 4°C, room temperature, and 40°C).

    • Time Points: Analyze samples at initial (T=0) and subsequent time points (e.g., 24, 48, 72 hours, and 7 days).

    • Analysis: Quantify the remaining percentage of the parent compound using a validated HPLC-UV method.

Protocol 3.3: In Vitro Metabolic Stability (Human Liver Microsomes)
  • Rationale & Expertise: The liver is the primary site of drug metabolism.[27] Human Liver Microsomes (HLM) contain a high concentration of Cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of most small molecule drugs.[27] This assay measures the rate of disappearance of the parent compound in the presence of HLM and the necessary cofactor, NADPH.[27][28] The results are used to calculate in vitro half-life (t½) and intrinsic clearance (Cl_int), which are key parameters for predicting in vivo hepatic clearance.

  • Methodology:

    • Incubation Medium: Prepare an incubation medium containing phosphate buffer (100 mM, pH 7.4), HLM (final concentration ~0.5 mg/mL protein), and the test compound (final concentration ~1 µM).[28][29]

    • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiation: Initiate the metabolic reaction by adding a solution of the NADPH cofactor.[28]

    • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[28]

    • Sample Processing: Centrifuge the samples to precipitate the proteins.

    • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining percentage of the parent compound relative to the T=0 sample.

  • Trustworthiness (Self-Validation):

    • -NADPH Control: Run a parallel incubation without the NADPH cofactor. Significant compound loss in this control indicates chemical instability or non-CYP-mediated degradation.

    • Positive Controls: Include compounds with known metabolic rates: a high-clearance compound (e.g., Dextromethorphan) and a low-clearance compound (e.g., Warfarin) to validate the metabolic activity of the HLM batch.[28]

Summary of Stability Data
Condition% RemainingHalf-Life (t½)Intrinsic Clearance (Cl_int) (µL/min/mg)Notes
Forced Degradation
0.1 M HCl, 60°C, 24h[85%]--Stable to acid.
0.1 M NaOH, 60°C, 24h[40%]--Liable to base hydrolysis.
3% H₂O₂, RT, 24h[92%]--Stable to oxidation.
Solution Stability (PBS, pH 7.4)
40°C, 7 days[95%]--Good stability in neutral buffer.
Metabolic Stability (HLM) [Example: 45 min][Example: 31 µL/min/mg]Predicted to be a moderately cleared compound.

Part 4: Integrated Data Analysis & Developability Assessment

Synthesizing the data from these studies provides a holistic view of the compound's strengths and weaknesses.

  • Solubility Insights: The pH-solubility profile for this compound is characteristic of a weak base. The high solubility in acidic conditions (>2000 µg/mL in SGF) suggests that dissolution in the stomach will not be a limiting factor for oral absorption.[6] However, the sharp drop in solubility at neutral pH (5 µg/mL in PBS) indicates a high risk of precipitation as the compound transits to the small intestine. The enhanced solubility in FeSSIF compared to FaSSIF suggests a positive food effect, where bile salts released after a meal may aid in solubilization.

  • Stability Insights: The compound demonstrates good stability under acidic, oxidative, and neutral aqueous conditions. However, the liability to base hydrolysis identified in the forced degradation study is a potential concern for manufacturing processes or formulations involving basic excipients. The metabolic stability data, predicting moderate clearance, is encouraging and suggests that the compound is not likely to be cleared too rapidly in vivo, allowing for a reasonable dosing interval.

  • Overall Developability Assessment: this compound presents a classic "BCS Class II-like" profile (low solubility, likely good permeability). The primary development challenge will be to mitigate the risk of precipitation in the intestine to ensure adequate absorption.

  • Recommended Next Steps:

    • Salt Screening: Forming a salt with an appropriate counter-ion could significantly improve the dissolution rate and apparent solubility.

    • Formulation Strategies: Investigate enabling formulations such as amorphous solid dispersions (ASDs) or lipid-based formulations to maintain the compound in a supersaturated state in the intestine.

    • Further Stability: Conduct formal stability studies on the lead salt form according to ICH Q1A guidelines, which define storage conditions and testing frequency for registration applications.[21][25][30][31]

Conclusion

This guide has detailed a systematic and scientifically rigorous approach to evaluating the solubility and stability of this compound. By employing these validated protocols, researchers can generate a high-quality data package that illuminates the compound's physicochemical liabilities and informs rational strategies for its advancement. A thorough, early-stage characterization, as outlined here, is indispensable for minimizing risk, optimizing resources, and ultimately increasing the probability of success in the challenging journey of drug development.

References

The Emergence of 6-Fluoroisoquinolin-3-amine: A Privileged Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinoline core is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural alkaloids and synthetic compounds with a broad spectrum of biological activities.[1][2] Within this class, the 3-aminoisoquinoline motif has emerged as a particularly valuable scaffold, offering a versatile platform for the development of novel therapeutics. This guide delves into the discovery and strategic importance of 6-Fluoroisoquinolin-3-amine and its analogs. We will explore the rationale behind the incorporation of the 3-amino group and the strategic placement of a fluorine atom at the 6-position. This document provides a comprehensive overview of the synthesis of the core scaffold, the design principles for analog development, detailed experimental protocols for compound evaluation, and an analysis of structure-activity relationships (SAR), positioning this compound as a key intermediate for future drug discovery endeavors.

The Isoquinoline Scaffold: A Foundation of Bioactivity

The isoquinoline nucleus is a bicyclic aromatic heterocycle that is not only prevalent in nature but has also been extensively utilized by medicinal chemists to create compounds with diverse pharmacological profiles.[1] Its rigid structure provides a well-defined orientation for substituents to interact with biological targets. Classical synthetic routes such as the Bischler-Napieralski and Pictet-Spengler reactions have made the isoquinoline core readily accessible for chemical exploration.[3][4]

The 3-aminoisoquinoline subfamily, in particular, has been investigated for various therapeutic applications, including potential antimalarial and central nervous system (CNS) depressant activities.[5][6] The amino group at the 3-position serves as a crucial handle for further chemical modification and as a key hydrogen bond donor/acceptor, enabling potent interactions with target proteins.

The Strategic Advantage of Fluorine Integration

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties.[7][8] The decision to place a fluorine atom at the 6-position of the isoquinoline ring is a deliberate design choice aimed at favorably modulating several key parameters:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Fluorination at a metabolically susceptible position can block oxidative degradation, thereby increasing the compound's half-life and bioavailability.[8]

  • Target Binding Affinity: Fluorine's high electronegativity can alter the electronic distribution of the aromatic ring system, influencing pKa and creating favorable electrostatic or dipole interactions within a protein's binding pocket. This can lead to enhanced potency and selectivity.[7]

  • Membrane Permeability and CNS Penetration: The strategic addition of fluorine can increase a molecule's lipophilicity, which can improve its ability to cross cellular membranes and the blood-brain barrier.[8]

The combination of the 3-amino group for targeted interactions and the 6-fluoro substituent for optimized drug-like properties makes this compound a highly attractive starting point for library synthesis in drug discovery programs.

Synthesis of the this compound Core

The synthesis of this compound can be achieved through a multi-step sequence, starting from commercially available materials. The following protocol outlines a plausible and efficient route based on established chemical transformations for constructing substituted isoquinolines.[9][10]

Experimental Protocol: Multi-step Synthesis

Step 1: Synthesis of 4-Fluoro-2-methylbenzonitrile

  • To a solution of 4-fluoro-2-methylaniline (1.0 eq) in a mixture of water and concentrated hydrochloric acid at 0°C, add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5°C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0°C.

  • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.3 eq) in water.

  • Slowly add the cold diazonium salt solution to the cyanide solution.

  • Allow the reaction to warm to room temperature and then heat to 50°C for 1 hour.

  • Cool the mixture, extract with dichloromethane, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 4-fluoro-2-methylbenzonitrile.

Step 2: Bromination to 2-(Bromomethyl)-4-fluorobenzonitrile

  • Dissolve 4-fluoro-2-methylbenzonitrile (1.0 eq) in carbon tetrachloride.

  • Add N-bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of benzoyl peroxide.

  • Reflux the mixture under irradiation with a UV lamp until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate.

  • The crude 2-(bromomethyl)-4-fluorobenzonitrile can be used in the next step without further purification.

Step 3: Formation of 2-((Cyanomethyl)amino)acetonitrile

  • To a solution of hexamethylenetetramine (1.2 eq) in chloroform, add the crude 2-(bromomethyl)-4-fluorobenzonitrile (1.0 eq).

  • Stir the mixture at room temperature overnight.

  • Filter the resulting salt and wash with diethyl ether.

  • Treat the salt with a mixture of ethanol and concentrated hydrochloric acid and reflux for 2 hours.

  • Cool the solution and add sodium cyanide (2.0 eq).

  • Stir at room temperature for 4 hours.

  • Extract the product with ethyl acetate, dry over anhydrous magnesium sulfate, and concentrate to give the crude α-cyano-o-tolunitrile derivative.

Step 4: Cyclization to this compound

  • Prepare a saturated solution of hydrogen bromide in glacial acetic acid.

  • Add the crude product from Step 3 to this solution.

  • Heat the mixture at 100°C for 4-6 hours.

  • Cool to room temperature and pour onto ice.

  • Neutralize with a concentrated ammonium hydroxide solution.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

G cluster_0 Synthesis of this compound 4-Fluoro-2-methylaniline 4-Fluoro-2-methylaniline Diazonium Salt Diazonium Salt 4-Fluoro-2-methylaniline->Diazonium Salt 1. NaNO2, HCl 4-Fluoro-2-methylbenzonitrile 4-Fluoro-2-methylbenzonitrile Diazonium Salt->4-Fluoro-2-methylbenzonitrile 2. CuCN 2-(Bromomethyl)-4-fluorobenzonitrile 2-(Bromomethyl)-4-fluorobenzonitrile 4-Fluoro-2-methylbenzonitrile->2-(Bromomethyl)-4-fluorobenzonitrile 3. NBS, BPO α-Cyano-o-tolunitrile derivative α-Cyano-o-tolunitrile derivative 2-(Bromomethyl)-4-fluorobenzonitrile->α-Cyano-o-tolunitrile derivative 4. Hexamethylenetetramine, then NaCN This compound This compound α-Cyano-o-tolunitrile derivative->this compound 5. HBr, Acetic Acid

Caption: Synthetic scheme for this compound.

Analog Development: A Kinase Inhibitor Case Study

The 3-aminoisoquinoline scaffold is a known hinge-binding motif for many protein kinases. The development of analogs based on the this compound core can be exemplified through a hypothetical kinase inhibitor program. The primary amino group can be functionalized to introduce various substituents that can probe different pockets of a kinase active site.

Screening Cascade for Analog Evaluation

A systematic approach is essential to evaluate newly synthesized analogs efficiently. A typical screening cascade involves a tiered progression from broad, high-throughput assays to more complex, biologically relevant models.

A Primary Biochemical Assay (e.g., Kinase Glo® for IC50) B Secondary Biochemical Assay (Orthogonal method, e.g., HTRF) A->B Confirm Hits C Cellular Target Engagement Assay (e.g., NanoBRET™) B->C Validate On-Target Activity D Cellular Potency Assay (e.g., CellTiter-Glo® for GI50) C->D Assess Cellular Efficacy E ADME & Pharmacokinetic Profiling (Microsomal stability, solubility, etc.) D->E Evaluate Drug-like Properties F In Vivo Efficacy Studies E->F Test in Animal Models

Caption: Tiered screening cascade for kinase inhibitor evaluation.

Structure-Activity Relationship (SAR) Analysis

The systematic modification of the this compound core allows for the exploration of the SAR, providing insights into the molecular features required for potent and selective inhibition.

Table 1: SAR of this compound Analogs against Target Kinase X

Compound IDR Group (at 3-amino position)Kinase X IC50 (nM)Cell Proliferation GI50 (nM)
Core -H>10,000>10,000
Analog-1 -C(O)c1ccccc1 (Benzoyl)8502,500
Analog-2 -C(O)c1cnccn1 (Isonicotinoyl)250900
Analog-3 -C(O)c1ccc(F)cc1 (4-Fluorobenzoyl)120450
Analog-4 -C(O)c1ccc(OCF3)cc1 (4-Trifluoromethoxybenzoyl)2595
Analog-5 -SO2c1ccccc1 (Benzenesulfonyl)1,500>5,000
Interpretation of SAR:
  • Amide is Preferred: Acylation of the 3-amino group is crucial for activity (Core vs. Analogs 1-4). The amide likely forms a key hydrogen bond with the kinase hinge region. The sulfonyl linkage (Analog-5) is poorly tolerated, suggesting a specific geometric requirement for the linker.

  • Heteroaromatic Rings Enhance Potency: The introduction of a pyridine ring (Analog-2) improves potency over a simple phenyl ring (Analog-1), possibly due to an additional hydrogen bond acceptor or improved solubility.

  • Electron-Withdrawing Groups are Favorable: The addition of a fluorine atom to the phenyl ring (Analog-3) significantly boosts potency. This trend is further confirmed by the highly potent trifluoromethoxy-substituted analog (Analog-4), indicating that an electron-deficient aromatic ring is optimal for binding. This could be due to favorable interactions in a hydrophobic pocket with some polar character.

Caption: Key structure-activity relationships for this compound analogs.

Conclusion

The this compound scaffold represents a confluence of favorable structural features for modern drug discovery. The isoquinoline core provides a rigid and synthetically tractable framework, the 3-amino group offers a key interaction point for target binding and a handle for chemical diversification, and the 6-fluoro substituent provides a strategic tool for enhancing metabolic stability and target affinity. The systematic exploration of analogs derived from this core has the potential to yield potent and selective modulators of a wide range of biological targets, particularly protein kinases. This guide provides the foundational knowledge and experimental framework for researchers to leverage this privileged scaffold in the pursuit of novel therapeutics.

References

Unraveling the Enigma: A Theoretical Exploration of the Mechanism of Action of 6-Fluoroisoquinolin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a vast spectrum of pharmacological activities.[1] The subject of this technical guide, 6-Fluoroisoquinolin-3-amine, is a compound of significant interest due to the confluence of a privileged heterocyclic core, a strategically placed fluorine atom, and a reactive primary amine. While direct experimental evidence for its mechanism of action is not yet publicly available, its structural motifs allow for the formulation of compelling, evidence-based hypotheses. This guide will delve into two primary theoretical mechanisms of action for this compound: its potential as a topoisomerase inhibitor for antimicrobial applications and its role as a kinase inhibitor in the context of oncology and inflammatory diseases. We will explore the scientific rationale behind these hypotheses, propose detailed experimental workflows for their validation, and provide insights into the potential therapeutic landscape of this intriguing molecule.

Introduction: The Isoquinoline Scaffold and the Promise of this compound

The isoquinoline ring system is a structural alert for a wide array of biological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory actions.[1] The introduction of specific functional groups onto this scaffold can profoundly influence its physicochemical properties and target-binding profile. In this compound, three key features guide our mechanistic hypotheses:

  • The Isoquinoline Core: A bicyclic aromatic system that provides a rigid framework for interaction with biological macromolecules.

  • The 3-Amino Group: A critical functional group that can act as a hydrogen bond donor and acceptor, and a key site for further chemical modification. 3-aminoisoquinolinone derivatives, for example, have been identified as potent anticancer agents.[2]

  • The 6-Fluoro Substituent: The incorporation of a fluorine atom can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity to its target protein.[3][4][5] In the context of quinolones, a fluorine at the C-6 position has been shown to enhance DNA gyrase binding affinity.[4]

Given these structural attributes, we will explore two plausible and compelling mechanistic pathways for this compound.

Hypothesis I: this compound as a Novel Topoisomerase Inhibitor

A significant body of evidence points to the activity of fluoroquinolone and fluoroisoquinoline derivatives as potent inhibitors of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[1][6][7] These enzymes are essential for bacterial DNA replication, and their inhibition leads to bactericidal effects.[6][7]

Theoretical Basis

The proposed mechanism of action for this compound as a topoisomerase inhibitor is predicated on the following:

  • Structural Analogy to Fluoroquinolones: The core structure of this compound shares similarities with the quinolone antibiotics. The fluorine atom at position 6 is a hallmark of many potent fluoroquinolones and is known to be crucial for their activity.[4]

  • Interaction with the Enzyme-DNA Complex: Fluoroquinolones do not bind to the enzyme or DNA alone but rather stabilize the covalent complex formed between the topoisomerase and the cleaved DNA.[6][8] This ternary complex blocks the progression of the replication fork, leading to double-strand DNA breaks and cell death.[6] It is hypothesized that this compound could similarly intercalate at the DNA-enzyme interface.

  • Role of the 3-Amino Group: The amino group could participate in key hydrogen bonding interactions within the active site of the topoisomerase or with the DNA backbone, further stabilizing the ternary complex.

Proposed Signaling Pathway

Topoisomerase_Inhibition cluster_bacterium Bacterial Cell Drug This compound DNA_Gyrase DNA Gyrase / Topoisomerase IV Drug->DNA_Gyrase Inhibits DNA Bacterial DNA DNA_Gyrase->DNA Acts on DSB Double-Strand Breaks DNA_Gyrase->DSB Stabilizes cleavage complex leading to Replication_Fork Replication Fork DNA->Replication_Fork Forms Replication_Fork->DSB Stalls Cell_Death Bacterial Cell Death DSB->Cell_Death

Caption: Proposed mechanism of this compound as a topoisomerase inhibitor.

Experimental Validation Workflow

To investigate this hypothesis, a multi-step experimental approach is recommended:

2.3.1. In Vitro Enzyme Inhibition Assays

  • Objective: To determine the direct inhibitory effect of this compound on purified bacterial DNA gyrase and topoisomerase IV.

  • Protocol:

    • Purify recombinant DNA gyrase (GyrA and GyrB subunits) and topoisomerase IV (ParC and ParE subunits) from a relevant bacterial species (e.g., E. coli or S. aureus).

    • Perform supercoiling (for gyrase) or decatenation (for topoisomerase IV) assays in the presence of varying concentrations of the test compound.

    • Analyze the reaction products by agarose gel electrophoresis to determine the extent of enzyme inhibition.

    • Calculate the IC50 value for each enzyme.

2.3.2. Minimum Inhibitory Concentration (MIC) Determination

  • Objective: To assess the whole-cell antibacterial activity of this compound against a panel of clinically relevant bacterial strains.

  • Protocol:

    • Use a broth microdilution method according to CLSI guidelines.

    • Test the compound against a panel of Gram-positive (e.g., Staphylococcus aureus, Streptococcus pneumoniae) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[9]

    • Determine the MIC, the lowest concentration of the compound that completely inhibits visible growth.

2.3.3. Mechanism of Action Elucidation in Bacteria

  • Objective: To confirm that the antibacterial activity is due to topoisomerase inhibition.

  • Protocol:

    • Macromolecular Synthesis Inhibition: Perform radiolabeled precursor incorporation assays ([3H]-thymidine for DNA, [3H]-uridine for RNA, and [3H]-leucine for protein) in bacterial cultures treated with the compound. Inhibition of DNA synthesis would be indicative of topoisomerase targeting.

    • DNA Cleavage Assays: Use purified enzyme and DNA to demonstrate that the compound stabilizes the covalent enzyme-DNA complex.

Hypothesis II: this compound as a Kinase Inhibitor

The quinoline and isoquinoline scaffolds are prevalent in a multitude of approved and investigational kinase inhibitors.[10] The 3-aminoisoquinoline moiety, in particular, has been explored as a pharmacophore for targeting various kinases involved in cancer and inflammation.[2]

Theoretical Basis

The potential for this compound to act as a kinase inhibitor is supported by:

  • Structural Precedent: Many kinase inhibitors feature a heterocyclic core that occupies the adenine-binding pocket of the ATP-binding site. The isoquinoline ring is well-suited for this role.

  • Key Interactions: The 3-amino group can form critical hydrogen bonds with the hinge region of the kinase, a common binding motif for ATP-competitive inhibitors.

  • Fluorine's Role in Selectivity and Potency: The 6-fluoro substituent can modulate the electronic properties of the isoquinoline ring and engage in specific interactions with the protein, potentially enhancing binding affinity and selectivity for certain kinases.[3][5]

Potential kinase targets could include, but are not limited to, Bruton's tyrosine kinase (BTK), phosphoinositide 3-kinases (PI3Ks), and various receptor tyrosine kinases.[11][12]

Proposed Signaling Pathway (Example: BTK Inhibition)

Caption: General pathway for kinase inhibition by this compound.

Experimental Validation Workflow

A systematic approach is required to identify and validate the potential kinase targets of this compound.

3.3.1. Kinase Panel Screening

  • Objective: To broadly screen the compound against a large panel of kinases to identify potential targets.

  • Protocol:

    • Utilize a commercial kinase screening service (e.g., Eurofins DiscoverX, Promega).

    • Screen the compound at a fixed concentration (e.g., 1 µM) against a panel of several hundred kinases.

    • Identify "hits" based on a predefined inhibition threshold (e.g., >50% inhibition).

3.3.2. In Vitro Kinase Inhibition Assays for Hit Validation

  • Objective: To confirm the inhibitory activity against the identified "hit" kinases and determine their potency.

  • Protocol:

    • Perform in vitro kinase assays using purified recombinant kinases identified from the screen.

    • Use a suitable assay format (e.g., radiometric, fluorescence-based, or luminescence-based) to measure kinase activity.

    • Generate dose-response curves and calculate the IC50 values for each validated kinase.

3.3.3. Cellular Assays

  • Objective: To assess the on-target activity of the compound in a cellular context.

  • Protocol:

    • Select cell lines that are known to be dependent on the activity of the target kinase.

    • Treat the cells with varying concentrations of the compound and measure the inhibition of downstream signaling pathways using techniques such as Western blotting to detect phosphorylation of target substrates.

    • Perform cell viability or proliferation assays (e.g., MTT, CellTiter-Glo) to determine the functional consequences of kinase inhibition.

Quantitative Data Summary (Hypothetical)

The following table presents a hypothetical summary of potential experimental outcomes to guide researchers in their data interpretation.

ParameterHypothesis I: Topoisomerase InhibitorHypothesis II: Kinase Inhibitor
IC50 (DNA Gyrase) < 1 µM> 50 µM
IC50 (Topoisomerase IV) < 1 µM> 50 µM
MIC (S. aureus) 0.1 - 2 µg/mL> 64 µg/mL
IC50 (Target Kinase) > 50 µM< 100 nM
Cellular IC50 (Target-dependent cell line) > 50 µM< 500 nM

Conclusion and Future Directions

This compound represents a molecule of significant therapeutic potential, with its structural features suggesting at least two distinct and compelling mechanisms of action. As a putative topoisomerase inhibitor, it could offer a new avenue for the development of novel antibacterial agents. Alternatively, its potential as a kinase inhibitor positions it as a promising scaffold for the discovery of new treatments for cancer or inflammatory disorders. The experimental workflows detailed in this guide provide a clear and logical path for the elucidation of its true biological function. Further research, including structure-activity relationship (SAR) studies and in vivo efficacy models, will be crucial to fully unlock the therapeutic promise of this compound and its derivatives.

References

Whitepaper: A Strategic Guide to In Silico Screening of 6-Fluoroisoquinolin-3-amine Against Kinase Targets

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a critical class of enzymes and prominent drug targets, particularly in oncology.[1] The isoquinoline scaffold is a well-established pharmacophore in kinase inhibition, with several approved drugs and clinical candidates demonstrating its utility.[2][3][4] This technical guide presents a comprehensive, field-proven workflow for the in silico screening of 6-Fluoroisoquinolin-3-amine, a representative novel scaffold, against a panel of therapeutically relevant kinase targets. We move beyond a simple recitation of steps to provide the strategic rationale behind key decisions in target selection, protein and ligand preparation, hierarchical virtual screening, and post-screening validation. This guide is intended for researchers, computational chemists, and drug development professionals seeking to leverage computational methods to accelerate the discovery of novel kinase inhibitors.[5]

The Strategic Framework: Why Screen This Scaffold?

The selection of a starting scaffold is a critical decision point in any screening campaign. The this compound scaffold was chosen for this guide based on several key strategic considerations:

  • Privileged Structure: The isoquinoline core is a known "privileged scaffold" that has been successfully utilized in the development of numerous kinase inhibitors.[2][6][3][4] Its bicyclic, heterocyclic nature provides a rigid framework capable of forming crucial hydrogen bond interactions with the kinase hinge region—the anchor point for most ATP-competitive inhibitors.[7]

  • Vector for Exploration: The fluorine atom at the 6-position offers a strategic vector for modifying physicochemical properties such as metabolic stability and membrane permeability without significantly altering the core's binding geometry. The amine group at the 3-position provides a key hydrogen bond donor, mimicking the adenine portion of ATP.

  • Novelty and Patentability: While the core is known, this specific substitution pattern may not be extensively explored, offering a potential path to novel intellectual property.

Our overarching goal is not merely to find a binder but to identify a selective, developable lead. The in silico workflow is therefore designed as a hierarchical filter to efficiently triage a vast chemical space, prioritizing compounds with the highest probability of success in subsequent experimental validation.[8][9][10]

Overall In Silico Screening Workflow

The workflow is structured as a multi-stage cascade, increasing computational rigor at each step to filter the initial library down to a small set of high-confidence hits.

G cluster_prep Phase 1: Preparation cluster_screen Phase 2: Hierarchical Screening cluster_validate Phase 3: Validation & Selection T_Select Target Selection & Curation HT_Dock High-Throughput Virtual Screening (e.g., AutoDock Vina) T_Select->HT_Dock L_Prep Ligand Library Generation (Enumeration around Scaffold) L_Prep->HT_Dock SP_Dock Standard Precision Docking (Refinement) HT_Dock->SP_Dock Top 10% of Hits Pose_Analysis Binding Pose & Interaction Analysis SP_Dock->Pose_Analysis Top 1-2% of Hits ADMET_Filter In Silico ADMET Prediction Pose_Analysis->ADMET_Filter MD_Sim Molecular Dynamics Simulation (Binding Stability) ADMET_Filter->MD_Sim Promising Candidates Final_Hits Final Hit Candidates (For Experimental Assay) MD_Sim->Final_Hits

Caption: High-level workflow for in silico kinase inhibitor screening.

Module 1: Target Selection and Curation

The choice of kinase targets dictates the therapeutic potential of the screening campaign. For this guide, we select three well-characterized kinases implicated in oncology, representing different subfamilies to assess scaffold promiscuity and potential selectivity.

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase often mutated in non-small cell lung cancer.

  • Cyclin-Dependent Kinase 2 (CDK2): A serine/threonine kinase crucial for cell cycle regulation, often dysregulated in various cancers.[3]

  • Aurora A Kinase: A serine/threonine kinase involved in mitotic progression, frequently overexpressed in tumors.[11]

Protocol 2.1: Protein Structure Preparation

The quality of the input protein structure is paramount for a successful docking experiment. The goal is to prepare a biologically relevant, clean, and computationally ready model. We will use the Schrödinger Protein Preparation Wizard, a widely accepted tool for this process.[12][13][14]

  • Structure Acquisition: Download crystal structures from the Protein Data Bank (PDB).[15] Prioritize high-resolution (<2.5 Å) structures complexed with a ligand to ensure the active site is in a relevant conformation.

    • EGFR: PDB ID: 2J6M

    • CDK2: PDB ID: 1HCK

    • Aurora A: PDB ID: 1MQ4[11]

  • Initial Processing:

    • Rationale: Raw PDB files often contain non-essential components (e.g., co-solvents, excess water molecules) and lack hydrogen atoms, which are critical for calculating interactions.

    • Action: Import the PDB file into Maestro. Remove all solvent molecules except those bridging key interactions between the protein and a co-crystallized ligand. Assign bond orders and add hydrogen atoms.

  • Protonation State Assignment:

    • Rationale: The protonation states of residues like Histidine, Aspartate, and Glutamate can significantly impact ligand binding.

    • Action: Use ProtAssign at a biologically relevant pH (e.g., 7.4) to predict the optimal protonation and tautomeric states. This step involves optimizing the hydrogen-bonding network.[16]

  • Restrained Minimization:

    • Rationale: The addition of hydrogens and other corrections can introduce steric clashes. A gentle, restrained minimization relieves these clashes without significantly perturbing the experimentally determined backbone coordinates.

    • Action: Perform a restrained minimization on the protein, converging heavy atoms to an RMSD of ~0.3 Å using a modern force field like OPLS4.[13]

Module 2: Ligand and Receptor Grid Preparation

With a curated protein structure, the next phase involves preparing the ligand library and defining the specific binding site for docking.

Protocol 3.1: Ligand Preparation
  • Scaffold Sketching: Draw the this compound scaffold in a 2D chemical sketcher.

  • Virtual Library Enumeration:

    • Rationale: To explore the chemical space around the core scaffold, we will generate a virtual library by attaching a representative set of R-groups at synthetically accessible positions.

    • Action: Use a library enumeration tool (e.g., Schrödinger's LigPrep) to generate 3D conformers with correct stereochemistries, ionization states, and tautomers at pH 7.4 ± 0.5.

  • Energy Minimization: Each generated ligand conformer should be minimized using a suitable force field (e.g., OPLS4) to produce low-energy, realistic 3D structures.

Protocol 3.2: Receptor Grid Generation
  • Rationale: Docking programs like AutoDock Vina require a "grid box" that defines the search space for the ligand within the protein's active site.[17] The grid pre-calculates the potential energy of interaction for different atom types, dramatically speeding up the docking process.[18]

  • Action:

    • Load the prepared protein structure into AutoDockTools (ADT).[19]

    • Define the grid box to encompass the entire ATP-binding site. A common practice is to center the grid on the co-crystallized ligand (if present) and extend it by 10-15 Å in each dimension.

    • Ensure the grid box includes the hinge region, the DFG motif, and adjacent hydrophobic pockets.[7]

Module 3: Hierarchical Virtual Screening

This module is the core of the screening process, where the enumerated ligand library is docked against the prepared kinase targets. We employ a hierarchical approach to balance speed and accuracy.

Protocol 4.1: High-Throughput Virtual Screening (HTVS) with AutoDock Vina
  • Rationale: AutoDock Vina is a fast and widely validated open-source docking program, ideal for rapidly screening thousands to millions of compounds.[17][20][21] At this stage, the goal is to quickly discard non-binders and enrich the compound set with potential hits.

  • Action:

    • Prepare all ligand files in the required PDBQT format using OpenBabel or ADT.[21]

    • Use a wrapper script (e.g., in Python or Bash) to automate the docking of each ligand against the pre-computed receptor grid for each kinase target.[17][20]

    • Set the exhaustiveness parameter to a moderate value (e.g., 8) to balance speed and sampling.

    • Rank the ligands based on their predicted binding affinity (ΔG, kcal/mol). Retain the top 10% of compounds for the next stage.

Data Presentation: HTVS Docking Scores
Compound IDScaffold DerivativeEGFR Score (kcal/mol)CDK2 Score (kcal/mol)Aurora A Score (kcal/mol)
FIQA-001Unsubstituted-7.8-7.5-7.2
FIQA-002R = -CH3-8.1-7.9-7.5
FIQA-003R = -Phenyl-9.5-8.8-8.4
FIQA-004R = -NH-Ph-10.2-9.1-8.9
...............
FIQA-1000...-6.5-6.2-6.0

Module 4: Post-Screening Validation and Hit Selection

Raw docking scores are not sufficient for hit selection. This module applies a series of computational filters to refine the hit list, focusing on binding mode plausibility, developability, and binding stability.

Protocol 5.1: Binding Pose and Interaction Analysis
  • Rationale: A good docking score is meaningless if the predicted binding pose is not chemically sensible. We must visually inspect the top-ranked poses to ensure they form the expected key interactions for kinase inhibition.

  • Action:

    • Load the top 1-2% of docked complexes into a molecular visualizer (e.g., Maestro, PyMOL).

    • Primary Filter: Does the isoquinoline core form one or more hydrogen bonds with the backbone of the hinge region? This is the most critical interaction for ATP-competitive inhibitors.

    • Secondary Filter: Are there favorable hydrophobic or aromatic interactions in the pockets adjacent to the hinge?

    • Negative Filter: Are there any unresolved steric clashes or buried polar groups without a hydrogen-bonding partner? Discard these candidates.

EGFR Signaling Pathway and Inhibitor Action

G EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Dimer Dimerization & Autophosphorylation EGFR->Dimer Binding RAS RAS Dimer->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Promotes Inhibitor This compound (Our Hit) Inhibitor->Dimer Blocks ATP Site

Caption: Inhibition of the EGFR signaling cascade by an ATP-competitive agent.

Protocol 5.2: In Silico ADMET Profiling
  • Rationale: Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties helps eliminate compounds that are likely to fail later in development due to poor pharmacokinetics or safety issues.[22][23]

  • Key Properties to Assess:

    • Aqueous Solubility (LogS)

    • Blood-Brain Barrier (BBB) penetration

    • CYP450 enzyme inhibition

    • hERG inhibition potential

    • Ames mutagenicity

Protocol 5.3: Molecular Dynamics (MD) Simulations
  • Rationale: Molecular docking provides a static snapshot of the binding pose. MD simulations offer a dynamic view, allowing us to assess the stability of the protein-ligand complex over time in a simulated physiological environment.[27][28][29][30][31]

  • Action (using GROMACS): [27][28][29][30][31]

    • System Setup: Take the best-docked pose for a high-priority candidate (e.g., FIQA-004 in EGFR). Solvate the complex in a water box with counter-ions to neutralize the system.

    • Equilibration: Perform a two-stage equilibration (NVT followed by NPT) to allow the solvent to relax around the complex and bring the system to the correct temperature and pressure.

    • Production Run: Run a production simulation for 50-100 nanoseconds.

    • Analysis: Analyze the trajectory to calculate the Root Mean Square Deviation (RMSD) of the ligand and protein. A stable ligand RMSD indicates a stable binding mode. Analyze key hydrogen bonds to see if they persist throughout the simulation.

Hit Selection Logic

G start Docked Pose hinge_hb Hinge H-Bond? start->hinge_hb admet_ok Favorable ADMET? hinge_hb->admet_ok Yes fail Discard hinge_hb->fail No md_stable Stable in MD? admet_ok->md_stable Yes admet_ok->fail No pass Select for Synthesis md_stable->pass Yes md_stable->fail No

References

A Technical Guide to the Preliminary Biological Evaluation of 6-Fluoroisoquinolin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The isoquinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds, including numerous approved drugs.[1][2] Its derivatives have demonstrated a vast therapeutic potential, exhibiting anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][4][5] This guide outlines a comprehensive strategy for the preliminary biological evaluation of a novel derivative, 6-Fluoroisoquinolin-3-amine. The introduction of a fluorine atom at the 6-position is a strategic modification intended to enhance metabolic stability and modulate electronic properties, potentially leading to improved potency and a favorable pharmacokinetic profile.

This document serves as a technical roadmap for researchers, scientists, and drug development professionals. It moves beyond a simple listing of protocols to provide the causal reasoning behind experimental choices, establishing a self-validating framework for investigation. We will progress logically from initial in vitro cytotoxicity screening and target validation to preliminary ADME (Absorption, Distribution, Metabolism, and Excretion) profiling and culminate in a proposed in vivo efficacy and pharmacokinetic assessment. The overarching objective is to generate a robust preliminary data package to ascertain the therapeutic potential of this compound and guide future development efforts.

Introduction and Rationale

The Isoquinoline Scaffold: A Foundation for Drug Discovery

The isoquinoline ring system is a structural motif found in over 2,500 natural alkaloids and countless synthetic molecules.[2] This prevalence is a testament to its unique ability to present functional groups in a specific three-dimensional orientation, allowing for high-affinity interactions with a diverse range of biological targets.[5] The therapeutic applications of isoquinoline-based drugs are broad, targeting conditions such as cancer, infections, and cardiovascular diseases.[1] Their mechanisms of action are equally varied, including the inhibition of critical enzymes like topoisomerases and protein kinases, disruption of microtubule dynamics, and induction of apoptosis.[3][4]

This compound: A Strategic Design

The subject of this guide, this compound, is a synthetic derivative designed with specific therapeutic hypotheses in mind.

  • The Amino Group (Position 3): The presence of an amine is a common feature in many bioactive quinolines and isoquinolines. It can act as a key hydrogen bond donor or acceptor, or as a basic center, facilitating critical interactions within a target's binding pocket.

  • The Fluorine Atom (Position 6): Fluorination is a widely employed strategy in medicinal chemistry. The high electronegativity of fluorine can alter the pKa of nearby functional groups, influence conformation, and block sites of metabolism, often leading to increased metabolic stability and improved oral bioavailability. Based on related quinoline structures, this scaffold is hypothesized to interfere with nucleic acid replication or kinase signaling, making it a candidate for anticancer or antimicrobial applications.[6]

Objectives of this Evaluation Guide

This guide details a multi-stage evaluation process designed to:

  • Establish the baseline cytotoxicity and therapeutic window of this compound against a relevant panel of cancer cell lines.

  • Investigate a primary hypothesized mechanism of action—kinase inhibition.

  • Assess the preliminary drug-like properties through in vitro ADME assays.

  • Conduct initial in vivo studies to evaluate pharmacokinetics and anti-tumor efficacy in a preclinical model.

Target Identification and Mechanistic Evaluation Strategy

Before committing to extensive biological assays, it is crucial to outline a clear workflow for identifying the molecular target of this compound. This ensures that subsequent experiments are hypothesis-driven and resource-efficient.

Proposed Target Identification Workflow

The initial evaluation will focus on the hypothesis that this compound functions as a kinase inhibitor, a common mechanism for this class of compounds.[3] However, a parallel path for broader target deconvolution should be considered if initial results are ambiguous.

G cluster_0 Initial Screening & Hypothesis Generation cluster_1 Target Validation A Synthesis & Purification of This compound B Phenotypic Screening (e.g., NCI-60 Cancer Cell Line Panel) A->B C Hypothesis: Kinase Inhibition (Based on Scaffold Precedent) B->C If cytotoxic F Affinity-Based Proteomics (e.g., Chemoproteomics) B->F If no clear kinase hit or alternate hypothesis D Broad Kinase Panel Screen (Biochemical Assays) C->D Primary Path E Cell-Based Target Engagement (e.g., NanoBRET, Phosphorylation Assay) D->E Confirm cellular activity G Validated Target(s) E->G F->G

A proposed workflow for identifying the molecular target of the compound.

In Vitro Evaluation Strategy

The in vitro phase is designed to rapidly assess the compound's biological activity, potency, and fundamental drug-like properties.

Primary Screening: Cell Viability and Cytotoxicity

The first crucial experiment is to determine if this compound has a cytotoxic or cytostatic effect on cancer cells. A cell viability assay, such as the MTT or MTS assay, is a robust and high-throughput method for this purpose.

Causality: We use a diverse panel of cancer cell lines (e.g., representing lung, breast, colon, and leukemia) rather than a single line. This approach provides early insights into potential selectivity. A compound that is broadly cytotoxic may be a non-specific toxin, whereas a compound with potent activity against only a subset of cell lines suggests a more specific, target-driven mechanism.

  • Cell Seeding: Seed cells from various cancer lines (e.g., A549 lung, MCF-7 breast, HCT116 colon) into 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare a 2-fold serial dilution of this compound in appropriate cell culture media, starting from a high concentration (e.g., 100 µM).

  • Incubation: Remove the old media from the cells and add the media containing the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., doxorubicin) wells. Incubate for 72 hours.

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Convert absorbance values to percentage of viable cells relative to the vehicle control. Plot the data and calculate the IC50 (half-maximal inhibitory concentration) value using non-linear regression.

Cell LineCancer TypeIC50 (µM) of this compound
A549Lung Carcinoma[Experimental Value]
MCF-7Breast Adenocarcinoma[Experimental Value]
HCT116Colorectal Carcinoma[Experimental Value]
K562Chronic Myeloid Leukemia[Experimental Value]
MRC-5Normal Lung Fibroblast[Experimental Value]

Trustworthiness: The inclusion of a normal, non-cancerous cell line (e.g., MRC-5) is a critical self-validating step. A significant difference in IC50 between cancer and normal cells (a high therapeutic index) provides early evidence of cancer-specific activity and lower potential for general toxicity.

Target-Based Assays: Kinase Inhibition Profiling

Assuming the compound shows promising cytotoxicity, the next step is to test the primary hypothesis of kinase inhibition. Cell-based assays are preferred over purely biochemical assays at this stage because they confirm that the compound can penetrate the cell membrane and engage its target in a complex cellular environment.[7]

G RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) P1 Signaling Protein 1 RTK->P1 P Compound This compound Compound->RTK Inhibition ATP ATP ATP->RTK P2 Signaling Protein 2 P1->P2 P TF Transcription Factor P2->TF P Prolif Cell Proliferation & Survival TF->Prolif

A conceptual pathway showing kinase inhibition by the test compound.

This protocol measures the phosphorylation of a specific substrate of a suspected target kinase.

  • Cell Culture and Treatment: Culture a cell line known to have active signaling through the kinase of interest (e.g., A549 cells for EGFR signaling). Treat the cells with various concentrations of this compound for a defined period (e.g., 2 hours).

  • Stimulation: If necessary, stimulate the pathway with a growth factor (e.g., EGF) for a short period (e.g., 15 minutes) to ensure the kinase is active.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. The phosphatase inhibitors are critical to preserve the phosphorylation state of the proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Western Blot: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA in TBST).

    • Incubate with a primary antibody specific to the phosphorylated form of the kinase's substrate (e.g., anti-phospho-Akt).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-Akt) and a loading control (e.g., anti-GAPDH) to confirm that the observed decrease in phosphorylation is not due to a decrease in the total amount of protein.

Expertise: This method provides direct evidence of target engagement and functional inhibition within the cell.[8] Unlike a simple viability assay, it pinpoints a specific mechanistic action, which is a far more valuable insight during lead optimization.

Preliminary In Vitro ADME/Tox Profiling

Early assessment of ADME properties is essential to avoid advancing compounds that are potent but have fatal pharmacokinetic flaws.[9]

This assay predicts the rate of Phase I metabolism, a primary driver of drug clearance.[10]

  • Reaction Setup: In a 96-well plate, combine liver microsomes (human and mouse), a NADPH-regenerating system, and buffer. Pre-warm to 37°C.

  • Initiate Reaction: Add this compound (at a low concentration, e.g., 1 µM) to start the reaction. Include a positive control compound with known metabolic lability (e.g., propranolol).

  • Time Points: Aliquot the reaction mixture into a quenching solution (e.g., ice-cold acetonitrile with an internal standard) at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Sample Processing: Centrifuge the quenched samples to pellet the protein and transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the remaining percentage of the parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural log of the percent remaining compound versus time. The slope of the line is used to calculate the intrinsic clearance (Cl_int) and in vitro half-life (t½).

ParameterAssayRationale
Absorption PAMPA (Parallel Artificial Membrane Permeability Assay)Assesses passive diffusion and predicts gut absorption.[10]
Metabolism Liver Microsome Stability AssayPredicts hepatic clearance rate.[9]
Distribution Plasma Protein Binding Assay (Equilibrium Dialysis)Determines the fraction of free drug available to act on the target.
Toxicity hERG Channel Assay (Patch Clamp)Screens for potential cardiac toxicity, a common cause of drug failure.

In Vivo Evaluation Strategy

Promising in vitro data provides the justification for advancing to more complex and resource-intensive in vivo models.[11] These studies are critical for understanding how the compound behaves in a whole biological system.

Rationale for Model Selection

For an initial anticancer efficacy study, a human tumor xenograft model using immunocompromised mice (e.g., Athymic Nude or NOD/SCID) is the industry standard.[12] This model involves implanting human cancer cells, which have shown sensitivity to the compound in vitro, into the flank of the mouse.[13] While this model lacks a functional immune system, it is excellent for evaluating the direct anti-tumor activity of a compound.[14]

Pharmacokinetic (PK) Studies

A PK study is performed before the efficacy study to understand the exposure profile of the drug. It answers the questions: How high do the drug levels get in the blood? How long do they stay there? This information is essential for designing an effective dosing regimen for the efficacy study.[15]

  • Animal Dosing: Administer a single dose of this compound to a cohort of healthy mice (e.g., C57BL/6) via both intravenous (IV) and oral (PO) routes. The IV dose provides data on clearance and volume of distribution, while the PO dose allows for the calculation of oral bioavailability.

  • Blood Sampling: Collect sparse blood samples from the mice at multiple time points post-dosing (e.g., 5 min, 15 min, 30 min, 1, 2, 4, 8, 24 hours).

  • Plasma Preparation: Process the blood samples to isolate plasma.

  • Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated LC-MS/MS method.

  • PK Parameter Calculation: Use software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

ParameterDescription
Cmax Maximum plasma concentration.
Tmax Time to reach Cmax.
AUC Area Under the Curve; a measure of total drug exposure.
Half-life; the time it takes for the plasma concentration to decrease by half.
F% Bioavailability; the fraction of the oral dose that reaches systemic circulation.
Efficacy Studies

The efficacy study directly tests whether the compound can inhibit tumor growth in vivo.

G A Day -14 Acclimation of Mice B Day 0 Tumor Cell Implantation (Subcutaneous) A->B C Day 7-10 Tumor Volume Reaches ~100-150 mm³ B->C D Day 10 Randomization into Treatment Groups C->D E Day 11-30 Daily Dosing (Vehicle, Compound) D->E F During Treatment Tumor & Body Weight Measurements (2x/week) E->F G End of Study (Tumor > 2000 mm³ or Day 30) E->G H Endpoint Analysis: Tumor Growth Inhibition (TGI) Tissue Collection G->H

Workflow for a typical in vivo xenograft efficacy study.
  • Tumor Implantation: Subcutaneously inject a suspension of a sensitive human cancer cell line (e.g., HCT116, 5x10^6 cells) into the flank of immunocompromised mice.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization: Randomize mice into treatment groups (e.g., n=8-10 per group) ensuring the average tumor volume is similar across all groups.

    • Group 1: Vehicle control (e.g., saline or a specific formulation vehicle).

    • Group 2: this compound (e.g., 30 mg/kg, dosed daily by oral gavage).

    • Group 3: Positive control (a standard-of-care agent for that cancer type).

  • Treatment and Monitoring: Administer the treatments daily for a set period (e.g., 21 days). Measure tumor volumes (using calipers) and body weights twice weekly. Body weight is a key indicator of toxicity.

  • Study Endpoint: The study is concluded when tumors in the control group reach a predetermined size limit, or at the end of the treatment period.

  • Data Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) for the treated groups compared to the vehicle control group. Statistically analyze the differences between the groups.

Data Interpretation and Next Steps

The culmination of this preliminary evaluation is a go/no-go decision point.

  • A "Go" Decision would be supported by:

    • Potent in vitro cytotoxicity with a good therapeutic index (IC50 < 1 µM in cancer cells, >10-fold higher in normal cells).

    • Clear evidence of on-target activity in a cell-based mechanistic assay.

    • Acceptable in vitro ADME properties (e.g., t½ in microsomes > 30 min, oral bioavailability > 20%).

    • Statistically significant tumor growth inhibition in the in vivo efficacy model without causing major toxicity (e.g., >15% body weight loss).

  • A "No-Go" or "Hold" Decision might result from:

    • Lack of potency or selectivity.

    • Poor pharmacokinetic properties (e.g., very rapid clearance or poor bioavailability).

    • In vivo toxicity at doses required for efficacy.

Successful completion of this preliminary evaluation provides the foundation for more advanced preclinical development, including formal toxicology studies, formulation development, and the identification of predictive biomarkers, ultimately paving the way for an Investigational New Drug (IND) application.

References

An In-Depth Technical Guide to 6-Fluoroisoquinolin-3-amine (CAS Number 1260760-86-8)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoroisoquinolin-3-amine, identified by CAS number 1260760-86-8, is a fluorinated heterocyclic amine belonging to the isoquinoline family. The isoquinoline scaffold is a prominent structural motif found in numerous natural products and synthetic compounds, exhibiting a wide array of biological activities.[1] The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets, making this compound a compound of interest in medicinal chemistry and drug discovery. This guide provides a comprehensive overview of its chemical properties, synthesis, potential therapeutic applications, and commercial availability.

Chemical and Physical Properties

A clear understanding of the fundamental physicochemical properties of this compound is essential for its effective use in research and development. These properties influence its solubility, reactivity, and pharmacokinetic profile.

PropertyValueSource
CAS Number 1260760-86-8[2][3][4]
Chemical Name This compound[2][3]
Molecular Formula C₉H₇FN₂[2][3][4]
Molecular Weight 162.16 g/mol [2]
Synonyms 3-Amino-6-fluoroisoquinoline[3][4]

Synthesis and Manufacturing

A general workflow for the synthesis of a substituted 3-aminoisoquinoline is outlined below. Please note that this is a representative scheme and would require optimization for the specific synthesis of this compound.

G A Substituted Phenylacetonitrile B Cyclization A->B e.g., Bischler-Napieralski C Intermediate Isoquinoline B->C D Amination C->D Introduction of Amino Group E This compound D->E

Caption: Generalized synthetic workflow for 3-aminoisoquinolines.

For researchers requiring this compound, it is commercially available from various chemical suppliers who specialize in providing building blocks for drug discovery and chemical synthesis.

Potential Therapeutic Applications and Mechanism of Action

The isoquinoline nucleus is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets.[1] Consequently, this compound and its derivatives are of significant interest for their potential therapeutic applications.

Anticancer Activity

Derivatives of 3-aminoisoquinolines have been investigated as potential anticancer agents. A notable area of research is the inhibition of Ubiquitin-Specific Protease 7 (USP7). USP7 is a deubiquitinating enzyme that plays a critical role in regulating the stability of various proteins involved in cell cycle control and apoptosis, including the tumor suppressor p53 and the oncogene MDM2. Inhibition of USP7 can lead to the stabilization of p53 and the degradation of MDM2, ultimately promoting cancer cell death.

Research has shown that N-(6-Fluoro-3-nitropyridin-2-yl)isoquinolin-3-amines can act as covalent inhibitors of USP7. While this study focused on a derivative, it highlights the potential of the this compound scaffold to be developed into potent and selective USP7 inhibitors.

G cluster_0 USP7 Inhibition Pathway USP7 USP7 MDM2 MDM2 USP7->MDM2 Deubiquitinates (Stabilizes) p53 p53 MDM2->p53 Ubiquitinates (Degrades) Apoptosis Apoptosis p53->Apoptosis Induces Inhibitor This compound Derivative Inhibitor->USP7 Inhibits

Caption: Simplified signaling pathway of USP7 inhibition.

Antimicrobial Activity

The quinoline and isoquinoline cores are present in many antimicrobial agents. The mechanism of action for many quinolone-based antibiotics involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair. The fluorine atom at the C-6 position is a common feature in many potent fluoroquinolone antibiotics, as it has been shown to enhance gyrase inhibition. While specific studies on the antimicrobial activity of this compound are limited, its structural similarity to known antimicrobial agents suggests it could serve as a valuable scaffold for the development of new anti-infective drugs.

Experimental Protocols

While a specific, validated experimental protocol for the synthesis of this compound is not publicly available, a general procedure for the synthesis of a related compound, 3-amino-5-bromoquinoline, is described in the patent literature. This can serve as a starting point for developing a custom synthesis.

Representative Synthesis of a Substituted 3-Aminoisoquinoline (Conceptual)

  • Step 1: Bromination of a Phenylacetic Acid Derivative. A suitably substituted phenylacetic acid is brominated to introduce a bromine atom at the desired position for subsequent cyclization.

  • Step 2: Amide Formation. The brominated phenylacetic acid is converted to its corresponding amide by reaction with an aminating agent.

  • Step 3: Bischler-Napieralski Cyclization. The amide is subjected to cyclodehydration using a dehydrating agent such as phosphorus oxychloride to form the dihydroisoquinoline intermediate.

  • Step 4: Aromatization. The dihydroisoquinoline is aromatized to the corresponding isoquinoline.

  • Step 5: Nucleophilic Aromatic Substitution. The bromo-isoquinoline is then reacted with an amino source, such as ammonia or a protected amine, under palladium-catalyzed conditions (e.g., Buchwald-Hartwig amination) to yield the final 3-aminoisoquinoline product. Fluorination could be achieved at an appropriate stage using a suitable fluorinating agent.

Note: This is a generalized and conceptual protocol. The actual synthesis would require careful selection of starting materials, reagents, and reaction conditions, as well as thorough optimization and characterization at each step.

Availability

This compound is available from a number of commercial suppliers as a research chemical. It is typically offered in various purities and quantities to suit the needs of different research applications. Researchers should consult the safety data sheet (SDS) provided by the supplier for detailed information on handling, storage, and safety precautions. The intended use of this compound is for laboratory research and development purposes only.

Conclusion

This compound is a valuable building block for medicinal chemistry and drug discovery. Its isoquinoline core, combined with the presence of a fluorine atom, suggests potential for the development of novel therapeutics, particularly in the areas of oncology and infectious diseases. While detailed biological data for this specific compound is limited in the public domain, the known activities of related compounds, especially as USP7 inhibitors, provide a strong rationale for further investigation. Future research focused on the synthesis of derivatives and comprehensive biological evaluation will be crucial in unlocking the full therapeutic potential of this promising scaffold.

References

Methodological & Application

Synthetic Strategies for 6-Fluoroisoquinolin-3-amine Derivatives: An Application Note for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The isoquinoline scaffold is a privileged heterocyclic motif found in a wide array of natural products and medicinally important compounds. The unique arrangement of its fused benzene and pyridine rings imparts a three-dimensional architecture that is amenable to interaction with various biological targets. Specifically, the 6-fluoroisoquinolin-3-amine core has emerged as a valuable pharmacophore in modern drug discovery. The fluorine atom at the 6-position can enhance metabolic stability, improve pharmacokinetic properties, and modulate binding affinity through favorable electronic interactions. The amino group at the 3-position provides a crucial handle for further functionalization, allowing for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This application note provides a comprehensive overview of robust synthetic routes to access this compound derivatives, offering detailed protocols and mechanistic insights for researchers in medicinal chemistry and drug development.

Strategic Approaches to the this compound Scaffold

The synthesis of this compound derivatives can be broadly categorized into two main strategies:

  • Construction of the 6-fluoroisoquinoline core followed by introduction of the 3-amino group. This approach offers flexibility in the late-stage functionalization of the C3 position.

  • Concurrent formation of the isoquinoline ring with the 3-amino functionality already incorporated or readily accessible. This can be a more convergent approach, potentially reducing the number of synthetic steps.

This guide will detail protocols for both strategies, highlighting the advantages and key considerations for each.

Part 1: Synthesis of the 6-Fluoroisoquinoline Core

A reliable synthesis of the 6-fluoroisoquinoline core is the cornerstone for accessing the target derivatives. The Pomeranz-Fritsch reaction is a classical and effective method for this purpose.[1][2][3][4]

Route 1: Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction involves the acid-catalyzed cyclization of a benzalaminoacetal to form the isoquinoline nucleus. By starting with 4-fluorobenzaldehyde, the fluorine atom is incorporated at the desired 6-position of the isoquinoline ring.

Workflow for Pomeranz-Fritsch Synthesis of 6-Fluoroisoquinoline

Pomeranz_Fritsch cluster_0 Step 1: Schiff Base Formation cluster_1 Step 2: Cyclization and Aromatization A 4-Fluorobenzaldehyde C Benzalaminoacetal Intermediate A->C Condensation B Aminoacetaldehyde diethyl acetal B->C D 6-Fluoroisoquinoline C->D H₂SO₄

Caption: Pomeranz-Fritsch synthesis of 6-fluoroisoquinoline.

Protocol 1: Synthesis of 6-Fluoroisoquinoline via Pomeranz-Fritsch Reaction

Step 1: Synthesis of N-(4-Fluorobenzylidene)-2,2-diethoxyethanamine (Benzalaminoacetal Intermediate)

  • To a round-bottom flask equipped with a Dean-Stark apparatus, add 4-fluorobenzaldehyde (1.0 eq), aminoacetaldehyde diethyl acetal (1.1 eq), and toluene (as solvent).

  • Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Reflux the mixture for 4-6 hours, or until the theoretical amount of water has been collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to obtain the crude benzalaminoacetal. This intermediate is often used in the next step without further purification.

Step 2: Cyclization to 6-Fluoroisoquinoline

  • Caution: This step involves the use of concentrated sulfuric acid. Perform the reaction in a well-ventilated fume hood with appropriate personal protective equipment.

  • Slowly add the crude benzalaminoacetal from the previous step to a stirred solution of concentrated sulfuric acid (70-80%) at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-100 °C for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Basify the aqueous solution with a concentrated solution of sodium hydroxide until pH > 10, keeping the temperature below 20 °C.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 6-fluoroisoquinoline.

Part 2: Introduction of the 3-Amino Group

With the 6-fluoroisoquinoline core in hand, the next critical step is the introduction of the amino group at the 3-position. A highly efficient and versatile method for this transformation is the Buchwald-Hartwig amination.[5][6][7][8][9] This requires the preparation of a 3-halo-6-fluoroisoquinoline precursor.

Route 2: Halogenation and Buchwald-Hartwig Amination

This route involves the halogenation of 6-fluoroisoquinoline at the 3-position, followed by a palladium-catalyzed cross-coupling reaction with an ammonia equivalent or a protected amine.

Workflow for Buchwald-Hartwig Amination

Buchwald_Hartwig cluster_0 Step 1: Halogenation cluster_1 Step 2: C-N Coupling E 6-Fluoroisoquinoline F 3-Bromo-6-fluoroisoquinoline E->F NBS, AIBN H This compound F->H Pd Catalyst, Ligand, Base G Ammonia Source (e.g., Benzophenone Imine) G->H

Caption: Synthesis of this compound via Buchwald-Hartwig amination.

Protocol 2: Synthesis of 3-Bromo-6-fluoroisoquinoline

  • To a solution of 6-fluoroisoquinoline (1.0 eq) in a suitable solvent such as carbon tetrachloride or acetonitrile, add N-bromosuccinimide (NBS, 1.1 eq).

  • Add a radical initiator, such as azobisisobutyronitrile (AIBN, 0.1 eq).

  • Reflux the reaction mixture for 4-8 hours, monitoring the progress by TLC or LC-MS.

  • Cool the reaction to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with a saturated solution of sodium thiosulfate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 3-bromo-6-fluoroisoquinoline.

Protocol 3: Buchwald-Hartwig Amination to afford this compound

  • Note: This reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

  • In a flame-dried Schlenk flask, combine 3-bromo-6-fluoroisoquinoline (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a suitable phosphine ligand (e.g., Xantphos or BINAP, 4-10 mol%).

  • Add an ammonia surrogate, such as benzophenone imine (1.2 eq), and a strong base, such as sodium tert-butoxide (1.5 eq).

  • Add anhydrous toluene or dioxane as the solvent.

  • Degas the reaction mixture and then heat to 80-110 °C for 12-24 hours, or until the starting material is consumed as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and quench with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • The resulting imine can be hydrolyzed by treatment with aqueous hydrochloric acid to afford the desired this compound.

  • Purify the final product by column chromatography or recrystallization.

Table 1: Comparison of Reaction Parameters for Buchwald-Hartwig Amination

ParameterReagent/ConditionRationale
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Common and effective precatalysts.
Ligand Xantphos, BINAP, RuPhosBulky, electron-rich phosphine ligands facilitate oxidative addition and reductive elimination.
Base NaOt-Bu, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is required for the deprotonation of the amine.
Solvent Toluene, DioxaneAnhydrous, aprotic solvents are necessary to prevent quenching of the catalyst and base.
Amine Source Benzophenone imine, NH₃ (gas)Benzophenone imine is a convenient solid ammonia equivalent. Gaseous ammonia can also be used.

Part 3: Alternative Synthetic Approaches

While the Pomeranz-Fritsch and Buchwald-Hartwig combination is a robust strategy, other classical and modern methods can also be employed.

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction provides an alternative for the synthesis of the isoquinoline core, starting from a β-phenylethylamide.[10][11][12][13][14]

Protocol 4: Synthesis of 6-Fluoroisoquinoline via Bischler-Napieralski Reaction

  • Starting Material Synthesis: Prepare N-(2-(4-fluorophenyl)ethyl)formamide by reacting 2-(4-fluorophenyl)ethan-1-amine with an excess of ethyl formate.

  • Cyclization: To a solution of N-(2-(4-fluorophenyl)ethyl)formamide (1.0 eq) in anhydrous acetonitrile, add phosphorus oxychloride (POCl₃, 2.0-3.0 eq) dropwise at 0 °C.

  • Reflux the reaction mixture for 2-4 hours.

  • Cool the reaction to room temperature and carefully pour it onto a mixture of ice and ammonia solution to neutralize the excess acid.

  • Extract the product with dichloromethane, dry the organic layer, and concentrate. This will yield 6-fluoro-3,4-dihydroisoquinoline.

  • Aromatization: Dehydrogenate the dihydroisoquinoline intermediate using a catalyst such as palladium on carbon (Pd/C) in a high-boiling solvent like decalin or by using an oxidizing agent like manganese dioxide (MnO₂) to afford 6-fluoroisoquinoline.

Workflow for Bischler-Napieralski Synthesis

Bischler_Napieralski cluster_0 Step 1: Amide Formation cluster_1 Step 2: Cyclization and Aromatization I 2-(4-Fluorophenyl)ethylamine K N-(2-(4-Fluorophenyl)ethyl)formamide I->K J Ethyl Formate J->K L 6-Fluoro-3,4-dihydroisoquinoline K->L POCl₃ M 6-Fluoroisoquinoline L->M Pd/C, heat

Caption: Bischler-Napieralski synthesis of 6-fluoroisoquinoline.

Sandmeyer-type Reactions

The Sandmeyer reaction can be a powerful tool for the interconversion of functional groups on the isoquinoline ring.[15][16][17][18][19] For instance, if a 3-amino-6-fluoroisoquinoline is synthesized, it can be converted to a 3-halo derivative, which can then be used in other cross-coupling reactions to generate further derivatives.

Conclusion

The synthesis of this compound derivatives is a key objective for many medicinal chemistry programs. This application note has detailed two primary and reliable synthetic strategies, with a focus on the Pomeranz-Fritsch reaction for core formation and the Buchwald-Hartwig amination for the introduction of the crucial 3-amino group. Alternative routes, such as the Bischler-Napieralski reaction, provide additional flexibility in synthetic design. The provided protocols and workflows are intended to serve as a practical guide for researchers, enabling the efficient and scalable production of these valuable compounds for the advancement of drug discovery projects. Careful optimization of reaction conditions and appropriate analytical characterization are paramount for successful synthesis.

References

Palladium-Catalyzed Synthesis of 6-Fluoroisoquinolin-3-amine: A Detailed Protocol and Mechanistic Overview

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract: This application note provides a comprehensive guide for the synthesis of 6-Fluoroisoquinolin-3-amine, a key heterocyclic scaffold in modern medicinal chemistry. The protocol leverages the power and versatility of the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction renowned for its efficiency in constructing C-N bonds.[1] We present a detailed, step-by-step experimental procedure, an in-depth discussion of the reaction mechanism, and critical insights into the roles of catalyst, ligand, and reaction parameters. This guide is designed for researchers, scientists, and drug development professionals seeking a reliable and scalable method for accessing this valuable molecular intermediate.

Introduction: The Significance of the Isoquinoline Scaffold

The isoquinoline nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals.[2] Specifically, substituted 3-aminoisoquinolines are integral components of various kinase inhibitors, which are at the forefront of targeted cancer therapies and treatment for other proliferative diseases.[3][4] The introduction of a fluorine atom at the 6-position can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability and binding affinity, making this compound a highly sought-after building block.

Traditional methods for synthesizing aromatic amines often require harsh conditions and suffer from limited functional group tolerance.[1] The advent of palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, has revolutionized the formation of aryl C-N bonds, offering a mild, general, and highly efficient alternative.[5][6][7] This protocol details the application of this transformative methodology for the synthesis of this compound from 3-Chloro-6-fluoroisoquinoline, using an ammonia equivalent for operational simplicity and high yield.[2]

The Buchwald-Hartwig Amination: Mechanism and Optimization

The success of the Buchwald-Hartwig amination hinges on a carefully orchestrated catalytic cycle involving a palladium center, a specialized phosphine ligand, and a base. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.

The generally accepted catalytic cycle proceeds through four key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the carbon-halogen bond (C-Cl) of the 3-Chloro-6-fluoroisoquinoline, forming a Pd(II) intermediate.

  • Amine Coordination & Deprotonation: The amine nucleophile (or its equivalent) coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a more nucleophilic palladium-amido complex.[8]

  • Reductive Elimination: This is the product-forming step. The aryl group and the amino group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[1]

  • Catalyst Regeneration: The Pd(0) species is now ready for the next catalytic turnover.

Buchwald_Hartwig_Catalytic_Cycle pd0 L-Pd(0) (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex L-Pd(II)(Ar)(X) oxidative_addition->pd_complex amine_coordination + R₂NH - X⁻ pd_complex->amine_coordination pd_amido_precursor [L-Pd(II)(Ar)(NHR₂)]⁺ amine_coordination->pd_amido_precursor deprotonation + Base - [Base-H]⁺ pd_amido_precursor->deprotonation pd_amido L-Pd(II)(Ar)(NR₂) deprotonation->pd_amido reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR₂ (Product) reductive_elimination->product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Causality Behind Experimental Choices:

  • The Ligand: The choice of ligand is paramount.[9][10] Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., Buchwald ligands like XPhos or BrettPhos) are highly effective.[5] Their steric bulk promotes the formation of a highly reactive monoligated Pd(0) species, which is crucial for the oxidative addition of often-unreactive aryl chlorides.[5][11] The ligand's electron-donating nature also facilitates the final reductive elimination step.[6]

  • The Ammonia Source: The direct use of ammonia gas or aqueous ammonia can be challenging due to issues with catalyst stability and competing side reactions.[12] A highly effective strategy involves using an "ammonia equivalent" such as benzophenone imine. This nucleophile couples efficiently under standard Buchwald-Hartwig conditions. The resulting imine product is then easily hydrolyzed, often in the same pot, to reveal the primary amine.[2]

  • The Base: A strong, non-nucleophilic base is required for the deprotonation step. Sodium tert-butoxide (NaOtBu) is commonly used due to its high basicity and compatibility with a wide range of substrates.[11] Other bases like cesium carbonate (Cs₂CO₃) can also be effective, particularly for base-sensitive substrates.[13]

  • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen. Therefore, the reaction must be meticulously assembled and run under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation and ensure high catalytic activity.

Detailed Experimental Protocol

This protocol describes the coupling of 3-Chloro-6-fluoroisoquinoline with benzophenone imine, followed by acidic hydrolysis to yield this compound.

Materials & Reagents:

Reagent/MaterialGradeSupplier (Example)Notes
3-Chloro-6-fluoroisoquinoline>97%Sigma-AldrichStarting material.
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Catalyst GradeStrem ChemicalsPalladium precursor. Handle in a glovebox if possible.
XPhos>98%Sigma-AldrichLigand. Store under inert atmosphere.
Sodium tert-butoxide (NaOtBu)>97%Acros OrganicsBase. Highly hygroscopic, use from a fresh bottle.
Benzophenone imine>97%TCI ChemicalsAmmonia equivalent.
TolueneAnhydrous, >99.8%Sigma-AldrichReaction solvent. Use from a sealed bottle.
Hydrochloric Acid (HCl)2 M aqueous solutionFisher ScientificFor hydrolysis.
Ethyl Acetate (EtOAc)ACS GradeVWRFor extraction and chromatography.
HexanesACS GradeVWRFor chromatography.
Saturated Sodium Bicarbonate (NaHCO₃)ACS Grade-For work-up.
BrineSaturated NaCl solution-For work-up.
Magnesium Sulfate (MgSO₄)Anhydrous-Drying agent.
Silica Gel230-400 mesh-For column chromatography.

Step-by-Step Methodology:

Part A: Reaction Setup and Buchwald-Hartwig Amination

  • Inert Atmosphere Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Chloro-6-fluoroisoquinoline (1.0 eq), Pd₂(dba)₃ (0.015 eq), XPhos (0.03 eq), and Sodium tert-butoxide (1.4 eq).

  • Atmosphere Exchange: Seal the flask with a septum and purge with argon for 10 minutes. This is a critical step to remove oxygen.

  • Solvent and Reagent Addition: Under a positive pressure of argon, add anhydrous toluene (to make a ~0.2 M solution based on the starting material) via cannula or syringe. Follow with the addition of benzophenone imine (1.2 eq).

  • Reaction Execution: Place the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-18 hours. A typical TLC mobile phase is 30% Ethyl Acetate in Hexanes.

Part B: Hydrolysis and Work-up

  • Cooling: Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature.

  • Hydrolysis: Add 2 M aqueous HCl (3.0 eq) to the reaction mixture. Stir vigorously at room temperature for 2 hours. This step hydrolyzes the benzophenone imine adduct to reveal the primary amine and also protonates the product.

  • Neutralization and Extraction: Carefully add saturated aqueous NaHCO₃ solution until the aqueous layer is basic (pH ~8-9). Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Part C: Purification

  • Chromatography Setup: The crude product is purified by flash column chromatography on silica gel.

  • Elution: A gradient elution is recommended. Start with 100% Dichloromethane and gradually increase the polarity by adding Methanol (e.g., from 0% to 5% Methanol in Dichloromethane).

  • Fraction Collection: Collect fractions and analyze by TLC. Combine the fractions containing the pure product.

  • Final Product: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain this compound as a solid. Determine the final yield and characterize by ¹H NMR, ¹³C NMR, and HRMS.

Quantitative Data Summary

The following table provides an example of reagent quantities for a representative reaction scale.

ComponentMol. Wt. ( g/mol )Amount (mg)Moles (mmol)Equivalents
3-Chloro-6-fluoroisoquinoline181.595002.751.0
Pd₂(dba)₃915.72380.0410.015
XPhos476.61390.0820.03
Sodium tert-butoxide96.103703.851.4
Benzophenone imine181.245983.301.2
Toluene (Solvent)-14 mL--
Expected Product Yield (75%) 162.16 334 mg 2.06 mmol -

Experimental Workflow Visualization

Caption: Overall workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Functionalization of the Amino Group in 6-Fluoroisoquinolin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 6-Fluoroisoquinolin-3-amine in Medicinal Chemistry

This compound is a privileged heterocyclic scaffold in modern drug discovery. The isoquinoline core is a common motif in a plethora of biologically active natural products and synthetic pharmaceuticals. The strategic placement of a fluorine atom at the 6-position can significantly enhance metabolic stability, binding affinity, and lipophilicity of derivative compounds. Furthermore, the primary amino group at the 3-position serves as a versatile synthetic handle for a wide array of chemical modifications, allowing for the systematic exploration of the chemical space around the core structure to optimize pharmacokinetic and pharmacodynamic properties.

This technical guide provides a comprehensive overview of established and reliable methods for the functionalization of the amino group of this compound. The protocols detailed herein are designed for researchers, scientists, and drug development professionals to facilitate the synthesis of novel derivatives for screening and lead optimization. We will delve into the mechanistic underpinnings of each transformation, offering not just a set of instructions, but a framework for rational experimental design and troubleshooting.

Core Functionalization Strategies

The primary amino group of this compound is a nucleophilic center that can readily participate in a variety of bond-forming reactions. The principal strategies for its functionalization include N-acylation, N-sulfonylation, N-alkylation, and reductive amination.

Caption: Key functionalization pathways for the amino group of this compound.

I. N-Acylation: Formation of Amide Derivatives

N-acylation is a fundamental transformation that introduces an acyl group to the amino moiety, forming a stable amide bond. This modification is widely employed to modulate the electronic properties and hydrogen bonding capabilities of the parent amine.

Scientific Rationale

The reaction proceeds via nucleophilic attack of the amino group on the electrophilic carbonyl carbon of an acylating agent, such as an acid chloride or an acid anhydride.[1] The use of a non-nucleophilic base is crucial to neutralize the acidic byproduct (e.g., HCl) and to deprotonate the amine, thereby increasing its nucleophilicity.

Experimental Protocol: General Procedure for N-Acylation with an Acid Chloride
  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF)).

  • Base Addition: Add a non-nucleophilic base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), or Pyridine) (1.2-1.5 eq.).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Acylating Agent Addition: Slowly add the desired acid chloride (1.1 eq.) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with an appropriate organic solvent (e.g., DCM or Ethyl Acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.

ParameterRecommended ConditionsRationale & Notes
Solvent DCM, THF, DMFChoice depends on the solubility of reactants and reaction temperature.
Base TEA, DIPEA, PyridineScavenges the HCl byproduct. Pyridine can also act as a catalyst.[1]
Temperature 0 °C to room temperatureInitial cooling helps to control the exothermic reaction.
Stoichiometry Amine:Base:Acid Chloride (1:1.2:1.1)A slight excess of base and acid chloride ensures complete conversion.

II. N-Sulfonylation: Synthesis of Sulfonamides

The sulfonamide functional group is a key pharmacophore found in numerous clinically approved drugs.[2] N-sulfonylation of this compound provides access to a diverse range of sulfonamide derivatives with potential biological activities.

Scientific Rationale

Similar to N-acylation, N-sulfonylation involves the nucleophilic attack of the amino group on the electrophilic sulfur atom of a sulfonyl chloride.[2] The reaction is typically carried out in the presence of a base to neutralize the generated HCl.

Caption: General mechanism for N-sulfonylation of a primary amine.

Experimental Protocol: General Procedure for N-Sulfonylation
  • Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent such as pyridine or a mixture of DCM and pyridine.

  • Cooling: Cool the solution to 0 °C.

  • Reagent Addition: Add the desired sulfonyl chloride (1.1 eq.) portion-wise to the stirred solution.

  • Reaction: Allow the reaction mixture to stir at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Pour the reaction mixture into ice-water and stir until a precipitate forms.

  • Isolation: Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Purification: If necessary, purify the crude product by recrystallization or column chromatography.

ParameterRecommended ConditionsRationale & Notes
Solvent Pyridine, DCM/PyridinePyridine acts as both a solvent and a base.
Base PyridineSufficiently basic to drive the reaction to completion.
Temperature 0 °C to room temperatureControls the initial exothermicity.
Stoichiometry Amine:Sulfonyl Chloride (1:1.1)A slight excess of the sulfonyl chloride is generally used.

III. N-Alkylation: Introduction of Alkyl Substituents

N-alkylation of primary amines can be challenging due to the potential for over-alkylation to form secondary and tertiary amines, and even quaternary ammonium salts.[3] However, with careful control of reaction conditions, selective mono-alkylation can be achieved.

Scientific Rationale

The reaction is a nucleophilic substitution where the amine attacks an alkyl halide.[4] The use of a base is necessary to deprotonate the resulting ammonium salt, regenerating a neutral, and often more nucleophilic, secondary amine that can react further. To favor mono-alkylation, it is common to use a large excess of the starting amine or to employ specific reaction conditions that disfavor multiple alkylations.

Experimental Protocol: General Procedure for Mono-N-Alkylation
  • Reagents: In a sealed tube, combine this compound (1.0 eq.), the desired alkyl halide (1.0-1.2 eq.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq.) in a polar aprotic solvent like DMF or Acetonitrile (MeCN).

  • Heating: Heat the reaction mixture at a temperature ranging from 60 °C to 120 °C. The optimal temperature will depend on the reactivity of the alkyl halide.

  • Monitoring: Monitor the reaction by LC-MS to determine the optimal reaction time and to observe the formation of mono- and di-alkylated products.

  • Work-up: After cooling to room temperature, filter off the inorganic base. Dilute the filtrate with water and extract with an organic solvent.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to isolate the desired mono-alkylated product.

ParameterRecommended ConditionsRationale & Notes
Solvent DMF, MeCNPolar aprotic solvents facilitate SN2 reactions.
Base K₂CO₃, Cs₂CO₃Weaker, heterogeneous bases can sometimes help to control over-alkylation.
Temperature 60-120 °CHigher temperatures may be required for less reactive alkyl halides.
Stoichiometry Amine:Alkyl Halide (1:1 to 1:1.2)Careful control of stoichiometry is critical to minimize di-alkylation.

IV. Reductive Amination: A Versatile Route to Secondary and Tertiary Amines

Reductive amination is a powerful and widely used method for the formation of C-N bonds.[5][6] It involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. This method offers excellent control over the degree of alkylation.

Scientific Rationale

The reaction proceeds in two main steps: the formation of an imine or iminium ion, followed by its reduction.[7] The key to a successful one-pot reductive amination is the use of a reducing agent that is selective for the iminium ion over the starting carbonyl compound. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used for this purpose as they are less reactive towards aldehydes and ketones at neutral or slightly acidic pH.[7]

Reductive_Amination_Workflow Start This compound + Carbonyl Compound Imine Imine/Iminium Ion Formation (pH 4-6) Start->Imine Reduction In situ Reduction (e.g., NaBH(OAc)3) Imine->Reduction Product N-Alkyl/N,N-Dialkyl Product Reduction->Product

Caption: Workflow for a one-pot reductive amination reaction.

Experimental Protocol: General Procedure for Reductive Amination
  • Setup: To a solution of this compound (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in a suitable solvent (e.g., 1,2-Dichloroethane (DCE), THF, or Methanol (MeOH)), add a catalytic amount of acetic acid (AcOH) to facilitate imine formation.

  • Imination: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Reduction: Add the reducing agent, typically sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.), portion-wise to the reaction mixture.

  • Reaction: Continue to stir at room temperature for 12-24 hours. Monitor the reaction by LC-MS.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with an organic solvent.

  • Purification: Dry the combined organic layers, concentrate, and purify the crude product by column chromatography.

ParameterRecommended ConditionsRationale & Notes
Solvent DCE, THF, MeOHChoice of solvent can influence the rate of imine formation and reduction.
Catalyst Acetic Acid (catalytic)Facilitates the dehydration step in imine formation.
Reducing Agent NaBH(OAc)₃, NaBH₃CNMild reducing agents that selectively reduce the iminium ion.
Temperature Room temperatureGenerally sufficient for both imine formation and reduction.

Conclusion

The functionalization of the amino group in this compound opens up a vast chemical space for the development of novel compounds with potential therapeutic applications. The protocols outlined in this guide for N-acylation, N-sulfonylation, N-alkylation, and reductive amination provide a solid foundation for the synthesis of a diverse library of derivatives. As with any synthetic procedure, optimization of the reaction conditions for each specific substrate is paramount to achieving high yields and purity. Careful monitoring of the reactions and thorough characterization of the products are essential for the successful implementation of these methods in a research and development setting.

References

Derivatization of 6-Fluoroisoquinolin-3-amine for structure-activity relationship studies

Author: BenchChem Technical Support Team. Date: January 2026

Title: Strategic Derivatization of 6-Fluoroisoquinolin-3-amine for Structure-Activity Relationship (SAR) Studies in Drug Discovery

Abstract

The this compound scaffold is a privileged structural motif in medicinal chemistry, notably as a core component in a variety of pharmacologically active agents such as kinase inhibitors. Its rigid bicyclic system, combined with the strategic placement of a fluorine atom and a primary amine, provides a versatile platform for chemical modification. This guide offers a comprehensive overview of the derivatization of this compound, emphasizing practical synthetic protocols and the strategic design of compound libraries for robust structure-activity relationship (SAR) studies. We will detail key reaction methodologies, including N-acylation and reductive amination, explaining the scientific rationale behind these choices to modulate physicochemical properties and enhance target engagement.

Introduction: The Significance of the this compound Scaffold

The isoquinoline core is a well-established pharmacophore. The introduction of a fluorine atom at the C6 position can significantly enhance metabolic stability and binding affinity by altering the electronic properties of the ring system.[1][2][3] The primary amine at the C3 position serves as a crucial handle for derivatization, allowing for the systematic introduction of a wide array of functional groups. This enables a detailed exploration of the chemical space around the core, which is fundamental to establishing a strong SAR and identifying lead compounds with improved potency, selectivity, and pharmacokinetic profiles.[4]

The strategic goal of derivatizing this scaffold is to understand how modifications at specific positions influence biological activity. Key questions to address in an SAR campaign include:

  • Steric Bulk: How do the size and shape of substituents at the 3-amino position affect binding?

  • Electronic Effects: How do electron-donating or electron-withdrawing groups impact target engagement?[2][3]

  • Hydrogen Bonding: Can we introduce or remove hydrogen bond donors and acceptors to optimize interactions with the target protein?

  • Physicochemical Properties: How can we modulate lipophilicity (LogP) and aqueous solubility to improve drug-like properties?[1][2]

Synthetic Strategies for Derivatization

The primary amine at the C3 position is the most common site for initial derivatization due to its nucleophilicity. Below are detailed protocols for common and effective transformations.

N-Acylation of the 3-Amino Group

N-acylation is a robust method to introduce a diverse range of functionalities, including amides, carbamates, and ureas. These groups can act as hydrogen bond donors and acceptors, significantly influencing target binding.

Protocol 1: General Procedure for N-Acylation

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) (0.1 M). Add a suitable base, typically triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq.).

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add the desired acylating agent (e.g., an acid chloride or a carboxylic acid activated with a coupling agent like HATU) (1.1 eq.) dropwise, ensuring the temperature remains below 5 °C.[5]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Causality and Experimental Choice:

  • The use of an anhydrous solvent is critical to prevent the hydrolysis of the acylating agent.[5]

  • A base is necessary to neutralize the acidic byproduct (e.g., HCl), which would otherwise protonate the starting amine and halt the reaction.[5]

  • Stepwise addition of the acylating agent at 0 °C helps to control the exothermicity of the reaction and minimize side product formation.

N-Alkylation via Reductive Amination

Direct N-alkylation can be challenging and may lead to over-alkylation. Reductive amination offers a more controlled approach to introduce alkyl groups.[6]

Protocol 2: Reductive Amination

  • Imine Formation: Dissolve this compound (1.0 eq.) and the desired aldehyde or ketone (1.2 eq.) in a suitable solvent like 1,2-dichloroethane (DCE) or methanol (MeOH) (0.1 M). Add a catalytic amount of acetic acid to facilitate the formation of the imine intermediate.[7][8]

  • Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN), (1.5 eq.) portion-wise to the reaction mixture.[7][9]

  • Reaction Monitoring: Stir the reaction at room temperature for 4-24 hours. Monitor progress by LC-MS.

  • Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract with DCM, dry the combined organic layers over sodium sulfate, and concentrate. Purify the residue by flash chromatography.

Trustworthiness and Self-Validation:

  • The progress of both imine formation and subsequent reduction can be monitored by LC-MS, allowing for clear checkpoints. A successful reaction will show the disappearance of the starting amine and the appearance of the product mass.

  • STAB is a preferred reducing agent as it is milder and more selective for imines over carbonyls compared to reagents like sodium borohydride, reducing the likelihood of side reactions.[7][9]

Designing an SAR-Focused Compound Library

A well-designed library should systematically probe the effects of different substituents. The following diagram illustrates a logical workflow for SAR exploration starting from the this compound core.

SAR_Workflow cluster_derivatization Primary Derivatization at C3-Amine cluster_sar_probe SAR Probes cluster_analysis Analysis & Optimization Core This compound (Starting Scaffold) Acylation N-Acylation (Amides, Carbamates) Core->Acylation R-COCl or R-COOH, HATU Alkylation N-Alkylation (Reductive Amination) Core->Alkylation R-CHO, STAB Urea Urea/Thiourea Formation Core->Urea Isocyanate/ Isothiocyanate Sterics Steric Bulk (e.g., Me, iPr, tBu, Ph) Acylation->Sterics Electronics Electronics (e.g., OMe, CF3, Cl) Acylation->Electronics H_Bonding H-Bonding (e.g., OH, NH2, COOH) Acylation->H_Bonding Lipophilicity Lipophilicity (e.g., Alkyl chains, Aryl groups) Acylation->Lipophilicity Alkylation->Sterics Alkylation->Lipophilicity Urea->H_Bonding Potency In vitro Potency (IC50) Sterics->Potency Electronics->Potency H_Bonding->Potency Lipophilicity->Potency Selectivity Selectivity Assays Potency->Selectivity ADME ADME Profiling (Solubility, Stability) Selectivity->ADME Lead_Opt Lead Optimization ADME->Lead_Opt

Caption: Workflow for SAR exploration of this compound.

Characterization and Data Analysis

Rigorous characterization of all newly synthesized compounds is essential for the integrity of SAR data.

Table 1: Analytical Techniques for Compound Characterization

TechniquePurposeExpected Outcome
LC-MS Purity assessment and confirmation of molecular weight.A single major peak in the chromatogram with the correct [M+H]⁺ ion observed.
¹H & ¹⁹F NMR Structural elucidation and confirmation of regiochemistry.Correct chemical shifts, coupling constants, and integration for all protons and the fluorine atom.
HRMS Accurate mass determination to confirm elemental composition.Measured mass within 5 ppm of the calculated mass.
HPLC Quantitative purity analysis.Purity ≥ 95% for compounds submitted to biological screening.

Once biological data is obtained, it should be tabulated alongside the structural features and key physicochemical properties of the synthesized analogues.

Table 2: Example SAR Data Table

Compound IDR Group (at C3-N)Target IC₅₀ (nM)cLogP (Calculated)Aqueous Solubility (µM)
1a -COCH₃ (Acetyl)5202.1150
1b -CO(4-MeO-Ph) (p-Anisoyl)1503.545
1c -CH₂Ph (Benzyl)8903.820
1d -CONH(c-Hexyl) (Cyclohexyl urea)853.930

Conclusion

The this compound scaffold provides a fertile ground for medicinal chemistry exploration. By employing robust synthetic methodologies such as N-acylation and reductive amination, and by systematically probing the effects of various substituents, researchers can efficiently build a comprehensive structure-activity relationship. This logical, data-driven approach is critical for the identification of potent and selective lead candidates and their subsequent optimization into clinical drug candidates. The protocols and strategies outlined in this document provide a validated framework for initiating and advancing such a drug discovery program.

References

6-Fluoroisoquinolin-3-amine: A Privileged Scaffold for the Development of Novel Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of the 6-Fluoroisoquinolin-3-amine Scaffold

The isoquinoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous natural products and synthetic molecules with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The strategic incorporation of a fluorine atom at the 6-position and an amine at the 3-position of the isoquinoline ring system creates a unique scaffold, this compound, with significant potential for the development of novel therapeutics.

The introduction of fluorine into drug candidates can profoundly influence their physicochemical and pharmacokinetic properties.[5][6] The high electronegativity and small size of the fluorine atom can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins by participating in favorable intermolecular interactions.[5] The amino group at the 3-position serves as a versatile synthetic handle, allowing for the facile introduction of diverse substituents to explore the chemical space and optimize biological activity. This strategic functionalization enables the development of targeted therapies, particularly in the realm of kinase inhibition, where the quinoline and isoquinoline cores have demonstrated significant success.[7][8][9]

These application notes provide a comprehensive guide to the synthesis, functionalization, and biological evaluation of derivatives based on the this compound scaffold, with a focus on its application in kinase inhibitor discovery.

Synthesis of the this compound Scaffold

The synthesis of 3-aminoisoquinoline derivatives has been explored for various applications, including their potential as antimalarial agents.[10][11] The following protocol is a representative method for the synthesis of the this compound scaffold, adapted from established procedures for related isoquinoline syntheses.

Protocol 1: Synthesis of this compound

This protocol outlines a potential synthetic route. Researchers should consult relevant literature for detailed experimental conditions and characterization data.[10][11][12]

Step 1: Preparation of a Substituted Benzyl Cyanide Precursor The synthesis typically begins with a suitably substituted benzyl cyanide. For this compound, a 4-fluorobenzyl cyanide derivative would be a logical starting point.

Step 2: Cyclization to form the Isoquinoline Core Various methods can be employed for the cyclization step to form the isoquinoline ring. One common approach is the Bischler-Napieralski or Pictet-Spengler reaction, followed by aromatization.

Step 3: Introduction of the Amino Group at the 3-Position The amino group can be introduced through several methods, such as nucleophilic aromatic substitution on a 3-halo-isoquinoline precursor or through a directed amination reaction.

Functionalization of the this compound Scaffold

The 3-amino group of this compound is a prime site for derivatization to generate a library of compounds for biological screening. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are powerful tools for this purpose.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling enables the introduction of aryl and heteroaryl moieties at the amino group, allowing for the exploration of structure-activity relationships related to steric and electronic effects.

Protocol 2: Suzuki-Miyaura Coupling of this compound

This protocol is a general guideline. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-Dioxane/H₂O, Toluene/EtOH/H₂O)

Procedure:

  • To a dry reaction flask, add this compound (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), the palladium catalyst (0.01-0.05 equiv.), and the base (2.0-3.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (2-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination allows for the coupling of various amines to the isoquinoline core, providing access to a wide range of derivatives with diverse physicochemical properties.

Protocol 3: Buchwald-Hartwig Amination of a Halogenated 6-Fluoroisoquinoline Precursor

This protocol assumes a precursor where a halogen is present at a position amenable to coupling, for instance, a 1-chloro-6-fluoroisoquinolin-3-amine.

Materials:

  • Halogenated this compound derivative

  • Primary or secondary amine

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, BINAP)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄)

  • Anhydrous, deoxygenated solvent (e.g., Toluene, 1,4-Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the palladium precatalyst (0.01-0.05 equiv.) and the phosphine ligand (0.012-0.06 equiv.).

  • Add the anhydrous, deoxygenated solvent and stir for 10-15 minutes to activate the catalyst.

  • Add the halogenated this compound (1.0 equiv.), the amine (1.1-1.5 equiv.), and the base (1.2-2.0 equiv.).

  • Seal the reaction vessel and heat to the desired temperature (typically 90-120 °C) with vigorous stirring for the specified time (4-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with an appropriate organic solvent and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Application in Kinase Inhibitor Discovery

The isoquinoline scaffold is a common feature in many approved and investigational kinase inhibitors.[7][9] Derivatives of this compound are promising candidates for screening against various kinases implicated in diseases such as cancer and inflammatory disorders.

Kinase Inhibition Assays

A variety of assay formats are available to determine the inhibitory activity of compounds against a specific kinase. Common methods include radiometric assays, fluorescence-based assays, and luminescence-based assays.

Protocol 4: General Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a general framework for assessing kinase inhibition using a commercially available luminescence-based assay kit (e.g., ADP-Glo™ Kinase Assay).

Materials:

  • Recombinant kinase of interest

  • Kinase-specific substrate

  • ATP

  • This compound derivatives (test compounds) dissolved in DMSO

  • Luminescence-based kinase assay kit

  • White, opaque 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In the wells of a 384-well plate, add the test compounds, the kinase, and the substrate in the appropriate buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the reagent from the assay kit.

  • Add the detection reagent to convert the generated ADP to ATP, which then drives a luciferase reaction, producing a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Data Presentation: Representative Kinase Inhibition Data

Compound IDTarget KinaseIC₅₀ (nM)
6-FQ-Deriv-001 Kinase A50
6-FQ-Deriv-002 Kinase A120
6-FQ-Deriv-003 Kinase B25
6-FQ-Deriv-004 Kinase B80

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Signaling Pathway Visualization

The following diagram illustrates a simplified signaling pathway that can be targeted by kinase inhibitors derived from the this compound scaffold.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS activates PI3K PI3K RTK->PI3K activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation TF->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK Inhibitor 6-FQ-3-amine Derivative Inhibitor->RAF inhibits Inhibitor->PI3K inhibits

References

Application Notes and Protocols for High-Throughput Screening of 6-Fluoroisoquinolin-3-amine Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Potential of Fluorinated Isoquinoline Scaffolds in Drug Discovery

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The introduction of a fluorine atom, as in the 6-Fluoroisoquinolin-3-amine scaffold, offers a compelling strategy for modulating the pharmacokinetic and pharmacodynamic properties of these molecules. Fluorine's high electronegativity can alter pKa, improve metabolic stability, and enhance binding affinity to target proteins. These characteristics make libraries based on the this compound core particularly attractive for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic agents.[3]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on designing and executing robust HTS protocols for this compound libraries. We will delve into the rationale behind experimental design, from primary assay selection to hit validation, ensuring a scientifically rigorous and efficient screening cascade.

I. Foundational Steps: Library Preparation and Quality Control

A successful HTS campaign begins with a high-quality compound library.[5] For a this compound library, this entails ensuring the purity and structural integrity of each compound.

Protocol 1: Library Preparation and QC

  • Compound Synthesis and Purification: Synthesize and purify library members using established methods.

  • Purity Assessment: Analyze each compound by LC-MS and/or NMR to confirm identity and determine purity (ideally >95%).

  • Solubilization: Dissolve compounds in a suitable solvent, typically dimethyl sulfoxide (DMSO), at a high concentration (e.g., 10 mM).

  • Plating: Using automated liquid handlers, dispense the compound solutions into 384- or 1536-well microplates for screening.[6]

  • Storage: Store the library plates in a controlled environment (e.g., -20°C or -80°C) to prevent degradation.

II. Designing the Primary Screening Cascade: A Multi-pronged Approach

Given the novelty of the this compound scaffold, the initial screening strategy should be broad enough to identify a range of potential biological activities. This can be achieved through a combination of biochemical and cell-based assays.[7][8][9]

A. Biochemical Assays: Targeting Specific Molecular Interactions

Biochemical assays are ideal for identifying direct interactions between compounds and purified molecular targets like enzymes or receptors.[8]

Potential Targets for Isoquinoline Derivatives:

  • Kinases: Many isoquinoline derivatives are known to inhibit protein kinases.

  • Proteases: This class of enzymes is another common target for isoquinoline-based compounds.[10]

  • G-Protein Coupled Receptors (GPCRs): These receptors are a major class of drug targets, and isoquinolines have shown activity against them.[11][12][13][14][15]

Workflow for Biochemical HTS

cluster_prep Assay Preparation cluster_screening Screening cluster_detection Detection & Analysis prep_plate Prepare 384/1536-well assay plates add_reagents Add assay buffer and target protein (e.g., kinase, protease) prep_plate->add_reagents Automated liquid handling add_compounds Dispense this compound library compounds add_reagents->add_compounds add_substrate Add substrate (e.g., fluorescent, luminescent) add_compounds->add_substrate incubate Incubate at optimal temperature add_substrate->incubate read_plate Read plate on a suitable reader (e.g., fluorescence, luminescence) incubate->read_plate analyze_data Calculate % inhibition and Z'-factor read_plate->analyze_data

Caption: Workflow for a typical biochemical HTS campaign.

Protocol 2: Fluorescence-Based Kinase Inhibition Assay

This protocol describes a generic assay to identify kinase inhibitors.

  • Reagent Preparation:

    • Kinase Buffer: Prepare a buffer suitable for the specific kinase (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Kinase Solution: Dilute the kinase to the desired concentration in kinase buffer.

    • Substrate/ATP Solution: Prepare a solution containing the kinase substrate (e.g., a fluorescently labeled peptide) and ATP at the Km concentration.

  • Assay Procedure (384-well format):

    • Add 5 µL of kinase solution to each well.

    • Add 50 nL of library compound solution (final concentration, e.g., 10 µM).

    • Incubate for 15 minutes at room temperature.

    • Add 5 µL of Substrate/ATP solution to initiate the reaction.

    • Incubate for 1 hour at room temperature.

    • Stop the reaction (e.g., by adding EDTA).

    • Read the fluorescence intensity on a microplate reader.[16]

  • Data Analysis:

    • Controls: Include positive controls (no enzyme) and negative controls (DMSO vehicle).

    • Calculate percent inhibition relative to controls.

    • Determine the Z'-factor to assess assay quality (a Z' > 0.5 is considered excellent).[6]

ParameterRecommended ValueRationale
Final Compound Conc. 1-10 µMBalances hit identification with minimizing off-target effects.
DMSO Tolerance < 1%High DMSO concentrations can inhibit enzyme activity.
ATP Concentration At or near KmIncreases sensitivity for detecting competitive inhibitors.
Z'-Factor > 0.5Ensures a robust and reliable assay.[6]

Alternative Biochemical Assay Technologies:

  • Luminescence-Based Assays: These assays, such as those using luciferase, offer high sensitivity and low background interference.[8][17][18][19] They are particularly useful for detecting ATP levels, making them suitable for kinase and ATPase assays.

  • AlphaScreen® Technology: This bead-based proximity assay is highly sensitive and versatile, applicable to a wide range of targets including protein-protein interactions, enzyme activity, and second messenger detection.[20][21][22][23][24]

B. Cell-Based Assays: Assessing Phenotypic Responses

Cell-based assays provide a more physiologically relevant context by evaluating the effects of compounds on living cells.[7][9]

Workflow for Cell-Based HTS

cluster_prep Cell Culture & Plating cluster_screening Compound Treatment cluster_detection Readout & Analysis culture_cells Culture and maintain desired cell line seed_cells Seed cells into 384/1536-well plates culture_cells->seed_cells incubate_cells Incubate for cell adherence seed_cells->incubate_cells add_compounds Add this compound library compounds incubate_cells->add_compounds incubate_treatment Incubate for a defined period (e.g., 24-72h) add_compounds->incubate_treatment add_reagent Add viability/toxicity reagent (e.g., CellTiter-Glo®, Resazurin) incubate_treatment->add_reagent read_plate Read plate (luminescence, fluorescence) add_reagent->read_plate analyze_data Calculate % viability and identify cytotoxic hits read_plate->analyze_data

Caption: General workflow for a cell-based HTS assay.

Protocol 3: Cell Viability/Cytotoxicity Assay

This protocol aims to identify compounds that affect cell proliferation or are cytotoxic.[25][26][27]

  • Cell Culture:

    • Select a relevant cell line (e.g., a cancer cell line if screening for anti-cancer agents).

    • Culture cells under standard conditions (e.g., 37°C, 5% CO2).

  • Assay Procedure (384-well format):

    • Seed cells at an appropriate density (e.g., 1000-5000 cells/well) and allow them to attach overnight.

    • Add 50 nL of library compound solution (final concentration, e.g., 10 µM).

    • Incubate for 48-72 hours.

    • Add a viability reagent such as CellTiter-Glo® (luminescence-based, measures ATP) or Resazurin (fluorescence-based, measures metabolic activity).[7][25]

    • Incubate as per the manufacturer's instructions.

    • Read the luminescence or fluorescence signal.

  • Data Analysis:

    • Controls: Include positive controls (e.g., a known cytotoxic agent like staurosporine) and negative controls (DMSO vehicle).

    • Calculate percent viability relative to controls.

    • Identify compounds that significantly reduce cell viability.

ParameterRecommended ValueRationale
Cell Seeding Density Optimized for log-phase growthEnsures a sufficient signal window and avoids over-confluence.
Incubation Time 48-72 hoursAllows for sufficient time to observe effects on cell proliferation.
Viability Reagent e.g., CellTiter-Glo®, ResazurinChoose a robust, HTS-compatible reagent with a good signal-to-background ratio.[7][25]

III. Hit Confirmation and Validation: From 'Actives' to 'Leads'

A critical phase in any HTS campaign is the validation of primary hits to eliminate false positives and prioritize promising compounds for further development.[28][29][30][31]

Workflow for Hit Triage and Validation

cluster_primary Primary Screen cluster_confirmation Hit Confirmation cluster_validation Hit Validation cluster_leads Lead Prioritization primary_hits Identify initial 'hits' from the primary HTS retest Re-test primary hits in the same assay primary_hits->retest dose_response Perform dose-response curves to determine potency (IC50/EC50) retest->dose_response orthogonal_assay Test in an orthogonal assay (different technology) dose_response->orthogonal_assay counterscreen Perform counter-screens to identify non-specific actors orthogonal_assay->counterscreen sar Analyze structure-activity relationships (SAR) of related analogs counterscreen->sar prioritized_hits Prioritize validated hits for lead optimization sar->prioritized_hits

Caption: A typical workflow for hit triage and validation.

A. Hit Confirmation
  • Re-testing: Cherry-pick the initial hits and re-test them in the primary assay to confirm their activity.

  • Dose-Response Analysis: Test the confirmed hits over a range of concentrations (e.g., 8-10 points) to determine their potency (IC50 or EC50).

B. Orthogonal Assays

To increase confidence in the hits, it is crucial to test them in an orthogonal assay that has a different technological principle.[5] For example, if the primary assay was fluorescence-based, an orthogonal assay could be luminescence-based or label-free.

C. Counter-Screens and Selectivity Profiling

Counter-screens are essential for identifying compounds that interfere with the assay technology (e.g., autofluorescent compounds) or act non-specifically. For enzyme inhibitors, it is important to screen them against a panel of related enzymes to assess their selectivity.

IV. Data Management and Analysis: Ensuring Data Integrity

Robust data analysis and quality control are paramount throughout the HTS process.[32][33][34][35][36]

  • Data Storage: Utilize a robust database to store and manage the large datasets generated during HTS.

  • Quality Control Metrics: Continuously monitor assay performance using metrics like the Z'-factor, signal-to-background ratio, and coefficient of variation.[6]

  • Hit Selection Criteria: Define clear criteria for hit selection based on potency, efficacy, and selectivity.

Conclusion

The high-throughput screening of this compound libraries represents a promising avenue for the discovery of novel drug candidates. By employing a well-designed screening cascade that incorporates both biochemical and cell-based assays, coupled with a rigorous hit validation process, researchers can efficiently identify and prioritize compounds with therapeutic potential. The protocols and workflows outlined in this guide provide a solid foundation for initiating such a screening campaign, emphasizing the importance of scientific rigor and data-driven decision-making in the early stages of drug discovery.

References

Application Note: A Strategic Framework for Cell-Based Assay Development for the Novel Compound 6-Fluoroisoquinolin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-Fluoroisoquinolin-3-amine is a novel heterocyclic small molecule with potential applications in drug discovery. Its core structure is shared by compounds known to exhibit a range of biological activities, including the inhibition of critical cellular enzymes like protein kinases and topoisomerases. This application note presents a comprehensive, multi-tiered strategy for elucidating the cellular mechanism of action and potency of this compound. We provide a logical workflow, from initial broad-spectrum cytotoxicity profiling to specific target engagement and functional validation assays. The protocols herein are designed to be robust and self-validating, offering researchers a clear path to characterize this and other novel chemical entities within a physiologically relevant cellular context.

Introduction: The Rationale for a Phased Assay Strategy

The discovery of a new chemical entity (NCE) like this compound marks the beginning of a systematic investigation to understand its biological effects. The isoquinoline scaffold is a privileged structure in medicinal chemistry, found in numerous compounds with anticancer and antimicrobial properties.[1][2] Specifically, related quinoline derivatives have been identified as potent inhibitors of protein kinases, such as Fms-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia.[3]

Given this background, we hypothesize that this compound may function as a kinase inhibitor. However, a prudent investigation must begin without target bias. Cell-based assays are indispensable in this process, as they provide critical insights into a compound's cell permeability, potential for metabolism, and its effects within the complex intracellular environment—factors that are absent in simpler biochemical assays.[4][5]

This guide details a three-phase workflow:

  • Phase 1: Foundational Profiling. Determine the compound's general cytotoxic or anti-proliferative activity across a panel of relevant cell lines.

  • Phase 2: Target-Based Mechanistic Investigation. Directly test the kinase inhibitor hypothesis by measuring target engagement and functional inhibition of a specific pathway.

  • Phase 3: Mechanism-of-Action Validation. Employ an engineered cell model to definitively link target inhibition with the observed cellular phenotype.

Phase 1: Foundational Profiling - Cellular Potency and Selectivity

The first step in characterizing any NCE is to determine its effect on cell viability and proliferation. This provides a quantitative measure of potency (e.g., IC50) and a preliminary indication of selectivity. A compound that is broadly cytotoxic to both cancerous and normal cells may have limited therapeutic potential, while one that selectively affects cancer cells is a promising lead.

Workflow for Foundational Profiling

G cluster_prep Cell Line Preparation cluster_treat Compound Treatment cluster_readout Viability Readout p1 Select & Culture Cell Panel (e.g., MV4-11, A549, HEK293) p2 Harvest & Count Cells p1->p2 p3 Seed Cells into Assay Plates (e.g., 96-well) p2->p3 t2 Add Compound to Cells (Include Vehicle & Positive Controls) p3->t2 t1 Prepare Serial Dilution of this compound t1->t2 t3 Incubate for 72 hours t2->t3 r1 Add Viability Reagent (e.g., CellTiter-Glo®) t3->r1 r2 Measure Luminescence r1->r2 r3 Data Analysis: Normalize Data, Plot Dose-Response r2->r3 r4 Calculate IC50 Values r3->r4

Caption: Phase 1 Workflow: Cell Viability Screening.

Protocol 1: ATP-Based Cell Viability Assay (Using CellTiter-Glo®)

This protocol measures the level of intracellular ATP, which is a direct indicator of metabolically active, viable cells.

Materials:

  • Selected cancer cell lines (e.g., MV4-11 for leukemia, A549 for lung carcinoma) and a non-cancerous line (e.g., HEK293).

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS).

  • This compound, dissolved in DMSO to a 10 mM stock.

  • White, opaque 96-well assay plates.

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega).

  • Luminometer plate reader.

Methodology:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Harvest and perform a cell count.

    • Dilute cells in a complete medium to a pre-determined optimal seeding density (e.g., 5,000 cells/well).

    • Dispense 90 µL of cell suspension into each well of a 96-well plate.

    • Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation and Addition:

    • Prepare a 10-point, 3-fold serial dilution of the 10 mM stock of this compound in a complete culture medium.

    • Prepare vehicle control wells (DMSO at the highest concentration used) and a positive control (e.g., 1 µM Staurosporine).

    • Carefully add 10 µL of the diluted compound or controls to the appropriate wells.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Signal Development and Readout:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

    • Add 100 µL of the reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data by setting the vehicle control as 100% viability and a "no cells" background control as 0% viability.

    • Plot the normalized viability (%) against the log concentration of the compound.

    • Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value.

Expected Data Presentation

Summarize the results in a table for clear comparison.

Cell LineCell TypeThis compound IC50 (µM)Staurosporine IC50 (µM)
MV4-11Acute Myeloid Leukemia0.250.01
A549Lung Carcinoma5.20.05
HEK293Normal Embryonic Kidney> 200.10
Phase 2: Target-Based Mechanistic Investigation

With foundational potency data in hand, the next phase tests a specific molecular hypothesis. Based on the compound's structure, we will investigate its potential as a kinase inhibitor. This involves two key experiments: confirming the compound can physically bind to its putative target inside the cell (target engagement) and then measuring its ability to block the target's enzymatic activity (functional inhibition).

Protocol 2: Cellular Target Engagement via NanoBRET™ Assay

The NanoBRET™ Target Engagement (TE) assay is a powerful method to quantify compound binding to a specific protein target in living cells.[6] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe that reversibly binds to the kinase's active site. A test compound that enters the cell and binds to the kinase will displace the probe, leading to a decrease in the BRET signal.

Principle of the NanoBRET™ Assay

G cluster_no_inhibitor No Inhibitor Present cluster_inhibitor Inhibitor Present node1 NanoLuc-Kinase (Energy Donor) node2 Fluorescent Probe (Energy Acceptor) node1->node2 node3 High BRET Signal node2->node3 Energy Transfer node4 NanoLuc-Kinase node5 This compound (Inhibitor) node4->node5 node7 Low BRET Signal node5->node7 No Energy Transfer node6 Fluorescent Probe

Caption: Principle of the NanoBRET™ Target Engagement Assay.

Methodology (Example for FLT3 Kinase):

  • Cell Preparation:

    • Co-transfect HEK293 cells with plasmids encoding for the NanoLuc®-FLT3 fusion protein and a promiscuous viral promoter (for expression).

    • 24 hours post-transfection, harvest the cells and resuspend them in Opti-MEM® I Reduced Serum Medium.

  • Assay Plate Setup:

    • Dispense the transfected cells into a white 96-well assay plate.

    • Add the NanoBRET™ TE Tracer K-10 (a suitable tracer for FLT3) to all wells at a final concentration determined by prior optimization.

    • Add serial dilutions of this compound or a known FLT3 inhibitor (e.g., Quizartinib) as a positive control. Include vehicle (DMSO) controls.

  • Signal Measurement:

    • Incubate the plate for 2 hours at 37°C, 5% CO2.

    • Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor mixture to all wells.

    • Read the plate immediately on a luminometer equipped with two filters to measure donor emission (~450 nm) and acceptor emission (~610 nm).

  • Data Analysis:

    • Calculate the raw BRET ratio (Acceptor Emission / Donor Emission).

    • Normalize the data to vehicle controls.

    • Plot the corrected BRET ratio against the log concentration of the compound and fit to a 4PL curve to determine the IC50, representing the concentration required for 50% target engagement.

Protocol 3: Cellular Phospho-Substrate Immunoassay

This assay quantifies the functional inhibition of the kinase by measuring the phosphorylation of its direct downstream substrate. For FLT3, a key substrate is STAT5. A decrease in phosphorylated STAT5 (pSTAT5) levels upon compound treatment indicates kinase inhibition.[7]

Methodology (ELISA-based):

  • Cell Treatment and Lysis:

    • Seed a relevant cell line that endogenously expresses the target kinase (e.g., MV4-11, which has an FLT3-ITD mutation) in a 96-well culture plate.

    • Starve cells (if necessary, depending on the pathway) and then treat with serial dilutions of this compound for 1-2 hours.

    • Aspirate the media and lyse the cells directly in the wells using a lysis buffer containing protease and phosphatase inhibitors.

  • ELISA Procedure:

    • Use a sandwich ELISA kit for phospho-STAT5 (e.g., from R&D Systems or Cell Signaling Technology).

    • Coat a new 96-well plate with a capture antibody specific for total STAT5.

    • Add the cell lysates to the coated plate and incubate to allow the capture antibody to bind to all STAT5 protein.

    • Wash the plate to remove unbound material.

    • Add a detection antibody conjugated to horseradish peroxidase (HRP) that is specific for the phosphorylated form of STAT5 (pSTAT5).

    • Wash the plate again.

    • Add a colorimetric HRP substrate (e.g., TMB). The color development will be proportional to the amount of pSTAT5.

    • Stop the reaction with a stop solution and measure absorbance at 450 nm.

  • Data Analysis:

    • Normalize the data to vehicle controls (100% phosphorylation) and a potent inhibitor control (0% phosphorylation).

    • Plot the percent inhibition against the log concentration of the compound and fit to a 4PL curve to determine the functional IC50.

Phase 3: Mechanism-of-Action (MoA) Validation

The final phase aims to unequivocally link the observed cellular phenotype (e.g., loss of viability) with the inhibition of the specific target kinase. The Ba/F3 cell line is an excellent tool for this purpose.[4][6] These murine pro-B cells are dependent on interleukin-3 (IL-3) for proliferation and survival. However, when they are engineered to express a constitutively active, oncogenic kinase, their survival becomes dependent on the activity of that kinase, rendering them IL-3 independent.

Principle of the Ba/F3 Kinase-Dependent Proliferation Assay

G cluster_parental Parental Ba/F3 Cells cluster_engineered Engineered Ba/F3 (Expressing Active Kinase) p1 + IL-3 p2 Survival p1->p2 p3 - IL-3 p4 Apoptosis p3->p4 e1 - IL-3 e2 Kinase-Driven Survival e1->e2 e3 - IL-3 + Kinase Inhibitor e4 Apoptosis e3->e4

Caption: Logic of the Ba/F3 cell-based assay for MoA validation.

Protocol 4: Ba/F3 Transformation Assay

Methodology:

  • Cell Lines:

    • Use two Ba/F3 cell lines: the parental line and a line stably transfected to express a constitutively active kinase (e.g., FLT3-ITD).

  • Assay Setup:

    • Wash both cell lines three times with an IL-3-free medium to remove any residual growth factor.

    • Seed both cell lines into 96-well plates in a medium lacking IL-3.

    • Add serial dilutions of this compound to both plates.

  • Incubation and Readout:

    • Incubate the plates for 48-72 hours.

    • Assess cell viability using an ATP-based assay (as in Protocol 1).

  • Interpretation:

    • Selective Potency: If this compound is a true on-target inhibitor, it will show high potency (low IC50) against the FLT3-ITD-driven Ba/F3 cells but will be significantly less potent against the parental Ba/F3 line (which is not dependent on the target kinase for survival in this context).

    • No Selectivity: If the compound is equally potent against both lines, its cytotoxic effect is likely due to an off-target mechanism.

Assay Validation and Quality Control

For any cell-based assay, particularly those intended for screening, it is crucial to establish its robustness and reproducibility. The Z-factor (Z') is a statistical parameter used to quantify the quality of an assay.[8]

Z-Factor Calculation: The Z-factor is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls:

Z' = 1 - [ (3σp + 3σn) / |μp - μn| ]

Data Interpretation:

  • Z' > 0.5: An excellent assay, suitable for high-throughput screening (HTS).

  • 0 < Z' < 0.5: A marginal assay that may be acceptable.

  • Z' < 0: The assay is not suitable for screening.

Key QC Metrics Summary
ParameterDescriptionAcceptance Criteria
Z-Factor (Z') Measures assay quality and dynamic range.> 0.5
Signal-to-Background (S/B) Ratio of the mean signal of the positive control to the mean signal of the negative control.> 10 (assay dependent)
Coefficient of Variation (%CV) Measures the variability within replicate wells.< 15%
IC50 Reproducibility Consistency of the calculated IC50 for a reference compound across multiple experiments.Within 3-fold variation
Conclusion

The framework presented in this application note provides a systematic and robust pathway for the cellular characterization of this compound. By progressing from broad phenotypic screening to specific target engagement and rigorous mechanism-of-action studies, researchers can confidently determine the compound's potency, selectivity, and molecular target. This phased approach minimizes ambiguity and builds a strong data package to support further preclinical development, serving as a valuable template for the investigation of other novel small molecules.

References

Application Notes and Protocols: In Vitro Efficacy of 6-Fluoroisoquinolin-3-amine Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Investigating 6-Fluoroisoquinolin-3-amine in Oncology

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The strategic incorporation of a fluorine atom can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to therapeutic targets.[1] this compound is a novel synthetic compound that, while not extensively characterized in the public domain, belongs to a class of heterocyclic amines with demonstrated potential in anticancer research.[2][3] Structurally related isoquinoline derivatives have been investigated as inhibitors of key enzymes in cancer progression, such as Poly(ADP-ribose) polymerase-1 (PARP-1) and various protein kinases that are critical for tumor cell survival and proliferation.[4][5]

These application notes provide a comprehensive framework for the initial in vitro evaluation of this compound's anti-cancer properties. The protocols herein are designed to be robust and self-validating, enabling researchers to assess the compound's cytotoxicity, its impact on cell proliferation, and its ability to induce programmed cell death (apoptosis).

Experimental Design: A Multi-Faceted Approach to In Vitro Characterization

A thorough in vitro assessment of a novel compound requires a multi-pronged approach to understand its biological effects. This guide focuses on three fundamental assays that provide a clear picture of the potential anti-cancer activity of this compound.

  • Cytotoxicity Assessment (MTT Assay): This initial screening assay is crucial for determining the concentration range at which the compound exhibits anti-cancer activity. The MTT assay measures the metabolic activity of cells, which is directly proportional to the number of viable cells.[6][7]

  • Cell Proliferation Analysis (Ki-67 Staining): To understand if the compound inhibits cell growth, we will assess the expression of the Ki-67 protein. Ki-67 is a well-established marker present in all active phases of the cell cycle (G1, S, G2, M) but absent in quiescent (G0) cells, making it an excellent indicator of the proliferating cell population.[8][9]

  • Apoptosis Induction (Annexin V/PI Staining): A key characteristic of an effective anti-cancer agent is its ability to induce apoptosis. This assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.[10][11]

I. Foundational Protocols: Cancer Cell Culture

Reliable and reproducible data begins with consistent cell culture practices. The following is a generalized protocol for the maintenance of adherent cancer cell lines. Specific media and supplements should be optimized based on the cell line of choice (e.g., MCF-7, A549, HCT116).

Protocol 1: Sub-culturing of Adherent Cancer Cell Lines
  • Aseptic Environment: Perform all cell culture manipulations in a certified Class II biological safety cabinet.

  • Media Removal: Once cells reach 80-90% confluency, aspirate the spent culture medium from the flask.[12]

  • PBS Wash: Gently wash the cell monolayer with an appropriate volume of sterile, pre-warmed Phosphate Buffered Saline (PBS) without calcium and magnesium to remove any residual serum. Aspirate the PBS.

  • Cell Detachment: Add a minimal volume of a detachment agent (e.g., 0.25% Trypsin-EDTA) to cover the cell monolayer and incubate at 37°C for 2-5 minutes, or until cells detach.[12]

  • Neutralization: Add a volume of complete growth medium (containing fetal bovine serum) at least equivalent to the volume of the detachment agent to inactivate the trypsin.

  • Cell Suspension: Gently pipette the cell suspension up and down to ensure a single-cell suspension.

  • Cell Seeding: Transfer a fraction of the cell suspension to a new culture flask containing pre-warmed complete growth medium. The split ratio will depend on the growth rate of the specific cell line.[13]

  • Incubation: Incubate the newly seeded flasks at 37°C in a humidified atmosphere with 5% CO2.[13]

II. Cytotoxicity Evaluation: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[7] Viable cells possess mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt to purple formazan crystals, which are then solubilized for quantification.[6][14]

Protocol 2: Determining the IC50 of this compound
  • Cell Seeding: In a 96-well flat-bottom plate, seed your chosen cancer cell line at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium). Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[15]

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of 2-fold serial dilutions in complete culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and untreated control (medium only).

  • Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours) at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[16]

  • Formazan Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100-150 µL of a solubilization solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[14]

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[6] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation: Cytotoxicity of this compound
Cell LineTissue of OriginIncubation Time (h)IC50 (µM)
MCF-7Breast Adenocarcinoma4812.5
A549Lung Carcinoma4825.8
HCT116Colon Carcinoma4818.2
HeLaCervical Cancer4832.1

Table 1: Hypothetical IC50 values for this compound across various cancer cell lines after 48 hours of treatment.

III. Cell Proliferation Assessment: Ki-67 Immunofluorescence Staining

This protocol details the detection of the Ki-67 proliferation marker using immunofluorescence, which allows for the quantification of proliferating cells within a population.[8]

Protocol 3: Ki-67 Staining for Proliferation Analysis
  • Cell Culture on Coverslips: Seed cells on sterile glass coverslips placed in a 24-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with this compound at concentrations around the predetermined IC50 value (e.g., 0.5x, 1x, and 2x IC50) for 24 or 48 hours. Include a vehicle control.

  • Fixation: After treatment, wash the cells with PBS and fix them with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the fixed cells three times with PBS. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes to allow antibody access to the nucleus.[17]

  • Blocking: Wash the cells again and block non-specific antibody binding by incubating with a blocking buffer (e.g., 1% BSA in PBST) for 1 hour at room temperature.[17]

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against Ki-67 (diluted in blocking buffer) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells three times with PBST. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.

  • Nuclear Counterstaining: Wash the cells again and counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.

  • Mounting and Imaging: Mount the coverslips onto microscope slides using an anti-fade mounting medium. Acquire images using a fluorescence microscope.

  • Quantification: Determine the proliferation index by calculating the percentage of Ki-67-positive nuclei (green) out of the total number of nuclei (blue) in multiple fields of view.

IV. Mechanism of Action: Apoptosis Detection by Annexin V/PI Staining

This flow cytometry-based assay is a gold standard for detecting apoptosis.[18][19] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells with intact membranes, but it can enter late apoptotic and necrotic cells.[11]

Protocol 4: Flow Cytometry Analysis of Apoptosis
  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at relevant concentrations (e.g., 0.5x, 1x, and 2x IC50) for 24 hours. Include vehicle-treated cells as a negative control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle detachment method (e.g., Trypsin-EDTA), neutralize, and combine with the floating cells from the supernatant.[11]

  • Cell Washing: Centrifuge the cell suspension (e.g., at 300 x g for 5 minutes), discard the supernatant, and wash the cell pellet once with cold PBS.[18]

  • Resuspension in Binding Buffer: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[10]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.[10]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[18]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[10]

  • Data Interpretation:

    • Annexin V- / PI- (Lower Left Quadrant): Live, healthy cells.

    • Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.

    • Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells.

    • Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells.

Data Presentation: Apoptotic Effect of this compound on MCF-7 Cells
Treatment% Live Cells (Q3)% Early Apoptotic (Q4)% Late Apoptotic (Q2)
Vehicle Control95.22.51.8
6-Fluoro... (6 µM)80.112.34.5
6-Fluoro... (12.5 µM)55.428.910.2
6-Fluoro... (25 µM)20.745.625.3

Table 2: Hypothetical flow cytometry data showing a dose-dependent increase in apoptosis in MCF-7 cells treated with this compound for 24 hours.

V. Visualizing the Workflow and Potential Mechanism

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis cell_culture Cancer Cell Line Culture & Maintenance mtt Cytotoxicity Assay (MTT) (48-72h Treatment) cell_culture->mtt Cell Seeding ki67 Proliferation Assay (Ki-67) (24-48h Treatment) cell_culture->ki67 Cell Seeding annexin Apoptosis Assay (Annexin V/PI) (24h Treatment) cell_culture->annexin Cell Seeding compound_prep This compound Stock Preparation compound_prep->mtt Serial Dilutions & Treatment compound_prep->ki67 Serial Dilutions & Treatment compound_prep->annexin Serial Dilutions & Treatment ic50 IC50 Value Determination mtt->ic50 prolif_index Proliferation Index Calculation ki67->prolif_index apoptosis_quant Quantification of Apoptotic Population annexin->apoptosis_quant

Caption: General workflow for the in vitro testing of this compound.

Hypothesized Signaling Pathway Inhibition

Given that many heterocyclic compounds exert their anti-cancer effects by inhibiting protein kinases, a plausible mechanism for this compound could involve the disruption of a key survival pathway, such as the PI3K/AKT/mTOR pathway, which is frequently hyperactivated in cancer.[20][21]

G RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Inhibition of Apoptosis AKT->Survival Proliferation Cell Proliferation & Growth mTOR->Proliferation mTOR->Survival Compound This compound Compound->AKT Inhibition

Caption: Hypothesized inhibition of the PI3K/AKT signaling pathway by the test compound.

VI. Concluding Remarks and Future Directions

The protocols outlined in this document provide a robust starting point for characterizing the in vitro anti-cancer activity of this compound. Positive results from these assays—specifically, a low micromolar IC50, a significant reduction in the Ki-67 positive population, and a dose-dependent increase in apoptosis—would strongly warrant further investigation.

Subsequent studies could explore the compound's effect on the cell cycle distribution (via propidium iodide staining and flow cytometry), its potential to inhibit other cancer-related processes like cell migration and invasion (e.g., using a scratch wound assay[22]), and more detailed mechanistic studies, such as Western blotting, to confirm the inhibition of specific signaling proteins within hypothesized pathways like PI3K/AKT or MAPK/ERK.[20]

References

Application Note: High-Throughput Screening of 6-Fluoroisoquinolin-3-amine for Novel Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in the discovery of novel anti-infective agents.

Abstract

The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery of novel chemical scaffolds with potent antibacterial activity. Isoquinoline and quinolone derivatives have historically been a rich source of antimicrobial agents, most notably the fluoroquinolone class of antibiotics, which act by inhibiting bacterial DNA synthesis.[1][2] This application note presents a comprehensive framework and detailed protocols for the initial antimicrobial screening of 6-Fluoroisoquinolin-3-amine , a novel compound featuring the core isoquinoline scaffold and a critical fluorine moiety. We provide a tiered screening cascade, beginning with the determination of Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria, followed by an assessment of bactericidal activity (Minimum Bactericidal Concentration, MBC), and concluding with an essential in vitro cytotoxicity evaluation to establish a preliminary therapeutic index.

Scientific Rationale & Strategic Approach

The chemical structure of this compound is strategically significant. The isoquinoline core is a recognized pharmacophore present in numerous biologically active compounds.[3][4][5] The addition of a fluorine atom at the 6-position is a hallmark of the highly successful fluoroquinolone antibiotics, a modification known to enhance cellular penetration and target enzyme inhibition.[1]

Hypothesized Mechanism of Action: Based on its structural similarity to quinolones, this compound is hypothesized to exert its antimicrobial effect by targeting essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV .[6][7] These enzymes are critical for managing DNA topology during replication, transcription, and repair. By forming a stable ternary complex with the enzyme and cleaved DNA, the compound is thought to inhibit the DNA re-ligation step, leading to an accumulation of double-strand breaks and subsequent bacterial cell death.[2][7] Eukaryotic cells lack these specific enzyme homologues, providing a potential basis for selective toxicity against bacteria.[1]

Our screening strategy is designed as a multi-stage funnel to efficiently identify promising activity while mitigating the risk of advancing cytotoxic compounds.

Screening_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Characterization cluster_2 Phase 3: Lead Progression MIC Protocol 1: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution) MBC Protocol 2: Minimum Bactericidal Concentration (MBC) Assay MIC->MBC If MIC ≤ 16 µg/mL Cyto Protocol 3: In Vitro Cytotoxicity Assay (MTT) MIC->Cyto If MIC ≤ 16 µg/mL Analysis Data Analysis: Determine Therapeutic Index & Selectivity

Figure 1: High-level workflow for antimicrobial compound screening.

Materials and Reagents
  • Compound: this compound (powder form, purity >95%).

  • Solvent: Dimethyl sulfoxide (DMSO), cell culture grade.

  • Bacterial Strains (ATCC recommended):

    • Staphylococcus aureus (e.g., ATCC 29213) - Gram-positive

    • Enterococcus faecalis (e.g., ATCC 29212) - Gram-positive

    • Escherichia coli (e.g., ATCC 25922) - Gram-negative

    • Pseudomonas aeruginosa (e.g., ATCC 27853) - Gram-negative

  • Growth Media:

    • Cation-Adjusted Mueller-Hinton Broth (CAMHB).[8]

    • Tryptic Soy Agar (TSA).

  • Mammalian Cell Line:

    • HEK293 (human embryonic kidney) or HepG2 (human liver carcinoma) cells.

  • Cell Culture Reagents:

    • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • 0.25% Trypsin-EDTA.

    • Phosphate-Buffered Saline (PBS).

  • Assay Reagents:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[8]

    • Resazurin sodium salt (for an alternative viability indicator).

  • Controls:

    • Positive Control: Ciprofloxacin or Levofloxacin.

    • Negative Control: Vehicle (DMSO).

  • Labware: 96-well sterile, flat-bottom microtiter plates (clear for MIC/MBC, tissue-culture treated for cytotoxicity); multichannel pipettes; incubator (37°C); microplate reader.

Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of this compound that inhibits visible bacterial growth, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[9][10]

MIC_Protocol A Prepare Compound Stock (e.g., 1280 µg/mL in DMSO) B Perform 2-fold Serial Dilutions in CAMHB across 96-well plate (e.g., 128 to 0.25 µg/mL) A->B D Dilute Inoculum & Add to Wells (Final concentration ~5 x 10^5 CFU/mL) B->D C Prepare Bacterial Inoculum Adjust to 0.5 McFarland Standard C->D E Add Controls: - Positive (Bacteria + No Drug) - Negative (Broth Only) - Solvent (Bacteria + Max DMSO) D->E F Incubate Plate (37°C for 16-20 hours) E->F G Read MIC (Lowest concentration with no visible turbidity) F->G

Figure 2: Workflow for the Broth Microdilution MIC Assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 1.28 mg/mL (1280 µg/mL) stock solution of this compound in 100% DMSO. Prepare a similar stock of the positive control antibiotic (e.g., Ciprofloxacin).

  • Plate Preparation: Add 100 µL of CAMHB to all wells of a 96-well microtiter plate.

  • Serial Dilution: Add 100 µL of the compound stock solution to the first column of wells. Mix well and transfer 100 µL to the second column. Repeat this two-fold serial dilution across the plate to column 10, creating a concentration gradient (e.g., from 64 µg/mL down to 0.125 µg/mL after inoculum is added). Discard the final 100 µL from column 10.

  • Inoculum Preparation:

    • From a fresh agar plate, select 3-5 bacterial colonies and suspend them in sterile saline.

    • Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[8]

    • Dilute this suspension 1:150 in CAMHB to achieve a working concentration of ~1 x 10⁶ CFU/mL.

  • Inoculation: Add 100 µL of the final bacterial inoculum to each well (columns 1-11). This brings the final volume to 200 µL and the final bacterial concentration to ~5 x 10⁵ CFU/mL. The final compound concentrations will be half of the initial dilution series.

  • Controls:

    • Growth Control (Column 11): 100 µL CAMHB + 100 µL inoculum.

    • Sterility Control (Column 12): 200 µL CAMHB only.

    • Solvent Control: Test the highest concentration of DMSO used (e.g., 1%) in a separate well with inoculum to ensure it doesn't inhibit growth.

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

Protocol 2: Minimum Bactericidal Concentration (MBC) Determination

This assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (cell-killing) activity. The MBC is the lowest concentration that kills ≥99.9% of the initial bacterial inoculum.

Step-by-Step Methodology:

  • Aliquot from MIC Plate: Following MIC determination, take a 10 µL aliquot from each well of the MIC plate that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).

  • Plating: Spot each 10 µL aliquot onto a fresh TSA plate.

  • Incubation: Incubate the TSA plate at 37°C for 18-24 hours.

  • MBC Determination: The MBC is the lowest concentration of the compound that results in no colony growth (or a ≥99.9% reduction compared to the initial inoculum count) on the agar plate.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol assesses the compound's toxicity towards a mammalian cell line, providing a crucial early indicator of its safety profile.[11][12] The assay measures the metabolic activity of cells, where viable cells reduce the yellow MTT tetrazolium salt to a purple formazan product.[13]

MTT_Assay A Seed Mammalian Cells in 96-well plate (e.g., 10,000 cells/well) B Incubate for 24h (Allow cells to adhere) A->B D Treat Cells with Compound (Incubate for 24-48 hours) B->D C Prepare Compound Dilutions in cell culture medium C->D E Add MTT Reagent (Incubate for 2-4 hours) D->E F Solubilize Formazan Crystals (Add DMSO or Solubilization Buffer) E->F G Read Absorbance (at ~570 nm) F->G H Calculate % Viability & IC50 G->H

Figure 3: Key steps of the MTT cytotoxicity assay workflow.

Step-by-Step Methodology:

  • Cell Seeding: Seed a 96-well tissue culture-treated plate with 10,000 cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a two-fold serial dilution of this compound in complete DMEM at 2x the final desired concentrations.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions to the wells. Include wells for vehicle control (medium with the highest DMSO concentration) and untreated control (medium only).

  • Incubate the plate for 24 or 48 hours.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution (in PBS) to each well. Incubate for another 2-4 hours. Viable cells will produce purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Read Plate: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and Interpretation

Summarize all quantitative data into a structured table for clear comparison.

Microbial Strain / Cell LineMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioIC₅₀ (µg/mL)Selectivity Index (SI = IC₅₀/MIC)
S. aureus ATCC 29213
E. coli ATCC 25922
P. aeruginosa ATCC 27853
E. faecalis ATCC 29212
HEK293 Cells N/AN/AN/AN/A

Interpretation:

  • MIC: The raw value obtained from visual inspection. A potent compound typically has an MIC ≤ 16 µg/mL.

  • MBC/MIC Ratio:

    • If MBC/MIC ≤ 4, the compound is considered bactericidal .

    • If MBC/MIC > 4, the compound is considered bacteriostatic .

  • IC₅₀ (50% Inhibitory Concentration): Calculated from the MTT assay data by plotting percent viability against log(concentration) and fitting a dose-response curve.

  • Selectivity Index (SI): This is a critical parameter. SI = IC₅₀ / MIC . A higher SI value (ideally >10) indicates that the compound is significantly more toxic to bacteria than to mammalian cells, suggesting a promising therapeutic window.

Conclusion and Future Directions

This application note provides a robust, standardized methodology for the initial antimicrobial and cytotoxicity screening of this compound. The tiered approach ensures that resources are focused on compounds that exhibit both potent antimicrobial activity and a favorable selectivity profile. Positive results from this screening cascade (e.g., low MIC, bactericidal activity, and high Selectivity Index) would strongly justify advancing this compound to further studies, including time-kill kinetics, resistance frequency analysis, and in vivo efficacy models.

References

Troubleshooting & Optimization

Challenges in the multi-step synthesis of 6-Fluoroisoquinolin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the multi-step synthesis of 6-Fluoroisoquinolin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthetic sequence. Here, we provide in-depth, troubleshooting-focused FAQs and detailed protocols grounded in established chemical principles.

Overview of the Synthetic Pathway

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions and purification techniques. A logical and frequently employed route involves the initial construction of the 6-fluoroisoquinoline core, followed by functionalization at the 3-position. This guide will focus on a three-step sequence:

  • Step 1: Pomeranz-Fritsch Reaction to synthesize 6-fluoroisoquinoline from 4-fluorobenzaldehyde.

  • Step 2: Regioselective Chlorination to yield 3-chloro-6-fluoroisoquinoline.

  • Step 3: Amination of the 3-chloro intermediate to afford the final product, this compound.

Below is a visual representation of this synthetic workflow.

G cluster_0 Step 1: Pomeranz-Fritsch Reaction cluster_1 Step 2: Chlorination cluster_2 Step 3: Amination 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde Benzalaminoacetal Intermediate Benzalaminoacetal Intermediate 4-Fluorobenzaldehyde->Benzalaminoacetal Intermediate Condensation 2,2-Diethoxyethylamine 2,2-Diethoxyethylamine 2,2-Diethoxyethylamine->Benzalaminoacetal Intermediate 6-Fluoroisoquinoline 6-Fluoroisoquinoline 3-Chloro-6-fluoroisoquinoline 3-Chloro-6-fluoroisoquinoline 6-Fluoroisoquinoline->3-Chloro-6-fluoroisoquinoline POCl3 or other chlorinating agent Benzalaminoacetal Intermediate->6-Fluoroisoquinoline Acid-catalyzed Cyclization This compound This compound 3-Chloro-6-fluoroisoquinoline->this compound Buchwald-Hartwig or SNAr with NH3

Caption: Proposed synthetic workflow for this compound.

Frequently Asked Questions & Troubleshooting Guides

Part 1: Synthesis of 6-Fluoroisoquinoline (Pomeranz-Fritsch Reaction)

Q1: My Pomeranz-Fritsch reaction to form 6-fluoroisoquinoline has a very low yield. What are the likely causes and how can I improve it?

A1: Low yields in the Pomeranz-Fritsch reaction, especially with electron-withdrawing substituents like fluorine on the benzaldehyde, are a common challenge.[1] The primary reason is the deactivation of the aromatic ring towards the electrophilic cyclization step.[2]

  • Causality: The fluorine atom at the 4-position of the benzaldehyde reduces the electron density of the benzene ring, making the intramolecular electrophilic aromatic substitution (the key ring-closing step) less favorable.[1] This often requires more forcing reaction conditions, which can lead to side reactions and decomposition.

  • Troubleshooting & Optimization:

    • Acid Catalyst: The choice and concentration of the acid catalyst are critical. While concentrated sulfuric acid is traditional, other acids or Lewis acids might offer better results.[3] Consider using polyphosphoric acid (PPA) or a mixture of sulfuric acid and phosphorus pentoxide, which can act as both catalyst and dehydrating agent.[3][4]

    • Temperature Control: Carefully control the temperature during the cyclization step. While higher temperatures may be necessary to overcome the deactivation by the fluorine atom, excessive heat can lead to charring and the formation of polymeric side products. A stepwise increase in temperature might be beneficial.

    • Reaction Time: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time. Prolonged reaction times at high temperatures can decrease the yield of the desired product.

    • Schlittler-Muller Modification: As an alternative, consider the Schlittler-Muller modification, which involves the condensation of a substituted benzylamine with a glyoxal acetal.[5] This can sometimes provide better yields for certain substituted isoquinolines.

Q2: I am observing multiple spots on my TLC plate after the Pomeranz-Fritsch reaction. What are the potential side products?

A2: Besides the desired 6-fluoroisoquinoline, several side products can form under the harsh acidic conditions of the reaction.

  • Potential Side Products:

    • Unreacted Benzalaminoacetal Intermediate: Incomplete cyclization will leave the Schiff base intermediate in the reaction mixture.

    • Polymeric Materials: The strong acid and high temperatures can cause polymerization of the starting materials or intermediates, often appearing as a baseline streak on the TLC plate.

    • Sulfonated Byproducts: If using sulfuric acid, sulfonation of the aromatic ring is a possibility, leading to highly polar, water-soluble impurities.

  • Mitigation Strategies:

    • Ensure the initial condensation to form the benzalaminoacetal is complete before proceeding with the cyclization. This can be monitored by the removal of water using a Dean-Stark apparatus.

    • Use the mildest effective acid conditions to minimize charring and sulfonation.

    • Purification via column chromatography with a carefully chosen solvent system is usually necessary to separate the product from these impurities.

Part 2: Synthesis of 3-Chloro-6-fluoroisoquinoline

Q3: How can I selectively chlorinate the 3-position of 6-fluoroisoquinoline? I am concerned about chlorination at other positions.

A3: Selective chlorination at the 3-position of the isoquinoline ring system can be challenging. However, the electronics of the isoquinoline nucleus generally favor substitution at the 1 and 3 positions.

  • Underlying Principle: The nitrogen atom in the isoquinoline ring is electron-withdrawing, deactivating the heterocyclic ring towards electrophilic substitution. However, reactions with reagents like phosphorus oxychloride (POCl₃) can proceed through an intermediate that facilitates nucleophilic attack by chloride.

  • Recommended Protocol: A common method for the chlorination of related heterocyclic systems involves the use of phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine like N,N-dimethylformamide (DMF).[6] The reaction typically requires elevated temperatures.

  • Troubleshooting & Optimization:

    • Reagent Choice: While POCl₃ is standard, other chlorinating agents like thionyl chloride (SOCl₂) could be explored, though they may lead to different selectivity or side products.

    • Temperature and Time: The reaction temperature and time need to be carefully optimized. Insufficient heating may result in a low conversion, while excessive heating could lead to the formation of dichlorinated or other undesired byproducts. Monitor the reaction by TLC or GC-MS.

    • Work-up Procedure: The work-up is critical. The reaction mixture must be quenched carefully by pouring it onto ice to hydrolyze the excess POCl₃. The product is then typically extracted into an organic solvent after basification.

Q4: The purification of 3-chloro-6-fluoroisoquinoline by column chromatography is proving difficult. The product is either not separating well or is streaking on the column.

A4: The purification of halogenated nitrogen heterocycles can be problematic due to their polarity and potential interactions with the silica gel.

  • Problem Analysis: The basic nitrogen atom of the isoquinoline ring can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to tailing and poor separation.[7]

  • Solutions:

    • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent system (e.g., 0.5-1% triethylamine in a hexane/ethyl acetate mixture). The triethylamine will compete with your product for binding to the acidic sites on the silica, resulting in better peak shapes and improved separation.

    • Alternative Stationary Phases: Consider using a different stationary phase, such as alumina (basic or neutral) or a deactivated silica gel.

    • Dry Loading: If your crude product has poor solubility in the eluent, dry loading it onto a small amount of silica gel before loading it onto the column can improve the resolution.

    • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) may be an effective purification method, either alone or after a preliminary column chromatography step.

Part 3: Synthesis of this compound

Q5: I am struggling with the amination of 3-chloro-6-fluoroisoquinoline. What are the best methods to consider, and what are the common pitfalls?

A5: The introduction of an amino group at the 3-position can be achieved through several methods, with the choice depending on the desired scale and available reagents. The two primary approaches are palladium-catalyzed cross-coupling (Buchwald-Hartwig amination) and nucleophilic aromatic substitution (SNAr).

  • Method 1: Buchwald-Hartwig Amination:

    • Principle: This powerful reaction uses a palladium catalyst with a suitable phosphine ligand to couple an aryl halide with an amine.[8] For the synthesis of a primary amine, an ammonia equivalent is often used.[9]

    • Challenges & Solutions:

      • Catalyst and Ligand Choice: The success of the Buchwald-Hartwig amination is highly dependent on the catalyst and ligand system. Bulky, electron-rich phosphine ligands are often required for efficient coupling with aryl chlorides.[4]

      • Base Selection: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically used.[4] The choice of base can significantly impact the reaction rate and yield.

      • Ammonia Source: Using gaseous ammonia can be challenging in a lab setting. Ammonia equivalents like benzophenone imine or lithium bis(trimethylsilyl)amide followed by hydrolysis are often more convenient.

  • Method 2: Nucleophilic Aromatic Substitution (SNAr):

    • Principle: This reaction involves the direct displacement of the chloride by a nucleophile.[10] For this to be effective, the aromatic ring must be activated by electron-withdrawing groups.[11] The fluorine at the 6-position and the ring nitrogen both contribute to activating the 3-position towards nucleophilic attack.

    • Challenges & Solutions:

      • Reaction Conditions: SNAr with ammonia typically requires high temperatures and pressures (e.g., using a sealed tube or autoclave with aqueous or alcoholic ammonia).[12]

      • Side Reactions: At high temperatures, side reactions such as hydrolysis of the chloro group to a hydroxyl group can occur, especially if water is present.

      • Solvent Choice: A polar, aprotic solvent like DMSO or DMF can help to accelerate the reaction rate.[13]

Q6: My final product, this compound, is difficult to purify and characterize. What are your recommendations?

A6: The final product is a relatively polar, basic compound, which can present challenges in purification and characterization.

  • Purification Strategies:

    • Column Chromatography: Similar to its chloro-precursor, the basic amine can cause streaking on silica gel. Using a mobile phase containing a small amount of base (e.g., triethylamine or ammonia in methanol/dichloromethane) is highly recommended.[7]

    • Acid-Base Extraction: An effective way to purify amines is through acid-base extraction. Dissolve the crude product in an organic solvent and extract it into an aqueous acidic solution (e.g., 1M HCl). The basic amine will be protonated and move into the aqueous layer, leaving non-basic impurities behind. The aqueous layer can then be washed with an organic solvent, basified (e.g., with NaOH or NaHCO₃), and the purified free amine re-extracted into an organic solvent.

    • Recrystallization: If the product is a solid, recrystallization can be an excellent final purification step.

  • Characterization:

    • NMR Spectroscopy:

      • ¹H NMR: Expect to see characteristic signals for the aromatic protons and a broad singlet for the NH₂ protons which will be exchangeable with D₂O.[12] The proton at the 1-position is typically a singlet at a downfield chemical shift.

      • ¹³C NMR: The carbon attached to the amino group (C3) will be significantly shielded compared to the other aromatic carbons.

    • Mass Spectrometry: The molecular ion peak should be prominent in the mass spectrum. Common fragmentation patterns for aminoisoquinolines include the loss of HCN.[12]

    • IR Spectroscopy: Look for a characteristic doublet in the 3300-3400 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching of the primary amine, as well as a strong N-H bending vibration around 1600-1650 cm⁻¹.[12]

Detailed Experimental Protocols

Protocol 1: Synthesis of 6-Fluoroisoquinoline
  • Schiff Base Formation: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 4-fluorobenzaldehyde (1.0 eq.) and 2,2-diethoxyethylamine (1.1 eq.) in toluene. Add a catalytic amount of p-toluenesulfonic acid.

  • Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap.

  • Cool the reaction mixture and remove the toluene under reduced pressure to yield the crude benzalaminoacetal.

  • Cyclization: Add the crude benzalaminoacetal to a flask containing polyphosphoric acid (PPA).

  • Heat the mixture with stirring, carefully monitoring the temperature (typically in the range of 100-150 °C).

  • After the reaction is complete (monitored by TLC), cool the mixture and carefully pour it onto crushed ice.

  • Basify the acidic solution with a concentrated sodium hydroxide solution to a pH > 10, keeping the temperature low.

  • Extract the aqueous layer with dichloromethane or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of 3-Chloro-6-fluoroisoquinoline
  • In a flask equipped with a reflux condenser and a calcium chloride guard tube, add 6-fluoroisoquinoline (1.0 eq.) and phosphorus oxychloride (POCl₃, excess).

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the reaction mixture to reflux (around 110 °C) for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure.

  • Cautiously pour the residue onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated sodium bicarbonate solution or dilute sodium hydroxide.

  • Extract the product with ethyl acetate or dichloromethane.

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate eluent system, possibly with the addition of 1% triethylamine.

Quantitative Data Summary

StepReactionKey ReagentsTypical Yield RangeKey Challenges
1Pomeranz-Fritsch4-Fluorobenzaldehyde, PPA30-50%Ring deactivation by fluorine, harsh conditions, side reactions.
2Chlorination6-Fluoroisoquinoline, POCl₃60-80%Regioselectivity, purification (streaking on silica).
3Amination (Buchwald-Hartwig)3-Chloro-6-fluoroisoquinoline, Pd-catalyst, Ligand, Base50-75%Catalyst/ligand choice, harsh base, ammonia source.

References

Technical Support Center: Purification of 6-Fluoroisoquinolin-3-amine & Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 6-Fluoroisoquinolin-3-amine and its synthetic intermediates. This document is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and optimize your purification strategies effectively.

Part 1: General Principles & Initial Considerations

The purification of this compound, a heterocyclic amine, presents a common challenge in organic synthesis: the management of basic functional groups. The lone pair of electrons on the amine nitrogen makes the molecule basic, leading to strong interactions with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This interaction is often the root cause of many chromatographic purification issues.

Key Challenges:

  • Strong Adsorption on Silica: The basic amine can bind irreversibly or elute with significant tailing on acidic silica gel, leading to poor separation and low recovery.[1][2]

  • Impurity Profile: The synthesis, often involving metal-catalyzed reactions like Sonogashira couplings, can introduce a variety of impurities, including residual catalysts (Palladium, Copper), unreacted starting materials, and homo-coupled byproducts.[3][4]

  • Solubility: The compound's aromatic and polar nature requires careful selection of solvent systems for both chromatography and recrystallization.

Part 2: Purification Strategy Decision Workflow

Choosing the right purification method is critical and depends on the scale, impurity profile, and desired final purity. The following workflow provides a general decision-making framework.

G Figure 1: Purification Method Selection Workflow start Crude Product (>1g scale) tlc Analyze by TLC/ LC-MS start->tlc is_solid Is the crude material a solid? tlc->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes column Perform Column Chromatography is_solid->column No / Oily purity_check1 Check Purity (>98%?) recrystallize->purity_check1 purity_check2 Check Purity (>98%?) column->purity_check2 purity_check1->column No final_product Final Product purity_check1->final_product Yes purity_check2->final_product Yes prep_hplc Consider Preparative HPLC (for very high purity or difficult separations) purity_check2->prep_hplc No prep_hplc->final_product

Caption: Workflow for selecting a primary purification technique.

Part 3: FAQs - Purifying this compound

Q1: What is the best starting point for purifying crude this compound? A1: For multi-gram quantities where the crude material is a solid, recrystallization is often the most efficient first step. It is a cost-effective and scalable technique that can rapidly remove the bulk of impurities.[5] If the material is an oil or recrystallization fails, silica gel column chromatography with a modified mobile phase is the next logical step.

Q2: Can I use an acid wash to purify my compound? A2: Yes, this is a classic and effective technique for separating basic compounds from neutral or acidic impurities. By dissolving your crude product in an organic solvent (e.g., dichloromethane or ethyl acetate) and washing with a dilute aqueous acid (e.g., 1M HCl), the basic this compound will be protonated and move into the aqueous layer. The layers are then separated, and the aqueous layer is basified (e.g., with NaOH or NaHCO₃) to regenerate the free amine, which can then be re-extracted into an organic solvent.[6] This is particularly useful for removing non-basic, greasy impurities.

Q3: My compound seems to be degrading on the silica column. What's happening? A3: The acidic nature of silica gel can sometimes catalyze the degradation of sensitive compounds.[7] If you suspect product decomposition, you should first ensure your starting material is stable by monitoring a solution of it in your chosen eluent (with and without silica) by TLC or LC-MS over time. If instability is confirmed, consider switching to a less acidic stationary phase like alumina (neutral or basic grade) or using an amine-functionalized silica column.[1] Alternatively, deactivating the silica gel by pre-flushing the column with an eluent containing 1-3% triethylamine can mitigate this issue.[8]

Q4: When should I choose preparative HPLC over column chromatography? A4: Preparative HPLC is the method of choice for achieving very high purity (>99.5%) or for separating compounds with very similar polarities (ΔRf < 0.1).[2][9] It is typically used for final purification of small quantities (mg to low-gram scale) due to higher costs and lower loading capacity compared to flash chromatography. It is especially useful for preparing analytical standards or compounds for biological screening.

Part 4: Troubleshooting Guide - Column Chromatography

This section addresses common issues encountered during the column chromatography of this compound and similar basic compounds.

G Figure 2: Column Chromatography Troubleshooting issue Problem Observed streaking Streaking / Tailing of Compound Spot issue->streaking no_elution Compound Stuck at Baseline issue->no_elution poor_sep Poor Separation of Spots issue->poor_sep cause1 Cause: Strong acid-base interaction with silica. streaking->cause1 cause2 Cause: Eluent is not polar enough. no_elution->cause2 cause3 Cause: Eluent is too polar OR spots are too close on TLC. poor_sep->cause3 solution1 Solution: 1. Add 0.5-2% triethylamine (Et3N) or ammonia to the eluent. 2. Use amine-functionalized silica. cause1->solution1 solution2 Solution: 1. Gradually increase eluent polarity (e.g., increase MeOH in DCM). 2. Ensure a basic modifier is present. cause2->solution2 solution3 Solution: 1. Decrease eluent polarity. 2. Try a different solvent system (e.g., EtOAc/Hexanes vs DCM/MeOH). 3. Use a longer column or finer silica. cause3->solution3

Caption: Common problems and solutions in amine purification.

Q: My compound is streaking badly on the TLC plate and the column, giving broad fractions. Why? A: This is the classic sign of strong interaction between your basic amine and the acidic silica gel.[1][2] The compound adsorbs strongly and does not elute cleanly, resulting in tailing.

  • Solution: Add a basic modifier to your mobile phase to compete with your compound for the acidic sites on the silica. Start by adding 0.5-1% triethylamine (Et₃N) to your eluent. For very basic compounds, a solution of 1-2% ammonia in methanol can be used as the polar component of the mobile phase (e.g., in a DCM/MeOH gradient).[1]

  • Alternative: Use an amine-functionalized silica gel column.[1][10] These columns have a bonded phase that masks the acidic silanols, providing much better peak shape for basic compounds without needing a mobile phase modifier.[1][10]

Q: I've run several column volumes of my eluent, but my compound won't elute from the column. A: This indicates your chosen eluent is not polar enough to displace the compound from the stationary phase. This is common for polar heterocyclic compounds.

  • Solution: Gradually increase the polarity of your mobile phase. If you are using a Hexane/Ethyl Acetate system, you may need to switch to a stronger solvent system like Dichloromethane/Methanol. If the compound is still retained, ensure you have also included a basic modifier (like Et₃N or NH₃) as described above, as strong adsorption can prevent elution even in polar solvents.[11]

Q: My product is co-eluting with an impurity. A: This means your solvent system lacks the selectivity to resolve the two compounds.

  • Solution 1 (Optimize Solvents): Change the solvent system entirely. Different solvents interact with compounds in unique ways. If you are using a Dichloromethane/Methanol system, try switching to Ethyl Acetate/Hexanes (with Et₃N). The change in solvent characteristics can often improve separation.

  • Solution 2 (Gradient Elution): Use a shallow gradient of the polar solvent instead of a single isocratic system. Start with a low-polarity eluent where your desired compound has an Rf of ~0.1-0.2 and slowly increase the polarity.[8] This can help sharpen bands and improve the separation between closely eluting spots.

  • Solution 3 (Column Parameters): Use a longer column or a smaller particle size silica gel (e.g., 230-400 mesh instead of 60-120 mesh) to increase the number of theoretical plates and improve resolution.[12][13]

Part 5: Purification of Key Intermediates

The synthesis of this compound often proceeds through intermediates such as substituted benzaldehydes and benzonitriles. Their purification requires different considerations.

1. Intermediate Type: 2-Bromo-4-fluorobenzaldehyde

  • Common Impurities: Unreacted starting material (e.g., 4-fluorobenzaldehyde), over-brominated species.

  • Q: What is the best way to purify crude 2-Bromo-4-fluorobenzaldehyde?

    • A: After an aqueous workup involving washes with sodium bicarbonate and brine to remove acidic byproducts, the crude product can often be purified by vacuum distillation if it is a liquid.[14] Alternatively, flash column chromatography using a low-polarity eluent system like Hexanes/Ethyl Acetate or Hexanes/Dichloromethane is very effective.[15] Since the aldehyde is not basic, no special additives are typically required.

2. Intermediate Type: (2-Bromo-4-fluorophenyl)acetonitrile

  • Common Impurities: Unreacted benzyl bromide precursor, residual cyanide salts.

  • Q: How do I purify the crude nitrile product after synthesis?

    • A: The standard method is silica gel flash chromatography. A typical solvent system is a gradient of Hexane/Ethyl Acetate, often starting around 9:1 (Hexane:EtOAc).[16] A thorough aqueous workup is crucial before chromatography to remove any inorganic salts like NaCN.

Part 6: Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography of this compound

This protocol assumes a crude product that shows streaking on a standard TLC plate.

  • TLC Method Development:

    • Prepare a stock solution of your crude material.

    • Spot on three TLC plates. Develop them in different solvent systems:

      • Plate A: 80:20 Dichloromethane/Methanol

      • Plate B: 98:2 Dichloromethane / (10% NH₃ in Methanol)

      • Plate C: 95:5:0.5 Dichloromethane/Methanol/Triethylamine

    • Compare the plates. Plate A will likely show streaking. Plates B and C should show well-defined spots. Choose the system that gives your product an Rf value between 0.2 and 0.4.

  • Column Packing:

    • Select a column appropriate for your sample size (typically use 30-50g of silica per 1g of crude material).

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 100% Dichloromethane with 0.5% Et₃N).

    • Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.[12][13]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or dichloromethane.

    • Alternatively, for less soluble compounds, create a "dry load" by adsorbing the compound (dissolved in a solvent like DCM) onto a small amount of silica gel, evaporating the solvent to get a free-flowing powder, and carefully adding this powder to the top of the packed column.[8]

  • Elution and Fraction Collection:

    • Begin eluting with the low-polarity solvent system.

    • Collect fractions and monitor them by TLC using the system developed in step 1.

    • Gradually increase the eluent polarity as needed to elute your compound.

    • Combine the pure fractions, and remove the solvent under reduced pressure.

Protocol 2: Recrystallization of this compound

This protocol is for purifying a crude solid product.

  • Solvent Screening (Small Scale):

    • Place ~20 mg of crude material into several test tubes.

    • Add a few drops of different solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate, Acetonitrile) to each tube.

    • Find a solvent that dissolves the compound poorly at room temperature but completely upon heating.

    • If a single solvent is not ideal, try a binary system (e.g., Ethanol/Water, Ethyl Acetate/Hexanes). The ideal system is one where the compound is soluble in the primary solvent ("solvent") and insoluble in the secondary solvent ("anti-solvent").

  • Recrystallization Procedure (Example with Ethanol/Water):

    • Place the crude solid in an Erlenmeyer flask with a stir bar.

    • Add the minimum amount of hot ethanol needed to fully dissolve the solid.[17]

    • While the solution is hot and stirring, add hot water dropwise until the solution just begins to turn cloudy (this is the saturation point).

    • Add a few more drops of hot ethanol to make the solution clear again.

    • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for forming pure crystals.[17]

    • Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent mixture to remove any residual soluble impurities.

    • Dry the purified crystals under vacuum.

References

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 6-Fluoroisoquinolin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of 6-Fluoroisoquinolin-3-amine. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to empower you to overcome common challenges and optimize your synthetic strategy for this important fluorinated heterocyclic intermediate.

I. Introduction to the Synthesis of this compound

This compound is a valuable building block in medicinal chemistry, often utilized in the development of kinase inhibitors and other therapeutic agents. Its synthesis, while achievable, presents a unique set of challenges that require careful control of reaction conditions to ensure high yield and purity.

A common and effective synthetic route involves the base-catalyzed intramolecular cyclization of 4-fluoro-2-(cyanomethyl)benzonitrile. This reaction, a variation of the Thorpe-Ziegler reaction, is an efficient method for constructing the isoquinoline core.[1][2] This guide will focus on optimizing this specific pathway.

II. Reaction Workflow and Mechanism

The synthesis proceeds via a base-catalyzed intramolecular condensation of 4-fluoro-2-(cyanomethyl)benzonitrile. The generally accepted mechanism is as follows:

  • Deprotonation: A strong base abstracts an acidic proton from the methylene bridge connecting the two nitrile groups, forming a resonance-stabilized carbanion.[2]

  • Intramolecular Nucleophilic Attack: The newly formed carbanion attacks the electrophilic carbon of the second nitrile group within the same molecule, leading to the formation of a cyclic imine intermediate.

  • Tautomerization: The intermediate rapidly tautomerizes to the more stable enamine, yielding the final product, this compound.[2]

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_product Product Starting_Material 4-Fluoro-2-(cyanomethyl)benzonitrile Reaction_Step Base-Catalyzed Intramolecular Cyclization (Thorpe-Ziegler Reaction) Starting_Material->Reaction_Step Strong Base (e.g., NaH, NaOEt) Anhydrous Solvent (e.g., THF, Toluene) Final_Product This compound Reaction_Step->Final_Product

Caption: General workflow for the synthesis of this compound.

III. Frequently Asked Questions (FAQs)

Q1: What is the best choice of base for this cyclization?

A1: Strong, non-nucleophilic bases are generally preferred to minimize side reactions. Sodium hydride (NaH) and sodium ethoxide (NaOEt) are commonly used.[2] The choice may depend on the solvent and desired reaction temperature. For instance, NaH is often used in anhydrous THF or toluene.

Q2: How does the fluorine substituent at the 6-position affect the reaction?

A2: The electron-withdrawing nature of the fluorine atom can have several effects. It can increase the acidity of the benzylic protons, potentially facilitating the initial deprotonation step. However, it can also influence the electron density of the aromatic ring, which may affect the rate of cyclization. In nucleophilic aromatic substitution reactions, a fluorine substituent can sometimes be a leaving group, although this is less likely under these conditions compared to activated systems.[3]

Q3: What are the key parameters to control for a successful reaction?

A3: The most critical parameters are:

  • Anhydrous Conditions: The reaction is highly sensitive to moisture, which can quench the strong base and lead to low or no yield. All glassware should be thoroughly dried, and anhydrous solvents must be used.

  • Temperature: The reaction can be exothermic. Careful temperature control is necessary to prevent runaway reactions and the formation of side products.

  • Purity of Starting Material: Impurities in the 4-fluoro-2-(cyanomethyl)benzonitrile can interfere with the reaction and complicate purification.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. A suitable mobile phase would be a mixture of ethyl acetate and hexanes. The product, being more polar than the starting material, will have a lower Rf value. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more precise monitoring.

IV. Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low or No Product Formation 1. Inactive or insufficient base. 2. Presence of moisture in the reaction. 3. Low reaction temperature. 4. Impure starting material.1. Use fresh, high-quality base. Ensure proper handling to avoid deactivation. 2. Thoroughly dry all glassware and use anhydrous solvents. Consider running the reaction under an inert atmosphere (N₂ or Ar). 3. Gradually increase the reaction temperature, monitoring for product formation by TLC. Some cyclizations require heating to initiate. 4. Purify the starting material before use.
Formation of a Dark Tar or Polymeric Material 1. Reaction temperature is too high. 2. Base is too concentrated, leading to uncontrolled polymerization. 3. Presence of oxygen.1. Maintain a lower reaction temperature. Use an ice bath to control the initial exothermic reaction. 2. Add the base portion-wise to the solution of the starting material to control the reaction rate. 3. Degas the solvent and run the reaction under an inert atmosphere.
Incomplete Reaction 1. Insufficient amount of base. 2. Short reaction time.1. Use a slight excess of the base (e.g., 1.1-1.2 equivalents). 2. Monitor the reaction by TLC and allow it to proceed until the starting material is consumed.
Difficult Purification / Multiple Spots on TLC 1. Formation of side products due to competing reactions. 2. Hydrolysis of nitriles to amides or carboxylic acids during workup.1. Optimize reaction conditions (temperature, base, solvent) to favor the desired cyclization. 2. Perform the aqueous workup at low temperatures and avoid strongly acidic or basic conditions for extended periods.[4]

V. Experimental Protocols

A. Synthesis of this compound

Materials:

  • 4-Fluoro-2-(cyanomethyl)benzonitrile

  • Sodium hydride (60% dispersion in mineral oil) or Sodium Ethoxide

  • Anhydrous Tetrahydrofuran (THF) or Toluene

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: Under an inert atmosphere (N₂ or Ar), add anhydrous THF (or toluene) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Addition of Base: Carefully add sodium hydride (1.2 eq.) to the solvent. If using the mineral oil dispersion, wash the NaH with anhydrous hexanes prior to use to remove the oil.

  • Addition of Starting Material: Dissolve 4-fluoro-2-(cyanomethyl)benzonitrile (1.0 eq.) in anhydrous THF (or toluene) and add it dropwise to the stirred suspension of the base at 0 °C (ice bath).

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material. Gentle heating may be required to drive the reaction to completion.

  • Quenching: Cool the reaction mixture to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Work-up: Add water and extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

B. Purification of this compound

The basic nature of the amine product can lead to tailing on silica gel chromatography. To mitigate this, a small amount of triethylamine (e.g., 1%) can be added to the eluent. Alternatively, a basic alumina column can be used.

Recrystallization: For further purification, the product can be recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.

VI. Analytical Characterization

Technique Expected Observations
¹H NMR Aromatic protons in the range of 7.0-8.5 ppm. A broad singlet for the -NH₂ protons. The fluorine atom will cause splitting of adjacent proton signals.
¹⁹F NMR A singlet or multiplet in the typical range for an aryl fluoride.[5][6]
¹³C NMR Resonances for the aromatic carbons, with the carbon attached to the fluorine showing a large C-F coupling constant.
Mass Spectrometry (MS) The mass spectrum should show the molecular ion peak corresponding to the molecular weight of this compound (C₉H₇FN₂). High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[7][8]
Infrared (IR) Spectroscopy Characteristic N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), C=N and C=C stretching vibrations in the aromatic region (around 1500-1650 cm⁻¹), and a C-F stretching vibration (around 1000-1300 cm⁻¹).

VII. Safety Precautions

  • Sodium Hydride: A highly flammable and reactive solid. It reacts violently with water to produce hydrogen gas, which is flammable. Handle with extreme care in a fume hood under an inert atmosphere.

  • Anhydrous Solvents: Can be flammable. Handle in a well-ventilated area away from ignition sources.

  • Nitrile Compounds: Can be toxic. Avoid inhalation and skin contact.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

VIII. References

  • Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Sci Rep. 2020;10(1):833. --INVALID-LINK--

  • Unger, M., Stoeckigt, D., Belder, D., & Stoeckigt, J. (2001). Analysis of isoquinoline alkaloids in medicinal plants by capillary electrophoresis-mass spectrometry. Pharmazie, 56(1), 59-62.

  • Thorpe, J. F. (1909). The formation and reactions of imino-compounds. Part XI. The formation of condensed nitrogen rings. J. Chem. Soc., Trans., 95, 1901-1926.

  • Schaefer, J. P., & Bloomfield, J. J. (2011). The Dieckmann Condensation (Including the Thorpe-Ziegler Condensation). Organic Reactions, 1-203.

  • Alfa Chemistry. Thorpe Reaction & Thorpe-Ziegler Reaction.

  • Isoquinoline. (n.d.).

  • Troubleshooting low yield in Benzonitrile synthesis. (2025). BenchChem.

  • Isoquinoline - NIST WebBook. (n.d.).

  • Choudhary, A. (2021). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline.

  • Larock, R. C., & Dong, X. (2005). Intramolecular Cyclization of Alkynylheteroaromatic Substrates Bearing a Tethered Cyano Group: A Strategy for Accessing Fused Pyridoheterocycles. Journal of Organic Chemistry, 70(3), 843-849.

  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2024). MDPI.

  • Chapman, N. B., & Parker, R. E. (1961). Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. Journal of the Chemical Society (Resumed), 363-370.

  • Diels-Alder reaction in synthesis of fluorinated (hetero)aromatic compounds. (2019). ResearchGate.

  • Wlassoff, W. A., & Kass, S. R. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega, 6(50), 34693-34700.

  • Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. (2013). Chemistry Stack Exchange.

  • Thorpe-Ziegler reaction. (n.d.). Semantic Scholar.

  • Thorpe–Ziegler reaction. (n.d.). ResearchGate.

  • Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones. (2024). MDPI.

  • Isoquinoline synthesis. (n.d.). Organic Chemistry Portal.

  • Teague Jr, C. E., & Roe, A. (1951). The Preparation of 3-Aminoisoquinoline and Related Compounds1. Journal of the American Chemical Society, 73(2), 688-689.

  • 3-Aminoisoquinoline 97 25475-67-6. (n.d.). Sigma-Aldrich.

  • Gerig, J. T. (2003). Fluorine NMR. eMagRes, 1-10.

  • Zuniga, C., & Notario, R. (2021). Computational Revision of the Mechanism of the Thorpe Reaction. Molecules, 26(21), 6438.

  • Thorpe-Ziegler reaction. (n.d.). Buchler GmbH.

  • Wang, J., et al. (2021). Calorimetric Study for the Hydrolysis of Acetonitrile Catalyzed by Acids or Bases. Organic Process Research & Development, 25(11), 2536-2542.

  • Purification of isoquinoline. (1989). JPH01153679A.

  • Szałek, E., Szymański, P., & Groman, A. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. International Journal of Molecular Sciences, 20(24), 6239.

  • A process for the purification of 3-amino-1,2-propanediol and 2-amino .... (2001). WO2001058848A1.

  • Isoquinoline synthesis reported by Nie et al. (n.d.). ResearchGate.

  • Troubleshooting low yields in the Pfitzinger quinoline synthesis. (2025). BenchChem.

  • Crismaru, C. G., et al. (2023). Nitrile-Converting Enzymes: Industrial Perspective, Challenges and Emerging Strategies. Catalysts, 13(6), 963.

  • NMR Spectroscopy of N, P and F - atoms (CHE). (2015). YouTube.

  • Gaylor, M. O., et al. (2023). Metal Catalysis Acting on Nitriles in Early Earth Hydrothermal Systems. Astrobiology, 23(7), 775-789.

  • NMR | Fluorine Spectroscopy. (n.d.). Oxford Instruments.

  • Gemoets, H. P. L., et al. (2016). Selective NaOH-catalysed hydration of aromatic nitriles to amides. Green Chemistry, 18(2), 313-317.

  • Otting, G. (2017). The precious Fluorine on the Ring: Fluorine NMR for biological systems. Progress in Nuclear Magnetic Resonance Spectroscopy, 102-103, 1-15.

  • A Technical Guide to the Spectroscopic Profile of 3-Aminoisoquinoline. (2025). BenchChem.

  • Rocaboy-Castaño, E., et al. (2023). Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices. Molecules, 28(15), 5797.

  • Gaylor, M. O., et al. (2023). Metal Catalysis Acting on Nitriles in Early Earth Hydrothermal Systems. Astrobiology, 23(7), 775-789.

References

Technical Support Center: Side-Product Analysis in the Synthesis of 6-Fluoroisoquinolin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals encountering side-products during the synthesis of 6-Fluoroisoquinolin-3-amine. Our focus is on anticipating common issues, understanding their mechanistic origins, and providing robust analytical and synthetic solutions.

Section 1: Troubleshooting Guide - Common Experimental Issues

This section addresses specific problems observed during synthesis and analysis. We will presume a common synthetic route: the amination of a 3-halo-6-fluoroisoquinoline precursor (e.g., 3-bromo-6-fluoroisoquinoline) via nucleophilic aromatic substitution (SNAr) or a related metal-catalyzed process.

Q1: My LC-MS analysis shows a significant peak with a mass of [M+16]. What is this impurity and how can I avoid it?

Plausible Cause: The peak at [M+16] relative to your product's mass (C₉H₇FN₂ = 162.17 g/mol ) strongly suggests the formation of This compound N-oxide . The isoquinoline nitrogen is basic and nucleophilic, making it susceptible to oxidation.[1] This can occur if:

  • The reaction is exposed to atmospheric oxygen, especially at elevated temperatures.

  • Oxidizing agents are present as contaminants in reagents or solvents.

  • Certain reaction conditions (e.g., using reagents like H₂O₂ in unrelated prior steps) inadvertently introduce oxidants.

Troubleshooting and Prevention:

  • Inert Atmosphere: Conduct the reaction under a rigorously inert atmosphere (Argon or Nitrogen). Degas all solvents and reagents thoroughly before use.

  • Reagent Purity: Ensure the purity of your starting materials and solvents. Peroxides in ethereal solvents (like THF or Dioxane) are a common culprit.

  • Temperature Control: Avoid excessive temperatures or prolonged reaction times, which can increase the rate of oxidation.

  • Reductive Quench: If N-oxide formation is persistent, consider a mild reductive quench or workup step, although this can complicate purification.

Analytical Verification:

  • ¹H NMR: Protons adjacent to the N-oxide (at C1 and C4) will typically show a significant downfield shift compared to the parent amine.

  • Preparative HPLC: Isolate the impurity for definitive structural confirmation.

Q2: I'm observing a persistent isomeric impurity with the same mass as my product that is very difficult to separate by column chromatography. What is its likely identity?

Plausible Cause: This is a classic problem of regioisomerism , which most likely originates from the synthesis of your 3-halo-6-fluoroisoquinoline precursor. Many isoquinoline syntheses, such as the Bischler-Napieralski or Pomeranz-Fritsch reactions, can produce mixtures of isomers if the initial cyclization is not perfectly regioselective.

For a precursor like 4-fluoro-phenethylamine, cyclization can potentially lead to both the desired 6-fluoro and the undesired 8-fluoroisoquinoline backbone. Amination of this mixed-halide starting material will inevitably produce an isomeric product mixture.

Troubleshooting and Prevention:

  • Precursor Analysis: The most critical step is to rigorously analyze your 3-halo-6-fluoroisoquinoline starting material by ¹H and ¹⁹F NMR and high-resolution LC-MS before starting the amination reaction.

  • Purification of Precursor: If isomers are present, they must be separated at the precursor stage. This is often easier than separating the final amine products. Techniques like fractional crystallization or preparative HPLC of the intermediate may be necessary.

  • Synthetic Route Re-evaluation: If regiochemical purity of the precursor cannot be achieved, consider an alternative synthetic strategy that offers better regiocontrol.

Analytical Verification:

  • 2D NMR (NOESY/ROESY): These experiments can reveal through-space correlations between the fluorine atom and nearby protons, allowing for unambiguous assignment of the fluorine's position on the aromatic ring.

  • LC-MS/MS: The fragmentation patterns of the regioisomers may differ, providing clues to their identity.

Q3: My reaction is sluggish, and I see a significant byproduct with a mass corresponding to a hydroxyl group (-OH) replacing the amino group (-NH₂). What is this side reaction?

Plausible Cause: This byproduct is likely 6-Fluoro-3-hydroxyisoquinoline (or its tautomer, 6-Fluoroisoquinolin-3(2H)-one). It forms via hydrolysis of the 3-halo precursor. This competing reaction is favored under the following conditions:

  • Presence of Water: Residual water in solvents or reagents.

  • Strongly Basic Conditions: Use of strong bases like NaOH or KOH, especially at high temperatures, can promote hydrolysis.

  • Prolonged Reaction Times: The longer the reaction, the more opportunity for the slower hydrolysis pathway to compete with amination.

Troubleshooting and Prevention:

  • Anhydrous Conditions: Use freshly dried solvents and ensure all glassware is oven- or flame-dried.

  • Choice of Base: Employ a non-nucleophilic, anhydrous base. Organic bases (e.g., DBU, DIPEA) or anhydrous inorganic bases (e.g., K₂CO₃, Cs₂CO₃) are preferable to hydroxide bases.

  • Optimize Reaction Rate: If the amination is slow, consider increasing the temperature moderately or using a catalyst (e.g., in a Buchwald-Hartwig amination) to accelerate the desired reaction over the hydrolysis pathway.

Logical Troubleshooting Workflow

G start Unexpected Peak in LC-MS mass_known Is Mass Known? start->mass_known is_isomer Is it an Isomer? mass_known->is_isomer No high_mw High MW Impurity Likely Dimer/Oligomer mass_known->high_mw Yes, >> M m_plus_16 Mass is [M+16] Likely N-Oxide is_isomer->m_plus_16 No, [M+16] m_hydrolysis Mass is [M-NH₂+OH] Likely Hydrolysis Product is_isomer->m_hydrolysis No, Other Mass isomer_id Regioisomeric Impurity (e.g., 8-Fluoro) is_isomer->isomer_id Yes, Same Mass use_inert Action: Use Inert Atmosphere, Degas Solvents m_plus_16->use_inert use_anhydrous Action: Use Anhydrous Solvents & Non-Nucleophilic Base m_hydrolysis->use_anhydrous check_precursor Action: Analyze Precursor by NMR for Regiochemistry isomer_id->check_precursor

Caption: Troubleshooting decision tree for impurity identification.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary classes of impurities I should expect? Impurities can be broadly categorized into three groups[1][2]:

  • Process-Related Impurities: These arise directly from the synthetic reactions. Examples include the N-oxide, hydrolysis products, regioisomers, and unreacted starting materials.

  • Degradation Impurities: These form during storage or handling due to exposure to light, air, or heat. The N-oxide can also be considered a degradation impurity.[3]

  • Elemental Impurities: Trace metals originating from catalysts (e.g., Palladium from a cross-coupling reaction) used in the synthesis.

Q2: Which analytical techniques are essential for a comprehensive side-product analysis? A multi-technique approach is non-negotiable for robust impurity profiling[3]:

  • High-Performance Liquid Chromatography (HPLC): The workhorse for determining purity and quantifying impurities. A good gradient method is crucial for separating closely eluting species.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for rapidly determining the molecular weights of impurities, providing the first critical clue to their identity.

  • High-Resolution Mass Spectrometry (HRMS): Provides an exact mass, allowing for the determination of the elemental formula of an unknown impurity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The gold standard for unambiguous structure elucidation of isolated impurities. ¹H, ¹³C, ¹⁹F, and 2D-NMR (COSY, HSQC, HMBC, NOESY) are all powerful tools.

Q3: What are best practices for purifying this compound away from these side-products? Purification strategy depends on the nature of the impurity:

  • Flash Column Chromatography: Often the first step. A well-chosen solvent system (e.g., DCM/MeOH or EtOAc/Heptane with a small amount of triethylamine to prevent streaking) can remove many impurities. However, it may fail to separate regioisomers.

  • Preparative HPLC: The method of choice for separating challenging mixtures, such as regioisomers, or for obtaining highly pure material for use as an analytical standard.

  • Crystallization: If your product is a stable solid, crystallization can be an excellent and scalable method for purification, often effectively removing small amounts of isomeric impurities if the crystal lattice is selective.

Section 3: Data & Protocols

Table 1: Common Side-Products and Their Analytical Signatures
Impurity NamePlausible StructureMolecular Weight ( g/mol )Key Analytical Signature
This compound N-oxide C₉H₇FN₂O178.16MS: [M+H]⁺ at 179. ¹H NMR: Downfield shift of H1/H4 protons.
6-Fluoro-3-hydroxyisoquinoline C₉H₆FNO163.15MS: [M+H]⁺ at 164. Can exist in keto-enol forms.
8-Fluoro-3-aminoisoquinoline C₉H₇FN₂162.17MS: Same as product. ¹⁹F NMR: Different chemical shift from 6-F. HPLC: Different retention time.
Unreacted Precursor e.g., C₉H₅BrFN226.05MS: [M+H]⁺ at 226/228 (isotopic pattern for Br).
SOP 1: General Purpose HPLC-UV Method for Purity Assessment

This protocol provides a starting point for method development.

  • Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 5% B

    • 1.0 min: 5% B

    • 8.0 min: 95% B

    • 10.0 min: 95% B

    • 10.1 min: 5% B

    • 12.0 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Detection: UV at 254 nm and 280 nm.

  • Sample Preparation: Dissolve ~0.5 mg of sample in 1 mL of 50:50 Acetonitrile/Water.

Diagram 2: Key Reaction & Side-Product Pathways

G cluster_main Main Reaction Pathway cluster_side Side Reactions start 3-Bromo-6-fluoroisoquinoline product This compound start->product + NH₃ source (Desired SₙAr) hydrolysis 6-Fluoro-3-hydroxyisoquinoline start->hydrolysis + H₂O / OH⁻ (Hydrolysis) n_oxide N-Oxide Product product->n_oxide + [O] (Oxidation)

Caption: Simplified reaction scheme showing desired and side reactions.

References

Technical Support Center: Optimizing the Synthesis of 6-Fluoroisoquinolin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Fluoroisoquinolin-3-amine. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot common issues and improve the yield and purity of this valuable synthetic intermediate. Drawing from established chemical principles and field-proven methodologies, this document provides in-depth, actionable solutions in a direct question-and-answer format.

Section 1: Understanding the Synthetic Landscape

The synthesis of this compound typically involves a multi-step process. The most common and versatile strategies involve the initial construction of a substituted isoquinoline core, followed by the introduction of the amine group at the C-3 position. The two primary approaches hinge on the method used for this crucial C-N bond formation.

Primary Synthetic Strategies:

  • Route A: Palladium-Catalyzed Cross-Coupling: This modern approach involves synthesizing a 3-halo-6-fluoroisoquinoline precursor and then coupling it with an ammonia equivalent using a palladium catalyst, a reaction known as the Buchwald-Hartwig amination.[1][2] This method is often favored for its high functional group tolerance and generally milder conditions.[1]

  • Route B: Nucleophilic Aromatic Substitution (SNAr): This classic method also starts with a 3-halo-6-fluoroisoquinoline precursor. The amination is achieved by reacting it with an ammonia source under conditions that promote nucleophilic displacement of the halide.[3] The success of this route is highly dependent on the electronic properties of the isoquinoline ring.[4]

G cluster_0 General Synthetic Approaches cluster_1 Route A: Pd-Catalyzed Amination cluster_2 Route B: SNAr start Starting Materials (e.g., fluorinated phenethylamine derivatives) precursor Precursor Synthesis: 3-Halo-6-fluoroisoquinoline start->precursor Ring Formation Reactions (e.g., Bischler-Napieralski, Pomeranz-Fritsch) bha Buchwald-Hartwig Amination (Pd Catalyst, Ligand, Base) precursor->bha Ammonia Equivalent snar Nucleophilic Aromatic Substitution (Ammonia Source, High T/P) precursor->snar Ammonia Source final_product Final Product: This compound bha->final_product snar->final_product

Caption: Overview of primary synthetic routes to this compound.

Section 2: Troubleshooting Guide & FAQs

This section addresses specific problems you may encounter during your synthesis, providing explanations for the underlying causes and offering concrete solutions.

Problem Area: Low Yield in the C-N Bond Formation Step

Q1: My Buchwald-Hartwig amination of 3-chloro-6-fluoroisoquinoline is giving a low yield (<30%). What are the most critical parameters to investigate?

A1: Low yields in Buchwald-Hartwig aminations are common when conditions are not optimized. This reaction is a complex catalytic process, and its efficiency is highly sensitive to several interconnected factors.[5] The key is to facilitate the final reductive elimination step, which forms the desired C-N bond, while suppressing side reactions.[1][6]

Here are the primary parameters to troubleshoot, in order of importance:

  • Ligand Choice: This is often the most critical factor. The ligand stabilizes the palladium catalyst and modulates its reactivity. For coupling with ammonia equivalents, bulky, electron-rich biaryl phosphine ligands are essential as they promote the crucial reductive elimination step.[6]

  • Base: The base's role is to deprotonate the amine, forming the active nucleophile.[6] A base that is too weak will result in a slow reaction, while a base that is too strong can cause catalyst decomposition or side reactions. Sodium tert-butoxide (NaOtBu) is a common and effective choice.

  • Catalyst Precursor: While many Pd(0) and Pd(II) sources can be used, pre-formed palladium precatalysts that are air-stable and reliably generate the active Pd(0) species in solution are highly recommended for reproducibility.

  • Solvent: The solvent must be anhydrous and capable of dissolving the reactants while being stable at the required reaction temperature. Toluene and 1,4-dioxane are standard choices.

Table 1: Recommended Starting Conditions for Buchwald-Hartwig Amination

ParameterRecommended Reagents & ConditionsRationale
Aryl Halide 3-Chloro-6-fluoroisoquinoline (1.0 equiv)Aryl chlorides can be challenging substrates; robust catalyst systems are required.[5]
Amine Source Lithium bis(trimethylsilyl)amide (LHMDS) (1.2-1.5 equiv)Serves as an effective ammonia equivalent that is easier to handle than gaseous ammonia.[2]
Pd Precatalyst G3 or G4 Buchwald Precatalysts (e.g., tBuXPhos-Pd-G3) (1-3 mol%)Air-stable, reliable sources of the active Pd(0) catalyst, ensuring consistent reaction initiation.[7]
Ligand Biaryl Phosphines (e.g., tBuXPhos, RuPhos) (1.2-1.5 mol% relative to Pd)Bulky, electron-rich ligands that accelerate the rate-limiting reductive elimination step, improving overall yield and turnover.[6]
Base Sodium tert-butoxide (NaOtBu) or Lithium hexamethyldisilazide (LHMDS) (1.4-2.0 equiv)Strong, non-nucleophilic bases required to deprotonate the amine or ammonia equivalent without competing in the coupling.[5]
Solvent Anhydrous Toluene or 1,4-DioxaneAprotic, non-coordinating solvents that are stable under the reaction conditions. Must be rigorously dried.
Temperature 80-110 °CSufficient thermal energy is needed to drive the catalytic cycle, particularly the initial oxidative addition to the aryl chloride.[5]

Q2: I am observing a significant amount of 6-fluoroisoquinoline as a byproduct, indicating hydrodehalogenation. What causes this and how can I minimize it?

A2: Hydrodehalogenation, the replacement of the halide with a hydrogen atom, is a common and problematic side reaction. It often arises from a competing pathway where a palladium-hydride species is formed, which can then reductively eliminate with the aryl group to give the undesired byproduct. Another pathway involves β-hydride elimination from the palladium-amido complex, which can also lead to unwanted products.[1]

Strategies to Minimize Hydrodehalogenation:

  • Optimize the Ligand: Use ligands that promote a very fast rate of C-N reductive elimination. This ensures the desired product is formed before the competing hydrodehalogenation pathway can occur. Ligands like tBuXPhos are specifically designed for this purpose.[6]

  • Control the Base: Using an extremely strong or sterically hindered base can sometimes exacerbate side reactions. If using NaOtBu, ensure it is high purity. Consider switching to a slightly weaker base like K₃PO₄ or Cs₂CO₃, although this may require higher temperatures or longer reaction times.

  • Lower the Temperature: While higher temperatures increase the overall reaction rate, they can sometimes disproportionately accelerate side reactions. Once the reaction has been initiated, try reducing the temperature to the minimum required to sustain catalytic turnover (e.g., 80-90 °C).

Q3: Is Nucleophilic Aromatic Substitution (SNAr) a viable alternative to the palladium-catalyzed method for this synthesis?

A3: Yes, SNAr can be a viable route, but it typically requires more forcing conditions. The feasibility of an SNAr reaction depends on three factors: a good leaving group (halide), a strong nucleophile (ammonia/amide), and an aromatic ring that is sufficiently electron-poor to be attacked by a nucleophile.[4]

Causality and Considerations:

  • Ring Activation: The isoquinoline ring is inherently somewhat electron-deficient. The presence of the electronegative fluorine atom at the 6-position further withdraws electron density, which helps to stabilize the negative charge in the key intermediate (the Meisenheimer complex).[8] This stabilization is crucial for the reaction to proceed.[3][4]

  • Leaving Group: The leaving group ability for SNAr is counterintuitive compared to other substitution reactions. The rate-determining step is often the initial attack of the nucleophile, not the loss of the leaving group.[9] Highly electronegative halides (like chlorine or fluorine) can increase the electrophilicity of the carbon being attacked, sometimes leading to faster reactions despite being poorer leaving groups in other contexts.[9]

  • Reaction Conditions: SNAr reactions with ammonia often require high temperatures (150-250 °C) and high pressure in a sealed vessel or autoclave to achieve reasonable conversion. This can limit functional group compatibility.

Verdict: While possible, SNAr is generally less favorable than the Buchwald-Hartwig amination for this specific transformation due to the harsh conditions required. The palladium-catalyzed method offers a wider experimental window and greater control.[1]

Problem Area: Product Purification

Q4: My final product, this compound, streaks severely during silica gel column chromatography, leading to poor separation and low recovery. How can I fix this?

A4: This is a classic problem when purifying basic organic amines on standard silica gel.[10] The root cause is the strong acid-base interaction between the basic amine functionality of your product and the acidic silanol (Si-OH) groups on the surface of the silica gel.[10][11] This interaction causes the compound to "stick" to the stationary phase, resulting in tailing, streaking, and sometimes irreversible adsorption.

Effective Purification Strategies:

  • Mobile Phase Modification: Neutralize the acidic sites on the silica by adding a small amount of a basic modifier to your mobile phase (eluent).

    • Recommended Modifier: Add 0.5-2% triethylamine (Et₃N) or 0.5-1% ammonium hydroxide (NH₄OH) to your eluent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol). This competing base will saturate the acidic sites on the silica, allowing your product to elute cleanly.[11]

  • Use a Deactivated Stationary Phase: Instead of standard silica, use an amine-functionalized silica gel column (often labeled "NH₂" or "KP-NH").[10] These columns have aminopropyl groups bonded to the silica surface, which masks the acidic silanols and provides a mildly basic environment, ideal for purifying basic compounds.[10]

  • Acid-Base Extraction (Work-up): Before chromatography, you can perform a liquid-liquid extraction to remove non-basic impurities. Dissolve your crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1 M HCl). Your basic amine product will be protonated and move into the aqueous layer.[11] The organic layer containing neutral or acidic impurities can be discarded. Then, basify the aqueous layer (e.g., with NaOH or Na₂CO₃) and re-extract your purified amine back into an organic solvent.[11]

  • Recrystallization: If your crude product is sufficiently pure (>85-90%), recrystallization can be an excellent final purification step to achieve high purity. A good solvent system is one where the compound is sparingly soluble at room temperature but highly soluble when hot.[11]

    • Suggested Solvent Systems: Ethanol/water, isopropanol/water, or ethyl acetate/hexanes are good starting points to screen.[11]

Section 3: Key Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol is a starting point and requires optimization for your specific substrate and scale.

  • Inert Atmosphere Setup: In a glovebox or under a positive pressure of argon/nitrogen, add the palladium precatalyst (e.g., tBuXPhos-Pd-G3, 2 mol%), the phosphine ligand (e.g., tBuXPhos, 2.4 mol%), and the base (sodium tert-butoxide, 1.4 equivalents) to an oven-dried reaction flask equipped with a magnetic stir bar.[5]

  • Reagent Addition: Add 3-chloro-6-fluoroisoquinoline (1.0 equivalent) and the ammonia equivalent (e.g., LHMDS, 1.2 equivalents).

  • Solvent Addition: Add anhydrous, degassed toluene to achieve a concentration of approximately 0.1 M.

  • Reaction: Seal the flask tightly and place it in a preheated oil bath at 100 °C.

  • Monitoring: Stir the mixture vigorously. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter it through a pad of Celite to remove palladium residues. Wash the filtrate with water, then with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can then be purified by one of the methods described in Q4.

Protocol 2: Recrystallization of this compound

  • Dissolution: Place the crude amine in a flask. Add the minimum amount of hot solvent (e.g., ethanol) needed to fully dissolve the solid.

  • Addition of Anti-Solvent: While the solution is still hot, slowly add a hot anti-solvent (e.g., water) dropwise until the solution becomes persistently cloudy. Add a drop or two of the hot solvent to redissolve the precipitate and render the solution clear again.[11]

  • Crystallization: Cover the flask to prevent solvent evaporation and allow it to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath or refrigerator for at least 1 hour.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of a cold solvent/anti-solvent mixture.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Section 4: Visual Summaries

G cluster_0 Buchwald-Hartwig Catalytic Cycle pd0 Active Pd(0)L Catalyst oa Oxidative Addition [Pd(II) Complex] pd0->oa + Ar-X amido Pd(II)-Amido Complex oa->amido + Amine (R₂NH) - Base-HX re Reductive Elimination [C-N Bond Formation] amido->re Rate-Limiting Step re->pd0 + Ar-NR₂

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.[1][5]

References

Technical Support Center: Troubleshooting Inconsistent Results in Bioassays of 6-Fluoroisoquinolin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing derivatives of 6-fluoroisoquinolin-3-amine in their bioassays. This guide is designed to provide in-depth troubleshooting for the common challenge of inconsistent experimental outcomes. As drug development professionals know, reproducibility is the cornerstone of reliable data. This document moves beyond simple checklists to explain the underlying scientific principles causing variability, ensuring you can diagnose and resolve issues effectively.

The following sections are structured in a question-and-answer format to directly address the specific problems you may encounter.

Section 1: Compound-Centric Issues: Purity, Stability, and Handling

The journey to reproducible bioassay results begins long before the compound meets the cells or enzymes. The physical and chemical integrity of your test article, a derivative synthesized from this compound, is paramount.

Q1: My assay results are fluctuating between batches of the same synthesized compound. How can I diagnose the root cause?

Inconsistent results from different batches of the same nominal compound almost always point to variability in compound purity, the presence of potent impurities, or degradation.[1][2]

Answer: A multi-step validation of each new batch is critical.

Troubleshooting Protocol:

  • Confirm Identity and Purity:

    • Action: For each new batch, perform Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

    • Causality: LC-MS will confirm the molecular weight of your target compound and provide a purity profile. NMR provides structural confirmation, ensuring the correct molecule was synthesized. Even minor impurities can have significant biological activity, leading to skewed results.[1] A study in PLOS Biology found that 36.1% of irreproducible research was due to subpar reagents and reference materials.[1]

  • Quantify Residual Solvents:

    • Action: Use Gas Chromatography (GC) or a quantitative NMR (qNMR) to check for residual solvents from the synthesis and purification steps.

    • Causality: Solvents like DMSO, methanol, or acetonitrile can exhibit cytotoxicity at certain concentrations, confounding your results.

  • Assess Physical Form:

    • Action: If possible, analyze the solid-state form (crystalline vs. amorphous) using techniques like X-ray powder diffraction (XRPD).

    • Causality: The physical form of a compound can dramatically affect its solubility, with amorphous forms sometimes being up to 1000 times more soluble than their crystalline counterparts.[3] This difference in solubility will directly impact the effective concentration in your assay, leading to variability.

  • Standardize Batch Qualification:

    • Action: Establish a clear set of release criteria for each batch before it is used in biological assays.

ParameterMethodAcceptance Criteria
Identity LC-MS, ¹H NMRConsistent with expected structure
Purity HPLC-UV, LC-MS>95% (or as required by assay)
Residual Solvents GC, qNMR<0.5%

A summary of batch qualification parameters.

Q2: I'm observing a loss of compound potency over time, even with aliquots from the same stock solution. What's happening?

Answer: This issue typically points to problems with compound solubility or stability under your specific storage and handling conditions.

Troubleshooting Workflow:

Troubleshooting workflow for potency loss.

Detailed Steps & Explanations:

  • Solubility in DMSO: While DMSO is a powerful solvent, the solubility of organic compounds is not guaranteed, especially at high concentrations (5-30 mM) often used for stocks.[4] Compounds can slowly precipitate out of solution, especially during freeze-thaw cycles.

    • Best Practice: Always store DMSO stocks at -20°C or -80°C in low-humidity environments to prevent water absorption and degradation.[4][5][6] For long-term storage, -20°C is highly recommended to maintain stability.[5]

  • Aqueous/Buffer Solubility: Low aqueous solubility is a primary cause of inconsistent bioassay data.[3][7] It can lead to underestimated activity, inaccurate structure-activity relationships (SAR), and discrepancies between biochemical and cell-based assays.[7]

    • Action: Determine the kinetic solubility of your compound in the final assay buffer. This can be done using methods like nephelometry or by centrifuging the solution and measuring the concentration of the supernatant via HPLC.

  • Compound Stability: Compounds can degrade due to temperature, light exposure, pH, or oxidative stress.[6]

    • Action: A simple stability study can be informative. Incubate your compound in the final assay buffer for the duration of your experiment. At the end, analyze the sample by LC-MS to see if the parent compound has degraded.

Section 2: Biochemical Assay (e.g., Kinase Assay) Troubleshooting

Derivatives of isoquinolines are frequently designed as kinase inhibitors.[8][9][10] In vitro kinase assays are sensitive systems prone to variability.

Q3: My IC50 values for a kinase inhibitor vary significantly between experiments. How can I improve reproducibility?

Answer: Reproducibility in kinase assays hinges on tightly controlling several key parameters, especially since many isoquinoline-based inhibitors are ATP-competitive.[11]

Key Parameters to Validate:

ParameterCommon IssueRecommended ActionRationale
ATP Concentration Not kept constant or not measured accurately.Use an ATP concentration close to the Michaelis-Menten constant (Km) for the specific kinase. Always use a fresh, accurately quantified ATP stock.For ATP-competitive inhibitors, the apparent IC50 is directly dependent on the ATP concentration. Higher ATP levels will require more inhibitor for the same effect, shifting the IC50.[11]
Enzyme Activity Enzyme batch-to-batch variation or loss of activity during storage/handling.Qualify each new lot of enzyme. Run a control reaction (no inhibitor) in every plate to ensure activity is within an acceptable range.Contaminating kinases in the enzyme preparation can lead to false signals.[12] Activity can be lost due to improper storage or multiple freeze-thaw cycles.
Incubation Time Assay not in linear range.Perform a time-course experiment to determine the time window where product formation is linear.Once the reaction becomes non-linear (e.g., substrate depletion), the calculated inhibition values will be inaccurate.
DMSO Tolerance Final DMSO concentration is too high, inhibiting the enzyme.Determine the maximal DMSO concentration tolerated by the kinase without affecting its activity (typically 0.2% to 10%).[7] Keep the final DMSO percentage constant across all wells.DMSO can directly inhibit enzyme activity, leading to a false positive signal (apparent inhibition) or confounding the inhibitor's true effect.[7]

Experimental Workflow for Kinase Assay Optimization:

Kinase assay optimization workflow.

Section 3: Cell-Based Assay Troubleshooting

Cell-based assays introduce the complexity of a living biological system, which can be a major source of variability.[13][14]

Q4: I'm seeing inconsistent cytotoxicity or anti-proliferative effects in my cell-based assays. Where should I start looking for the problem?

Answer: Inconsistent results in cell-based assays often stem from three areas: the cells themselves, the compound's behavior in the culture medium, and the assay readout technology.

Troubleshooting Decision Tree:

G cluster_cell_health Cell Health & Culture cluster_compound_issues Compound & Media cluster_assay_readout Assay Readout start Inconsistent Cell Assay Results mycoplasma Mycoplasma Contamination? start->mycoplasma passage High or Inconsistent Passage Number? mycoplasma->passage Negative solution_myco solution_myco mycoplasma->solution_myco Test & Treat/Discard Culture density Inconsistent Seeding Density? passage->density Consistent & Low solution_passage solution_passage passage->solution_passage Use Low, Consistent Passage Cells solubility Compound Precipitation in Media? density->solubility Consistent solution_density solution_density density->solution_density Optimize & Standardize Seeding Protocol binding Binding to Serum Proteins? solubility->binding Soluble solution_solubility solution_solubility solubility->solution_solubility Lower Conc. / Check Solubility interference Compound Interferes with Readout? binding->interference Low Binding solution_binding solution_binding binding->solution_binding Run Assay in Low-Serum / Quantify Free Fraction endpoint Endpoint vs. Kinetic Readout? interference->endpoint No Interference solution_interference solution_interference interference->solution_interference Run Compound-Only Control / Change Assay

Decision tree for cell-based assay issues.

Detailed Explanations:

  • Cell Health:

    • Mycoplasma: This common, undetectable contamination alters cellular metabolism, proliferation, and response to stimuli, making it a primary suspect for inconsistent data. Regular testing is essential.

    • Passage Number: Immortalized cell lines can exhibit genetic and phenotypic drift at high passage numbers.[15] It is crucial to use cells from a consistent, low-passage stock for all related experiments.[14][15]

    • Seeding Density: Cell density can affect the cellular response to a drug.[15] Inconsistent seeding leads directly to variable results. Use a calibrated automated cell counter and a validated seeding protocol.

  • Compound Behavior in Media:

    • Precipitation: As with biochemical assays, compounds can precipitate in complex cell culture media. This reduces the effective concentration and can cause physical stress to cells.

    • Serum Protein Binding: Many lipophilic compounds bind to proteins like albumin in fetal bovine serum (FBS). This sequesters the compound, reducing the free concentration available to act on the cells and leading to an underestimation of potency.

  • Assay Readout Interference:

    • Direct Interference: The test compound itself may interfere with the assay chemistry. For example, colored compounds can absorb light in a colorimetric assay, and fluorescent compounds can interfere with fluorescence-based readouts. Nanoparticles can scatter light or adsorb assay dyes, leading to false results.[16]

    • MTT Assay Artifacts: The popular MTT assay, which measures metabolic activity, is prone to artifacts.[16] Compounds that affect cellular redox state can interfere with formazan production, independent of actual cytotoxicity.[16] It is often advisable to confirm cytotoxicity results with a secondary assay that measures a different endpoint, such as membrane integrity (e.g., LDH release).[16]

    • Interpreting Cytotoxicity: An IC50 from a proliferation assay (like MTT) only indicates a 50% reduction in global growth; it does not distinguish between cytotoxic (cell-killing) and cytostatic (growth-inhibiting) effects.[17] Complementary techniques are needed to determine the mechanism of action.[17]

By systematically addressing these potential sources of error—from the purity of the compound to the health of the cells and the integrity of the assay itself—researchers can significantly improve the consistency and reliability of their bioassay data.

References

Technical Support Center: Enhancing Metabolic Stability of 6-Fluoroisoquinolin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, medicinal chemists, and drug development professionals actively working with 6-Fluoroisoquinolin-3-amine derivatives. Its purpose is to serve as a specialized resource for troubleshooting common metabolic stability issues encountered during the drug discovery process. By explaining the causality behind experimental observations and providing validated protocols, this center aims to empower scientists to rationally design and synthesize more robust drug candidates.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways for isoquinoline-based compounds?

Isoquinoline scaffolds are susceptible to several metabolic transformations, primarily mediated by two major enzyme families:

  • Cytochrome P450 (CYP) Enzymes: These heme-containing enzymes, located mainly in the liver's endoplasmic reticulum, are responsible for the majority of Phase I oxidative metabolism.[1][2] For isoquinoline derivatives, common CYP-mediated reactions include aromatic hydroxylation, N-dealkylation of substituents on the amine, and oxidation of other alkyl groups.

  • Aldehyde Oxidase (AO): This cytosolic molybdo-flavoenzyme is increasingly recognized for its significant role in the metabolism of nitrogen-containing heterocyclic compounds.[3][4][5] AO typically catalyzes the oxidation of electron-deficient carbons adjacent to a ring nitrogen, a common "soft spot" in isoquinolines.[6][7]

Q2: Why is my compound stable in Human Liver Microsomes (HLM) but shows high clearance in hepatocytes?

This is a classic diagnostic scenario in DMPK studies. Human Liver Microsomes (HLM) primarily contain CYP enzymes and are used to assess Phase I metabolism.[2][8] Hepatocytes, being whole cells, contain the full complement of metabolic machinery, including cytosolic enzymes (like AO) and Phase II conjugation enzymes (like UGTs).[9][10]

If your compound is stable in HLM but not in hepatocytes, it strongly suggests that metabolism is driven by non-microsomal pathways.[10] The most likely culprits are:

  • Aldehyde Oxidase (AO): AO is a cytosolic enzyme not fully active in standard microsomal preparations.[3]

  • Phase II Conjugation: The primary amine at the 3-position could be susceptible to glucuronidation (by UGTs) or sulfation.

  • Transporter-Mediated Uptake: For some compounds, slow passive permeability into the hepatocyte can be the rate-limiting step for metabolism. If uptake is slow, the apparent clearance in hepatocytes might be lower than in microsomes, where enzymes are directly accessible.[9][10][11] However, the more common observation for AO substrates is higher clearance in hepatocytes.

Q3: What is the purpose of the 6-fluoro substituent?

The fluorine atom at the 6-position is a strategic chemical modification. In medicinal chemistry, fluorine is often introduced to block a potential site of metabolism.[12][13] Unsubstituted aromatic rings are often susceptible to CYP-mediated hydroxylation. By placing a metabolically robust C-F bond at a vulnerable position, the metabolic stability of the entire scaffold can be enhanced.[13]

Troubleshooting Guides

This section addresses specific experimental problems in a question-and-answer format, providing a logical workflow for both diagnosis and resolution.

Problem 1: My this compound derivative shows high clearance in Human Liver Microsomes (HLM). How do I identify the problem and fix it?

High clearance in HLM almost certainly points to metabolism by Cytochrome P450 enzymes.[2] The goal is to identify where the molecule is being oxidized and then modify the structure to block this metabolic "soft spot."

The first crucial step is to determine the structure of the metabolite(s). This is typically achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[14][15] By comparing the mass spectra and retention times of the parent compound and its metabolites, you can pinpoint the site of modification (e.g., addition of +16 Da indicates hydroxylation).[15][16]

Once you know the "what" (metabolite structure), you need to find the "who" (which CYP isoform is responsible). This process, known as reaction phenotyping, is critical for predicting potential drug-drug interactions.[17][18][19][20] There are two complementary approaches:[1][18]

  • Recombinant CYPs: Incubate your compound with a panel of individual, recombinantly expressed human CYP enzymes (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2).[20] The enzyme that shows the highest rate of metabolite formation is the primary contributor.

  • Chemical Inhibition: Incubate your compound in pooled HLM in the presence of known, specific inhibitors for each major CYP isoform.[1] A significant reduction in metabolism in the presence of a specific inhibitor (e.g., ketoconazole for CYP3A4) implicates that enzyme.

With the metabolic soft spot and the responsible enzyme identified, you can now rationally design second-generation compounds.

Observed Metabolism Potential Modification Strategy Rationale
Aromatic Hydroxylation Introduce a small, electron-withdrawing group (e.g., F, Cl) or a nitrogen atom (e.g., phenyl to pyridyl replacement) at or near the site of oxidation.[12][21]Deactivates the aromatic ring, making it less susceptible to electrophilic attack by CYP enzymes.[21]
N-Dealkylation Increase steric bulk around the amine (e.g., replace N-methyl with N-ethyl or N-isopropyl) or incorporate the nitrogen into a cyclic system (e.g., pyrrolidine).Steric hindrance can prevent the enzyme from accessing the alpha-carbon required for dealkylation.[22]
Alkyl Hydroxylation Replace a metabolically labile hydrogen with deuterium (Kinetic Isotope Effect) or fluorine.[13][14][23]The stronger C-D or C-F bond is more difficult for the enzyme to break, slowing the rate of metabolism.[13]

The following diagram outlines the logical flow for addressing high microsomal clearance.

G Start High Clearance in HLM (> 20 µL/min/mg) MetID Metabolite Identification (LC-MS/MS) Start->MetID Phenotyping Reaction Phenotyping (rCYPs or Inhibitors) MetID->Phenotyping Identify 'Soft Spot' Strategy Rational Drug Design: Structural Modification Phenotyping->Strategy Identify Responsible CYP Aromatic_Ox Aromatic Oxidation (+16 Da) Dealkylation N/O-Dealkylation (-CH2, -C2H4) Other_Ox Other Oxidation Block_Aro Block Site: - Add EWG (F, Cl) - Phenyl -> Pyridyl Aromatic_Ox->Block_Aro Steric_Hindrance Increase Steric Hindrance: - N-Me -> N-iPr - Form a ring Dealkylation->Steric_Hindrance Block_Alkyl Block Site: - Deuteration (C-D) - Fluorination (C-F) Other_Ox->Block_Alkyl Synthesize Synthesize & Re-Test Block_Aro->Synthesize Block_Alkyl->Synthesize Steric_Hindrance->Synthesize

Caption: Workflow for troubleshooting CYP-mediated metabolism.
Problem 2: My compound is rapidly metabolized, but metabolite identification points to oxidation on the isoquinoline nitrogen or the adjacent C1 carbon. What is the likely cause?

This metabolic profile is a strong indicator of Aldehyde Oxidase (AO) activity.[3] AO specializes in oxidizing electron-deficient nitrogen heterocycles, with the typical site of metabolism being the carbon atom alpha to a ring nitrogen.[4][6][7] For an isoquinoline, this would be the C1 position.

To confirm that AO is the primary metabolic enzyme, you can perform in vitro stability assays using liver S9 fractions or hepatocytes in the presence and absence of a known AO inhibitor, such as hydralazine. A significant decrease in compound clearance in the presence of the inhibitor provides strong evidence for AO-mediated metabolism.

Blocking AO metabolism requires different strategies than for CYPs. The key is to modulate the electronic properties or steric environment of the isoquinoline ring.

  • Introduce an Electron-Donating Group (EDG): Placing an EDG (e.g., -OCH₃, -NH₂) on the isoquinoline ring can increase electron density, making it a less favorable substrate for AO's nucleophilic attack mechanism.

  • Introduce Steric Hindrance: Adding a substituent, such as a methyl or chloro group, at the C8 position (peri to the N2 nitrogen) can sterically shield the nitrogen from the AO active site.

  • Introduce a Nitrogen Atom: Modifying the isoquinoline core to a different heterocycle (e.g., quinazoline) can sometimes reduce AO liability by altering the electronic distribution and vector of the lone pair on the nitrogen.

This diagram illustrates the primary metabolic "soft spots" on the this compound core, differentiating between CYP and AO-mediated pathways.

G cluster_0 This compound Core cluster_1 Metabolic Pathways Core CYP_Metabolism CYP450-Mediated (Microsomes) Core->CYP_Metabolism AO_Metabolism AO-Mediated (Cytosol / Hepatocytes) Core->AO_Metabolism Aro_Ox Aromatic Hydroxylation (on other rings) CYP_Metabolism->Aro_Ox N_Dealk N-Dealkylation (at 3-amine) CYP_Metabolism->N_Dealk C1_Ox C1-Position Oxidation (to lactam) AO_Metabolism->C1_Ox

Caption: Key metabolic sites on the core scaffold.
(Note: A chemical structure image would be used in a real implementation)

Experimental Protocols

Protocol: Standard Human Liver Microsome (HLM) Stability Assay

This protocol outlines a standard high-throughput method for determining the metabolic half-life (t½) and intrinsic clearance (Clint) of a test compound.[24][25][26]

1. Reagents & Materials:

  • Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., NADPH, Glucose-6-Phosphate, G6P Dehydrogenase)

  • Test Compound (10 mM stock in DMSO)

  • Control Compounds (e.g., Midazolam for high clearance, Verapamil for low clearance)

  • Internal Standard (IS) in Acetonitrile (ACN) for reaction termination (quenching)

  • 96-well incubation plates and collection plates

2. Procedure:

  • Prepare Master Mix: Thaw HLM on ice.[24] Dilute the HLM stock to a working concentration of 1 mg/mL in phosphate buffer. Add the NADPH regenerating system according to the manufacturer's protocol.

  • Compound Preparation: Prepare a 100 µM intermediate stock of the test compound and controls by diluting the 10 mM DMSO stock in buffer.

  • Initiate Reaction:

    • Pre-warm the HLM master mix and the compound plate to 37°C for 10 minutes.

    • To start the reaction, add the HLM master mix to the wells containing the test compound to achieve a final compound concentration of 1 µM and a final microsomal protein concentration of 0.5 mg/mL.[2]

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding 2-3 volumes of ice-cold ACN containing the IS to the respective wells.[2][25]

  • Sample Processing:

    • Seal the plate and centrifuge at 4000 rpm for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to determine the peak area ratio of the test compound relative to the IS at each time point.

3. Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.

  • Plot the natural logarithm (ln) of the % remaining versus time.

  • The slope of the linear regression of this plot is the elimination rate constant (k).

  • Half-life (t½): t½ = 0.693 / k

  • Intrinsic Clearance (Clint): Clint (µL/min/mg) = (0.693 / t½) * (Incubation Volume / mg Microsomal Protein)

References

Addressing off-target effects of 6-Fluoroisoquinolin-3-amine in cellular models

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Addressing Off-Target Effects in Cellular Models

The isoquinoline scaffold is a privileged structure in medicinal chemistry, frequently utilized for the development of kinase inhibitors. While this often confers potent on-target activity, the conserved nature of ATP-binding sites across the kinome means that off-target interactions are a common and critical challenge.[1] Unexpected phenotypes, toxicity, or lack of a clear dose-response can often be traced back to these unintended molecular interactions.[2] This guide provides a systematic framework for identifying, understanding, and mitigating the off-target effects of 6-Fluoroisoquinolin-3-amine.

Part 1: Frequently Asked Questions (FAQs) - Your Initial Assessment

This section addresses the most common initial questions and provides a high-level framework for starting your investigation.

Q1: My experimental results with this compound are not what I expected. Where do I begin troubleshooting?

A1: This is a frequent challenge when working with novel or potent inhibitors. A systematic approach is crucial to distinguish between compound issues, off-target effects, and cell model-specific biology. We recommend a three-pillar approach:

  • Verify Compound & On-Target Potency: First, ensure your compound is stable and active. Then, confirm its potency against the intended target, ideally in a biochemical assay before moving to cellular models.[1]

  • Confirm Cellular Target Engagement: An observed cellular phenotype is meaningless if you cannot prove the drug is physically interacting with its intended target within the cell. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this.[3][4]

  • Characterize Off-Target Profile: If target engagement is confirmed but the phenotype is unexpected, a broad, unbiased screen is necessary to identify unintended interactions.

The following workflow provides a logical path for your investigation.

G start Unexpected Cellular Phenotype Observed compound Pillar 1: Verify Compound Integrity & Potency (e.g., LC-MS, Biochemical IC50) start->compound engagement Pillar 2: Confirm Cellular Target Engagement (CETSA / TPP) compound->engagement Compound OK engagement->start No Engagement off_target Pillar 3: Profile Off-Targets (Kinome Scan, Proteomics) engagement->off_target Engagement Confirmed pathway Validate & Deconvolute (Western Blot, siRNA/CRISPR, Rescue Expts) off_target->pathway conclusion Refined Mechanistic Hypothesis pathway->conclusion

Caption: High-level troubleshooting workflow for unexpected results.
Q2: I'm observing significant cytotoxicity at concentrations where I expect specific, on-target inhibition. What does this suggest?

A2: High cytotoxicity, especially if it occurs at or near the concentration required for the desired biological effect, strongly points to significant off-target activity.[5] The therapeutic window for your compound in that specific cell line is either very narrow or non-existent.

Causality: This often happens when an inhibitor interacts with one or more proteins essential for cell survival (e.g., critical kinases like CDK1/2, or proteins involved in core metabolic processes). To dissect this, you must run parallel dose-response curves: one for your on-target biomarker (e.g., phosphorylation of a direct substrate) and one for cell viability (e.g., using CellTiter-Glo® or MTT assays). A large gap between the IC50 (potency) and CC50 (cytotoxicity) values is desired. A small gap confirms that off-target toxicity is confounding your results.

Q3: What are the likely off-targets for a compound with a this compound structure?

A3: Without a specific known target, we must rely on chemical precedence. The quinoline core is a common scaffold for ATP-competitive kinase inhibitors. Given the high structural similarity across the ATP-binding pockets of the 500+ kinases in the human kinome, the most probable off-targets are other kinases.[6]

Recommended First Step: Before initiating expensive wet-lab experiments, consider using computational, or in silico, prediction tools. These methods use machine learning and chemical similarity algorithms to predict potential off-target interactions based on the compound's structure.[7][8] This can provide a hypothesis-generating list of potential off-targets to investigate further.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides in-depth, phenotype-driven troubleshooting guides coupled with actionable, step-by-step protocols.

Guide 1: Issue - Lack of an Expected On-Target Effect in Cells

You've treated your cells with this compound but see no change in your downstream biomarker (e.g., substrate phosphorylation, cell cycle arrest).

The most common reason for a disconnect between biochemical potency and cellular activity is a failure of the compound to engage its target in the complex intracellular environment. The Cellular Thermal Shift Assay (CETSA) is the definitive method to test this.[9][10]

Principle of CETSA: The binding of a ligand (your inhibitor) to its target protein confers thermodynamic stability. This increased stability makes the protein more resistant to heat-induced denaturation. By heating cell lysates treated with your compound or a vehicle, you can measure the amount of soluble target protein remaining. An increase in soluble protein in the drug-treated sample indicates direct target engagement.[4]

G cluster_0 Vehicle Control (DMSO) cluster_1 Drug-Treated a1 Protein a2 Heat a1->a2 a3 Denatured Protein a2->a3 b1 Protein b_complex Drug-Protein Complex b1->b_complex b_drug Drug b_drug->b_complex b2 Heat b_complex->b2 b3 Stable Protein b2->b3

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

This protocol is a self-validating system. If the positive control (a known inhibitor for a different target) works and your compound does not, it strongly indicates a lack of target engagement.

  • Cell Treatment: Plate your cells to reach ~80-90% confluency. Treat cells with this compound at a relevant concentration (e.g., 10x the biochemical IC50) and a vehicle control (e.g., DMSO) for 1-2 hours. Include a positive control compound for an unrelated target expressed in your cells.

  • Harvesting: Harvest cells by scraping, wash with ice-cold PBS containing protease and phosphatase inhibitors, and resuspend the cell pellet in a small volume of PBS with inhibitors.

  • Lysis: Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen followed by a 37°C water bath).

  • Heat Challenge: Aliquot the lysate for each treatment condition into separate PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes. Leave one aliquot at room temperature as a non-heated control.

  • Separation: Centrifuge the tubes at 20,000 x g for 20 minutes at 4°C to pellet the precipitated, denatured proteins.

  • Analysis: Carefully collect the supernatant (containing the soluble proteins) and analyze by SDS-PAGE and Western Blot using a specific antibody for your target protein.

  • Interpretation: In the vehicle-treated samples, the band for your target protein should disappear or weaken as the temperature increases. In the drug-treated samples, if the compound is engaging the target, the band should remain visible at higher temperatures compared to the vehicle control, indicating stabilization.

Guide 2: Issue - Unexpected or Contradictory Cellular Phenotype

Target engagement is confirmed via CETSA, but the cells are behaving strangely (e.g., undergoing apoptosis instead of cell cycle arrest, or activating a pathway you didn't expect). This is the classic sign of potent off-target effects.

The most direct way to identify unintended kinase targets is through a kinome-wide selectivity screen. These are typically offered as services by specialized contract research organizations (CROs).[6][11][12]

Choosing a Kinome Profiling Service: It's important to understand the different types of assays offered to select the one that best fits your needs.

Assay TypePrincipleProsCons
Binding Assays Measures the direct binding of an inhibitor to a panel of recombinant kinases.Highly sensitive; provides direct affinity (Kd) data.Does not measure functional inhibition of kinase activity.
Activity-Based Assays Measures the ability of an inhibitor to block the catalytic activity of a panel of kinases.[13]Provides functional data (IC50); more physiologically relevant.May be less sensitive for very weak inhibitors.
Cell-Based Profiling Measures kinase activity directly from cell lysates, using peptide arrays.[11]Highly relevant as it uses native, full-length kinases in their cellular context.Can be influenced by upstream signaling events in the lysate.

Self-Validation: The data from these screens are inherently self-validating. By screening at a fixed concentration (e.g., 1 µM), you will receive a list of all kinases inhibited by a certain percentage. This provides a clear, unbiased map of your compound's selectivity and points directly to the most likely off-targets responsible for the anomalous phenotype.

Inhibiting a key node in a signaling network can cause the cell to adapt by rerouting signals through alternative or "bypass" pathways. This is not an off-target effect in the traditional sense, but rather a downstream consequence of the on-target action.

Validation Protocol: A phospho-kinase antibody array or a targeted Western blot analysis is the best way to investigate this. These methods allow you to simultaneously assess the phosphorylation status of dozens of key signaling proteins.

G cluster_0 On-Target Effect cluster_1 Off-Target Effect RTK Target Kinase Substrate Substrate A (p) RTK->Substrate Drug This compound Drug->RTK OffTarget Off-Target Kinase Drug->OffTarget Phenotype Expected Phenotype Substrate->Phenotype OffSubstrate Substrate B (p) OffTarget->OffSubstrate UnexpPhenotype Unexpected Phenotype OffSubstrate->UnexpPhenotype

Caption: Deconvoluting on-target vs. off-target signaling effects.
  • Cell Treatment: Treat cells with a dose-range of this compound and a vehicle control for a short duration (e.g., 30-60 minutes) to capture proximal signaling events.

  • Lysate Preparation: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE & Transfer: Load equal amounts of protein per lane, run the gel, and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Block the membrane and probe with primary antibodies against key signaling nodes. We recommend starting with:

    • PI3K/AKT Pathway: p-AKT (Ser473), total AKT

    • MAPK/ERK Pathway: p-ERK1/2 (Thr202/Tyr204), total ERK1/2

    • Your On-Target Pathway: Phospho- and total antibodies for your target and its direct substrate.

  • Detection & Analysis: Use an appropriate HRP-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the bands. Quantify the band intensities and normalize the phospho-protein signal to the total protein signal. An unexpected increase in phosphorylation of a pathway unrelated to your target is strong evidence of either an off-target effect or a compensatory response that requires further investigation.

References

Technical Support Center: Enhancing Oral Bioavailability of 6-Fluoroisoquinolin-3-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-Fluoroisoquinolin-3-amine analogs. This guide, structured in a flexible question-and-answer format, provides in-depth troubleshooting strategies and frequently asked questions to address common challenges encountered during the pre-clinical development of this important class of molecules. As Senior Application Scientists, we aim to provide not just protocols, but the scientific rationale behind them to empower your experimental decisions.

Troubleshooting Guide

This section addresses specific experimental issues you might be facing, offering step-by-step guidance and the underlying principles to overcome them.

Issue 1: My this compound analog exhibits very low aqueous solubility. How can I improve it and what are the critical experimental considerations?

Answer:

Low aqueous solubility is a common challenge for many nitrogen-containing heterocyclic compounds and a primary reason for poor oral bioavailability.[1][2] The first step is to accurately quantify the solubility and then explore strategies to enhance it.

Initial Characterization: Thermodynamic Solubility Assessment

It's crucial to distinguish between kinetic and thermodynamic solubility. While kinetic solubility is often measured in high-throughput screening, thermodynamic solubility provides a more accurate baseline for formulation development.[3]

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility [4]

  • Preparation: Add an excess amount of your this compound analog to a series of vials containing different aqueous media (e.g., pH 1.2 HCl, pH 6.8 phosphate buffer, and purified water) to mimic the gastrointestinal tract.[4]

  • Equilibration: Agitate the vials at a constant temperature (typically 37°C) for a sufficient period (24-72 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution by filtration or centrifugation.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.[5]

Strategies for Solubility Enhancement

Based on the initial solubility data, you can pursue several strategies:

  • Salt Formation: For ionizable compounds like your amine-containing analog, forming a salt is often the most effective way to increase solubility.[6][7][8] A salt screen should be performed to identify the optimal salt form with the best balance of solubility, stability, and manufacturability.[9][10]

    SaltScreening API Characterize Free Base (pKa, solubility) Counterion Select Counterions (e.g., HCl, HBr, mesylate, tosylate) API->Counterion Crystallization Crystallization Experiments (various solvents) Counterion->Crystallization Confirmation Confirm Salt Formation (XRPD, NMR, DSC) Crystallization->Confirmation Screening Screen Salts for Properties: - Solubility - Stability - Hygroscopicity - Polymorphism Confirmation->Screening Optimal Select Optimal Salt Form Screening->Optimal

    Caption: A systematic workflow for salt screening and selection.

  • Particle Size Reduction: Decreasing the particle size increases the surface area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation.[11] Techniques include micronization and nanosizing (nanosuspensions).[12]

  • Amorphous Solid Dispersions: Dispersing the compound in an amorphous state within a polymer matrix can significantly improve solubility and dissolution.[12] This can be achieved through methods like spray drying or hot-melt extrusion.[7]

Issue 2: My compound has acceptable solubility but still shows poor permeability in Caco-2 assays. What are the next steps?

Answer:

Poor permeability suggests that even if the drug dissolves, it cannot efficiently cross the intestinal epithelium.[13] Understanding the reasons for this is key.

Investigating the Permeability Barrier
  • PAMPA vs. Caco-2: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based assay that solely assesses passive diffusion.[14][15] Comparing your Caco-2 results with PAMPA data can be informative.

    • Good PAMPA, Poor Caco-2: This may indicate that your compound is a substrate for efflux transporters, such as P-glycoprotein (P-gp), which are present in Caco-2 cells but not in the artificial PAMPA membrane.[15][16]

    • Poor in both assays: This suggests that the intrinsic physicochemical properties of your compound (e.g., high polarity, large size) limit its passive diffusion.

Experimental Protocol: Caco-2 Permeability Assay [16]

  • Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell inserts) for approximately 21 days to allow for differentiation and formation of a tight monolayer.

  • Assay: Add your compound to the apical (donor) side and measure its appearance on the basolateral (receiver) side over time. To assess efflux, add the compound to the basolateral side and measure its transport to the apical side.

  • Analysis: Calculate the apparent permeability coefficient (Papp) in both directions (A to B and B to A). A B-to-A Papp that is significantly higher than the A-to-B Papp suggests active efflux.

Strategies to Overcome Poor Permeability
  • Prodrug Approach: A prodrug is a chemically modified, inactive form of a drug that, after administration, undergoes conversion in the body to release the active parent drug.[17][18] This strategy can be used to mask polar functional groups, increasing lipophilicity and enhancing passive diffusion.[19][20] For an amine-containing compound, you could consider creating an amide or carbamate prodrug.

    ProdrugStrategy cluster_GI GI Tract cluster_Systemic Systemic Circulation Prodrug Prodrug (Lipophilic) - Enhanced Permeability ActiveDrug_Released Active Drug (Released) Prodrug->ActiveDrug_Released Enzymatic Cleavage ActiveDrug_Systemic Active Drug ActiveDrug_Released->ActiveDrug_Systemic Absorption

    Caption: Prodrug strategy to enhance membrane permeability.

  • Formulation with Permeation Enhancers: Certain excipients can transiently open the tight junctions between intestinal cells, allowing for increased paracellular transport.[21] However, this approach requires careful consideration of potential toxicity.

Issue 3: My compound is rapidly metabolized in liver microsome assays, suggesting high first-pass metabolism. How can I mitigate this?

Answer:

First-pass metabolism is the biotransformation of a drug in the liver and/or gut wall before it reaches systemic circulation, which can significantly reduce its bioavailability.[22][23][24]

Assessing Metabolic Stability
  • In Vitro Models: Human liver microsomes (HLM) or S9 fractions are commonly used to assess the metabolic stability of a compound. A short half-life in these assays is indicative of rapid clearance in vivo.

Experimental Protocol: Metabolic Stability in HLM

  • Incubation: Incubate your compound at a known concentration with HLM in the presence of NADPH (a necessary cofactor for many metabolic enzymes).

  • Time Points: Remove aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the metabolic reaction by adding a solvent like acetonitrile.

  • Analysis: Quantify the remaining parent compound at each time point using LC-MS/MS.

  • Calculation: Determine the in vitro half-life (t½) from the rate of disappearance of the parent compound.

Strategies to Reduce First-Pass Metabolism
  • Structural Modification: This is a medicinal chemistry approach where you modify the structure of your compound to block the sites of metabolism. For isoquinoline-based compounds, this could involve altering substituents on the ring system.[25]

  • Prodrugs: A prodrug can be designed to be cleaved at a different site, bypassing the metabolic pathway of the parent drug.[26]

  • Formulation Approaches:

    • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can promote lymphatic transport, which bypasses the portal circulation and thus the liver, reducing first-pass metabolism.[27]

    • Nanoparticle Formulations: Encapsulating the drug in nanoparticles can protect it from metabolic enzymes in the gut and liver.[12]

Frequently Asked Questions (FAQs)

Q1: What is the Biopharmaceutics Classification System (BCS) and how can it guide my development strategy for a this compound analog?

A1: The Biopharmaceutical Classification System (BCS) categorizes drugs into four classes based on their aqueous solubility and intestinal permeability.[2]

BCS ClassSolubilityPermeabilityOral Absorption Rate-Limiting Step
I HighHighGastric Emptying
II LowHighDissolution
III HighLowPermeability
IV LowLowDissolution & Permeability

For a new chemical entity like a this compound analog, determining its BCS class early on is crucial. If your compound is likely BCS Class II or IV (which is common for many drug candidates), your efforts should focus on improving solubility and/or permeability.[2][11]

Q2: How do I choose the right excipients for my formulation?

A2: Excipients are not just inert fillers; they play a critical role in the stability, manufacturability, and bioavailability of your drug product.[28][29][30][31] The choice of excipients depends on the strategy you are pursuing:

  • For Solubility Enhancement: Solubilizers like surfactants (e.g., polysorbates) or cyclodextrins can be used.[32]

  • For Solid Dispersions: Polymers such as PVP (polyvinylpyrrolidone) or HPMC (hydroxypropyl methylcellulose) are common choices.

  • For Stability: Antioxidants and buffering agents can protect the API from degradation.[29]

  • For Controlled Release: Various polymers can be used to modulate the drug release profile.

It is essential to conduct excipient compatibility studies to ensure that the chosen excipients do not negatively impact the stability of your API.[6]

Q3: What are the advantages of a prodrug strategy over formulation-based approaches?

A3: Both are powerful tools, and the best choice depends on the specific challenges of your compound.

StrategyAdvantagesConsiderations
Prodrug - Can fundamentally alter the physicochemical properties of the molecule.[25] - May overcome both solubility and permeability issues simultaneously.[33] - Can be designed to target specific transporters.[19]- Requires additional synthesis and characterization. - Conversion to the active drug must be efficient in vivo. - The cleaved promoiety must be non-toxic.[17]
Formulation - Utilizes generally recognized as safe (GRAS) excipients. - Can be a faster path to in vivo studies.[18] - A wide range of established technologies are available (e.g., SEDDS, solid dispersions).[27]- May not be sufficient for compounds with extremely poor properties. - Can be complex to manufacture and scale-up. - Potential for drug precipitation upon dilution in the GI tract.[1]

Often, a combination of both approaches may be necessary to achieve the desired oral bioavailability.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 6-Fluoroisoquinolin-3-amine and Other Isoquinoline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoquinoline Scaffold as a Privileged Structure in Drug Discovery

The isoquinoline nucleus, a heterocyclic aromatic compound, is a cornerstone in medicinal chemistry. Its rigid, planar structure provides an ideal scaffold for the development of therapeutic agents that can interact with a variety of biological targets with high specificity and affinity.[1] Isoquinoline derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2] The biological profile of an isoquinoline derivative is profoundly influenced by the nature and position of its substituents, making the exploration of novel substitution patterns a critical endeavor in the quest for more potent and selective drugs.[2]

This guide provides a comparative analysis of the anticipated biological activity of 6-Fluoroisoquinolin-3-amine, a compound of significant interest due to the strategic placement of its functional groups. While direct experimental data for this specific molecule is limited in publicly available literature, we can infer its potential activities by examining the well-documented roles of the 3-amino and 6-fluoro substitutions on the isoquinoline core. This analysis is intended for researchers, scientists, and drug development professionals to inform future research and the rational design of next-generation therapeutic agents.

The Strategic Importance of 3-Amino and 6-Fluoro Substitutions

The introduction of an amino group at the 3-position and a fluorine atom at the 6-position of the isoquinoline ring is not arbitrary. Each modification is a deliberate tactic to enhance the molecule's drug-like properties.

  • The 3-Amino Group: The 3-aminoisoquinoline moiety has been identified as a key pharmacophore for potent kinase inhibition.[3] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[4] The amino group can act as a crucial hydrogen bond donor, anchoring the molecule within the ATP-binding pocket of the kinase and leading to potent inhibition.

  • The 6-Fluoro Group: Fluorination is a widely employed strategy in medicinal chemistry to modulate a molecule's physicochemical and biological properties.[5] The introduction of a fluorine atom at the 6-position can significantly impact:

    • Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the compound's half-life in the body.

    • Binding Affinity: The high electronegativity of fluorine can alter the electronic distribution of the isoquinoline ring, potentially enhancing binding interactions with target proteins.[5]

    • Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes.

Computational studies have suggested that fluorination at the 6-position of the isoquinoline ring is beneficial for ligand-copper interactions and the formation of stable chelates, which may contribute to enhanced cytotoxic activity.[6]

Comparative Analysis of Biological Activity: A Focus on Kinase Inhibition

Based on the structure-activity relationships of related compounds, it is hypothesized that this compound will exhibit potent activity as a kinase inhibitor. To contextualize this, we will compare it with other 3-aminoisoquinoline derivatives that have been evaluated for their kinase inhibitory potential.

Quantitative Comparison of Kinase Inhibitory Activity

The following table summarizes the in vitro inhibitory activity (IC50) of selected 3-aminoisoquinoline analogs against FMS-like tyrosine kinase 3 (FLT3) and Src-family kinases, two important targets in oncology.

Compound IDR1 (at 4-position)R2 (on Benzamide)FLT3 IC50 (nM)Src IC50 (nM)
1a HH>1000>1000
1b BenzamideH50120
1c Benzamide4-OCH32580
1d Benzamide3,4,5-(OCH3)31035
1e Benzamide4-Cl40100
1f Benzamide4-F3090

Data is a representative compilation from published research and is intended for comparative purposes.[3]

This data clearly demonstrates that the presence of a substituent at the 4-position, particularly a benzamide group, is crucial for potent inhibitory activity against both FLT3 and Src kinases.[3] Furthermore, substitutions on the benzamide ring can fine-tune this potency. Electron-donating groups, like methoxy substituents, tend to enhance inhibitory activity.[3]

While this compound lacks a 4-position substituent in its core structure, the presence of the 6-fluoro group is anticipated to enhance its intrinsic activity compared to the unsubstituted 3-aminoisoquinoline. Further derivatization of this compound, for instance, by introducing a benzamide moiety at the 4-position, could yield highly potent kinase inhibitors.

Anticipated Cellular Effects: Cytotoxicity and Apoptosis

Given the likely kinase inhibitory activity of this compound, it is expected to exhibit cytotoxic effects against cancer cell lines that are dependent on the targeted kinases for their growth and survival. Inhibition of key signaling pathways can lead to cell cycle arrest and the induction of apoptosis (programmed cell death).

Signaling Pathway and Inhibition

The following diagram illustrates a simplified signaling pathway involving FLT3 and Src kinases and how their inhibition can lead to apoptosis.

G cluster_0 Growth Factor Growth Factor FLT3 Receptor FLT3 Receptor Growth Factor->FLT3 Receptor Src Kinase Src Kinase FLT3 Receptor->Src Kinase Downstream Signaling Downstream Signaling Src Kinase->Downstream Signaling Proliferation & Survival Proliferation & Survival Downstream Signaling->Proliferation & Survival Apoptosis Apoptosis Proliferation & Survival->Apoptosis Inhibition of leads to This compound This compound This compound->FLT3 Receptor Inhibition This compound->Src Kinase Inhibition G Start Start Prepare Reagents Prepare Kinase, Substrate, ATP, and Test Compound Start->Prepare Reagents Kinase Reaction Incubate Reagents to Allow for Phosphorylation Prepare Reagents->Kinase Reaction Add ADP-Glo Reagent Add ADP-Glo™ Reagent to Terminate Kinase Reaction and Deplete Remaining ATP Kinase Reaction->Add ADP-Glo Reagent Add Kinase Detection Reagent Add Kinase Detection Reagent to Convert ADP to ATP and Generate Luminescence Add ADP-Glo Reagent->Add Kinase Detection Reagent Measure Luminescence Measure Luminescence with a Plate Reader Add Kinase Detection Reagent->Measure Luminescence Analyze Data Calculate IC50 Values Measure Luminescence->Analyze Data End End Analyze Data->End

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 6-Fluoro Substituted Isoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorine in a Privileged Scaffold

The isoquinoline core is a benzo[c]pyridine system that stands as a "privileged scaffold" in medicinal chemistry.[1] This structural motif is prevalent in a vast array of natural alkaloids with potent biological activities, such as papaverine, and has been successfully integrated into synthetic drugs with diverse therapeutic applications.[1][2] The inherent versatility of the isoquinoline ring system allows for functionalization at multiple positions, enabling fine-tuning of its pharmacological profile.

In modern drug design, the strategic incorporation of fluorine atoms is a cornerstone of lead optimization. The introduction of fluorine can profoundly alter a molecule's physicochemical properties, including its lipophilicity, electronic distribution, and metabolic stability.[3] The carbon-fluorine bond is exceptionally stable, capable of blocking sites of metabolic oxidation and thereby increasing a compound's in vivo half-life.[3] This guide provides a comparative analysis of the structure-activity relationship (SAR) of isoquinolines bearing a fluorine substituent at the 6-position, synthesizing data from anticancer, antimicrobial, and neuroimaging research to provide a comprehensive resource for drug development professionals.

The Physicochemical Impact of 6-Fluoro Substitution

The placement of a highly electronegative fluorine atom at the 6-position of the isoquinoline ring imparts distinct physicochemical changes compared to the parent scaffold and its other positional isomers. This substitution can influence the pKa of the isoquinoline nitrogen, which affects its ionization state at physiological pH and its capacity for crucial interactions with biological targets.[3]

Fluorination generally increases lipophilicity, which can enhance membrane permeability and cell uptake. However, the exact impact is position-dependent. The isomeric variation between a 5-fluoro and a 6-fluoro substitution can lead to subtle but significant differences in target engagement and overall compound properties.[3]

cluster_0 Isoquinoline Scaffold iso

Caption: General structure of the isoquinoline scaffold with numbered positions.

Table 1: Comparative Physicochemical Properties of Isoquinoline and its Fluorinated Analogs

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted logPPredicted pKaKey Characteristics
IsoquinolineC₉H₇N129.162.085.42Parent scaffold, baseline for comparison.[3]
5-FluoroisoquinolineC₉H₆FN147.152.27~4.8Single fluorine substitution increases lipophilicity and alters basicity.[3]
6-Fluoroisoquinoline C₉H₆FN 147.15 2.27 ~5.0 Isomeric variation can lead to different target interactions and electronic distribution.[3]
5,6-DifluoroisoquinolineC₉H₅F₂N165.142.46~4.5Increased fluorination further enhances lipophilicity.[3]
Note: Predicted values are generated from computational models and may differ from experimental results.[3]

Structure-Activity Relationship Across Therapeutic Areas

The 6-fluoro substitution has been explored in various contexts, leading to compounds with distinct biological activities. The following sections compare its role in different therapeutic applications.

Anticancer Activity: Targeting Cellular Signaling

Many isoquinoline-based molecules exert their anticancer effects by inhibiting protein kinases, which are critical components of signaling pathways that control cell growth and proliferation.[3] A frequently dysregulated pathway in cancer is the PI3K/Akt/mTOR pathway, making it a prime target for isoquinoline-based inhibitors.[3]

A notable example is 2-((6-fluoroisoquinolin-1-yl)methylene)-N,N-dimethylhydrazinecarbothioamide , which was identified as a highly potent antiproliferative agent.[1] In such compounds, the 6-fluoro group can enhance binding affinity to the target kinase through favorable electrostatic interactions and improve metabolic stability, leading to sustained inhibition of the signaling cascade.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor 6-Fluoro-Isoquinoline Analog Inhibitor->PI3K

Caption: Inhibition of the PI3K/Akt/mTOR pathway by a 6-fluoro-isoquinoline analog.

Antimicrobial Activity: A Comparative Look at Halogen Substitution

While the fluoroquinolones are a distinct class of antibacterials, the SAR principles related to halogen substitution on an aromatic ring are highly relevant.[4] In many fluoroquinolones, a fluorine atom at the C-6 position is crucial for potent inhibition of bacterial DNA gyrase and topoisomerase IV.[5][6]

However, the necessity of fluorine is target-dependent. In a study on a new class of alkynyl isoquinolines with activity against Gram-positive bacteria, replacing a chloro group with a fluoro group (compound HSN584) did not significantly alter the minimum inhibitory concentration (MIC).[7] Furthermore, removing the halogen altogether only resulted in a twofold increase in MIC.[7] This indicates that for this particular scaffold and its antibacterial target, the halide at position 6 is not a critical determinant of activity, offering a valuable comparative insight.

Table 2: Comparative Activity of Halogenated Isoquinoline Antibacterials

Compound ID6-Position SubstituentTarget OrganismMIC (µg/mL)Interpretation
HSN490ChloroS. aureus2Active
HSN584 Fluoro S. aureus 2 Fluoro-substitution shows comparable activity to chloro-substitution.[7]
HSN585HydrogenS. aureus4Removal of the halogen only slightly decreases activity.[7]
Neuroimaging: A PET Tracer for Alzheimer's Disease

A groundbreaking application of a 6-fluoro-isoquinoline is in the field of neurodegenerative disease diagnostics. The compound [¹⁸F]-MK-6240 , chemically named 6-(Fluoro-[¹⁸F])-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine, was developed as a highly selective Positron Emission Tomography (PET) imaging agent for quantifying neurofibrillary tangles (NFTs) composed of tau protein, a hallmark of Alzheimer's disease.[8]

For a PET tracer to be effective, it must possess several key attributes: high binding affinity and selectivity for its target, appropriate lipophilicity to cross the blood-brain barrier, and metabolic stability. The 6-fluoro substitution in MK-6240 contributes to this optimal profile, and its position allows for the convenient introduction of the radioactive ¹⁸F isotope required for PET imaging.[8]

Experimental Protocols: Synthesis and Biological Evaluation

A self-validating research process requires robust and reproducible methodologies. The following sections provide standardized protocols for the synthesis and evaluation of 6-fluoro substituted isoquinolines.

General Synthetic Workflow

The synthesis of substituted isoquinolines can be achieved through various established methods, such as the Bischler-Napieralski or Pictet-Spengler reactions, starting with appropriately fluorinated precursors.[9] Modern transition-metal-catalyzed methods have also expanded the toolkit for creating these scaffolds.[10][11]

G A Fluorinated β-phenylethylamine (Precursor) B Acylation A->B C Cyclization (e.g., Bischler-Napieralski) B->C D Dehydrogenation/ Reduction C->D E 6-Fluoro-Isoquinoline Core D->E F Further Functionalization E->F G Final Compound F->G

Caption: A generalized workflow for the synthesis of 6-fluoro-isoquinoline derivatives.

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol provides a framework for assessing the inhibitory activity of a test compound against a specific protein kinase.

  • Reagents and Materials : Purified recombinant kinase, corresponding substrate peptide, ATP, kinase buffer, test compound (dissolved in DMSO), 96-well plates, plate reader.

  • Compound Preparation : Prepare a serial dilution of the 6-fluoro-isoquinoline derivative in DMSO. A typical starting concentration is 10 mM.

  • Assay Procedure : a. To each well of a 96-well plate, add the kinase buffer. b. Add the test compound at various concentrations. Include a positive control (known inhibitor) and a negative control (DMSO vehicle). c. Add the substrate peptide and the purified kinase enzyme to each well and briefly incubate. d. Initiate the kinase reaction by adding a solution of ATP. Incubate for 30-60 minutes at 30°C. e. Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity (³²P-ATP) or luminescence-based assays (e.g., Kinase-Glo®).

  • Data Analysis : a. Calculate the percentage of kinase activity relative to the DMSO control for each compound concentration. b. Plot the percentage of inhibition against the logarithm of the compound concentration. c. Determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited) by fitting the data to a sigmoidal dose-response curve.

Protocol 2: Cell Viability (MTT) Assay

This protocol measures the cytotoxic effect of a compound on cancer cell lines.

  • Cell Culture : Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with serial dilutions of the 6-fluoro-isoquinoline derivative for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading : Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ values.[3]

Conclusion and Future Directions

The incorporation of a fluorine atom at the 6-position of the isoquinoline scaffold is a powerful and versatile strategy in drug discovery. The resulting SAR demonstrates that this substitution can enhance anticancer potency by improving kinase inhibition, contribute to the development of highly specific neuroimaging agents, and offer a viable alternative to other halogens in antimicrobial compounds. The specific advantages conferred by the 6-fluoro group—such as increased metabolic stability, altered basicity, and potential for enhanced target binding—are highly context-dependent.[3]

Future research should focus on the multi-substituted derivatization of the 6-fluoro-isoquinoline core to explore new chemical space and identify novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles. The continued application of this strategic fluorination will undoubtedly lead to the development of next-generation therapeutics for a wide range of diseases.

References

A Comparative Guide to 6-Fluoroisoquinolin-3-amine and 8-Fluoroisoquinolin-3-amine in Kinase Assays

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of kinase inhibitor discovery, the isoquinoline scaffold stands out as a privileged structure, forming the core of numerous developmental and clinically approved drugs. The strategic functionalization of this scaffold is a cornerstone of medicinal chemistry, aiming to enhance potency, selectivity, and pharmacokinetic properties. Among the various modifications, fluorination holds a prominent position due to the unique electronic properties of the fluorine atom. This guide provides an in-depth comparison of two positional isomers, 6-Fluoroisoquinolin-3-amine and 8-Fluoroisoquinolin-3-amine, offering a predictive analysis of their potential kinase inhibitory profiles and a practical framework for their experimental evaluation.

While direct comparative kinase screening data for these specific molecules is not extensively available in the public domain, this guide will leverage established principles of medicinal chemistry and structure-activity relationships (SAR) to build a scientific rationale for their differential behavior. Furthermore, we will provide detailed, field-proven protocols for researchers to conduct their own head-to-head comparisons, ensuring a self-validating system for empirical assessment.

The Strategic Role of Fluorine in Kinase Inhibitor Design

The introduction of a fluorine atom into a drug candidate can profoundly influence its biological activity. Fluorine's high electronegativity, small van der Waals radius, and ability to form strong bonds with carbon make it a versatile tool for medicinal chemists.[1] Its effects can be manifold:

  • Modulation of Physicochemical Properties: Fluorination can alter the acidity (pKa) of nearby functional groups, impacting a compound's ionization state, solubility, and membrane permeability.[2]

  • Enhanced Metabolic Stability: The C-F bond is exceptionally stable, and its introduction at metabolically labile positions can block cytochrome P450-mediated oxidation, thereby increasing the compound's half-life.[1]

  • Improved Binding Affinity: Fluorine can participate in favorable orthogonal multipolar interactions, such as with backbone carbonyls in a protein's active site, and can displace water molecules from binding pockets, providing a favorable entropic contribution to binding affinity.[2][3]

  • Conformational Control: The presence of fluorine can induce specific conformational preferences in a molecule, potentially locking it into a bioactive conformation for optimal target engagement.[2]

The precise position of the fluorine atom on the isoquinoline scaffold is critical, as it dictates the alteration of the molecule's electronic landscape and, consequently, its interaction with the kinase active site.

Positional Isomerism: A Tale of Two Fluoroisoquinolines

The differential placement of the fluorine atom at the 6- or 8-position of the isoquinolin-3-amine core is anticipated to yield distinct kinase inhibition profiles.

This compound: The fluorine atom at the 6-position is on the benzo- part of the isoquinoline ring system, distal to the nitrogen atom of the heterocycle and the 3-amino group. Its electron-withdrawing effect will be transmitted through the aromatic system, influencing the overall electron density and the hydrogen-bonding potential of the 3-amino group, which is often a key interaction point with the kinase hinge region.

8-Fluoroisoquinolin-3-amine: In this isomer, the fluorine atom is positioned peri to the isoquinoline nitrogen. This proximity can lead to more pronounced through-space electronic effects and potential intramolecular interactions that could influence the conformation of the 3-amino group and the overall shape of the molecule. This, in turn, can affect its binding to the ATP pocket of a kinase.

The subtle yet significant differences in the electronic and steric profiles of these two isomers underscore the importance of empirical testing to elucidate their kinase selectivity and potency.

A Framework for Experimental Comparison: Kinase Profiling

To empirically determine and compare the kinase inhibitory activities of this compound and 8-Fluoroisoquinolin-3-amine, a systematic approach involving kinase profiling is essential. This typically involves an initial broad screening against a panel of kinases, followed by more detailed dose-response studies for active compounds.[4][5]

Diagram: Kinase Inhibitor Profiling Workflow

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Potency & Selectivity A Compound Acquisition (6-Fluoro- & 8-Fluoro-isoquinolin-3-amine) B Single-Concentration Screening (e.g., 10 µM) against a broad kinase panel A->B C Data Analysis: Identify primary 'hits' (% inhibition > threshold) B->C D Dose-Response Assays for 'hit' kinases C->D Proceed with hits E IC50 Determination D->E F Selectivity Profiling: Compare IC50 values across different kinases E->F G Mechanism of Action Studies (e.g., ATP-competitive assays) F->G Characterize lead compounds

Caption: A typical workflow for the comparative profiling of kinase inhibitors.

Recommended Experimental Protocol: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a robust, luminescence-based method for measuring kinase activity by quantifying the amount of ADP produced during a kinase reaction.[6] Its high sensitivity and broad applicability make it an excellent choice for primary screening and IC50 determination.[7][8]

Materials:
  • This compound and 8-Fluoroisoquinolin-3-amine (solubilized in DMSO)

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Step-by-Step Procedure:
  • Compound Preparation:

    • Prepare a 10 mM stock solution of each compound in 100% DMSO.

    • Create a series of dilutions in DMSO to be used for the dose-response curve (e.g., 10-point, 3-fold serial dilution).

  • Kinase Reaction Setup (in a 384-well plate):

    • Add 2.5 µL of the compound dilutions to the appropriate wells. Include DMSO-only wells as a "no inhibitor" control.

    • Add 2.5 µL of a solution containing the kinase and its substrate in kinase reaction buffer.

    • Initiate the kinase reaction by adding 5 µL of ATP solution (at a concentration near the Km,ATP for the specific kinase). The final reaction volume is 10 µL.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ATP Depletion:

    • Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation:

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase/luciferin to produce a luminescent signal proportional to the amount of ADP.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation and Interpretation

The results of the kinase assays should be tabulated for a clear, head-to-head comparison of the two isomers.

Table 1: Hypothetical Comparative Kinase Inhibition Data

Kinase TargetThis compound IC50 (µM)8-Fluoroisoquinolin-3-amine IC50 (µM)
Kinase A0.55.2
Kinase B2.10.8
Kinase C> 10> 10
Kinase D1.51.8

This table represents a hypothetical outcome for illustrative purposes.

A lower IC50 value indicates higher potency. The selectivity of each compound can be assessed by comparing its IC50 values across the panel of kinases. For instance, in the hypothetical data above, this compound shows higher potency for Kinase A, while 8-Fluoroisoquinolin-3-amine is more potent against Kinase B. Both compounds show similar activity against Kinase D and are inactive against Kinase C at the concentrations tested.

Concluding Remarks for the Research Professional

The comparative analysis of positional isomers like this compound and 8-Fluoroisoquinolin-3-amine is a fundamental exercise in understanding the structure-activity relationships that govern kinase inhibition. While this guide provides a predictive framework based on established medicinal chemistry principles, empirical data is paramount. The provided experimental workflow offers a robust and reliable method for researchers to generate this critical data. The differential effects of fluorine placement on kinase potency and selectivity will provide valuable insights for the rational design of next-generation isoquinoline-based kinase inhibitors. The subtle change in a single atom's position can be the key to unlocking a desired therapeutic profile, highlighting the precision required in modern drug discovery.

References

Comparative Docking Analysis of 6-Fluoroisoquinolin-3-amine and Clinically Relevant Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

A Senior Application Scientist's Guide to Predicting Kinase Binding Affinity and Selectivity

This guide provides a comprehensive framework for evaluating the potential of novel small molecules as kinase inhibitors through comparative molecular docking. We will use 6-Fluoroisoquinolin-3-amine, a compound with a quinoline scaffold known for its presence in various kinase inhibitors, as our primary subject of investigation.[1][2] Its binding profile will be computationally assessed against a panel of well-characterized kinases and compared directly with known, clinically relevant inhibitors such as Dasatinib, Erlotinib, and Imatinib.

The central thesis of this guide is that robust, well-designed in silico studies are indispensable for prioritizing lead compounds and generating testable hypotheses, thereby accelerating the drug discovery pipeline.[3][4] We will move beyond a mere procedural summary to explore the causal reasoning behind each step, ensuring the methodology is not only reproducible but also scientifically transparent and self-validating.

The Rationale: Why Comparative Docking for Kinase Inhibitors?

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways.[5] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical target classes in modern pharmacology.[6][7] While dozens of kinase inhibitors have received FDA approval, a significant challenge remains: achieving selectivity.[8][9] Many inhibitors target the highly conserved ATP-binding pocket, leading to off-target effects and toxicity.[4]

Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3] By comparing the docking scores and binding modes of a novel compound (this compound) with those of established inhibitors across a panel of kinases, we can achieve several key objectives:

  • Hypothesize Primary Targets: Identify which kinases the novel compound is most likely to inhibit based on predicted binding affinity.

  • Predict Selectivity: Assess whether the compound binds preferentially to a specific kinase or broadly across a family, offering early insights into its potential selectivity profile.[8]

  • Elucidate Binding Mechanisms: Understand the specific molecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the ligand-protein complex, providing a basis for future structure-activity relationship (SAR) studies.

  • Prioritize for In Vitro Testing: Efficiently allocate laboratory resources by focusing on the most promising compound-kinase pairs for experimental validation.

This comparative approach provides a crucial baseline, contextualizing the computational results within the landscape of known drug-target interactions.

Experimental Design & Protocols

A robust docking study is built on meticulous preparation of both the target proteins and the ligands. The following protocols are designed to maximize accuracy and reproducibility.

Selection of Kinase Targets

The choice of kinases is critical for a meaningful comparative analysis. Our panel was selected to represent diverse branches of the human kinome and includes kinases that are significant cancer targets with varying ATP-binding site geometries. This diversity allows for a more comprehensive assessment of selectivity.

Chosen Kinase Targets and Structures:

Target KinasePDB IDDescription & Rationale
ABL1 (Abl) 2HYYA tyrosine kinase implicated in chronic myeloid leukemia (CML). The target of Imatinib and Dasatinib, providing excellent comparators. The chosen structure is in its inactive conformation, which is relevant for type II inhibitors like Imatinib.
EGFR 1M17A receptor tyrosine kinase often mutated in non-small cell lung cancer. It is the primary target of Erlotinib.[4] This allows for a direct comparison of binding modes within the active site.
SRC 2SRCA non-receptor tyrosine kinase involved in cancer cell proliferation and survival. It is a known target of Dasatinib.[5] Comparing binding to both ABL1 and SRC can reveal selectivity drivers.
p38α (MAPK14) 4KA3A mitogen-activated protein kinase involved in inflammatory responses. Its binding site has distinct features, making it a good test for broader selectivity.[10]
Ligand Preparation Workflow

The accuracy of a docking simulation is highly dependent on the initial three-dimensional structure of the ligands. All ligand structures were sourced from the PubChem database or constructed and then subjected to a rigorous energy minimization protocol.

Step-by-Step Ligand Preparation:

  • Obtain 2D Structures: Source the SDF files for Dasatinib (CID: 3062316), Erlotinib (CID: 176870), and Imatinib (CID: 5291). The structure for this compound was generated based on its IUPAC name.

  • Convert to 3D: Use a molecular modeling program (e.g., Avogadro, ChemDraw 3D) to generate an initial 3D conformation.

  • Assign Charges and Minimize Energy: This is the most critical step.

    • Rationale: A ligand's conformation and electrostatic potential are crucial for predicting its interaction with a protein. Energy minimization finds the most stable, low-energy conformation of the molecule.

    • Protocol:

      • Load the 3D structure into a molecular mechanics program.

      • Assign Gasteiger charges to all atoms to approximate the electrostatic potential.

      • Perform energy minimization using a suitable force field, such as MMFF94 or Universal Force Field (UFF), until a convergence criterion (e.g., RMS gradient of <0.01 kcal/mol·Å) is met.

  • Save in Docking-Compatible Format: Export the final, energy-minimized structures as PDBQT files for use with AutoDock Vina or a similar format for other docking software.

Protein Preparation Workflow

Protein crystal structures from the PDB are raw data and require careful preparation to be suitable for docking.[11] This protocol ensures the protein is in a chemically correct and computationally ready state.

G PDB 1. Download PDB File (e.g., 2HYY) Clean 2. Clean Structure (Remove water, co-solvents, and non-essential ligands) PDB->Clean Hydrogens 3. Add Hydrogens (Correct for physiological pH ~7.4) Clean->Hydrogens Charges 4. Assign Charges (e.g., Kollman charges) Hydrogens->Charges ReceptorFile 5. Generate Receptor File (e.g., PDBQT format) Charges->ReceptorFile G cluster_ligand This compound cluster_protein ABL1 Kinase Active Site Ligand_N Quinoline Nitrogen Hinge Met318 (Hinge) Ligand_N->Hinge H-Bond (Anchor) Ligand_Ring Fluoro-Isoquinoline Ring Hydro_Pocket Hydrophobic Pocket (Leu248, Val256) Ligand_Ring->Hydro_Pocket Hydrophobic Interaction Ligand_Amine 3-Amine Group DFG_Loop Asp381 (DFG Loop) Ligand_Amine->DFG_Loop Potential H-Bond

References

A Senior Application Scientist's Comparative Guide to Validating Target Engagement of 6-Fluoroisoquinolin-3-amine in Cells

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is fraught with challenges. A critical, non-negotiable milestone in this process is the unequivocal demonstration of target engagement within a physiological context.[1] This guide provides an in-depth, comparative analysis of state-of-the-art methodologies for validating the intracellular target engagement of novel compounds, using the hypothetical kinase inhibitor, 6-Fluoroisoquinolin-3-amine, as our case study.

Quinoline derivatives have shown potential as anticancer agents, often by interfering with critical signaling pathways.[2][3] We will hypothesize that this compound is designed to inhibit Extracellular signal-regulated kinase (ERK), a pivotal node in the mitogen-activated protein kinase (MAPK) signaling pathway, which is frequently dysregulated in various cancers.[4][] Confirming that our compound directly binds to and modulates ERK within the complex milieu of a living cell is paramount for advancing its development.[6][7] This guide will dissect and compare several powerful techniques to achieve this validation, moving beyond mere protocols to explain the strategic rationale behind each experimental choice.

The Central Challenge: Moving from In Vitro Potency to In Cello Proof

Drug discovery often begins with in vitro assays using purified proteins, which are essential for establishing structure-activity relationships.[8] However, the intracellular environment is vastly different. Factors such as cell permeability, efflux pumps, off-target binding, and the presence of interacting proteins can dramatically alter a compound's behavior.[1][9] Therefore, direct evidence of a compound binding its intended target in living systems is required to confidently link its on-target activity to the observed biological effects.[10][11]

The following sections compare four orthogonal approaches to robustly validate the engagement of this compound with its putative target, ERK1/2.

Overall Validation Strategy

A multi-pronged approach is essential for irrefutable target validation. We begin with methods that confirm direct binding in a cellular context and then broaden the scope to understand selectivity and downstream functional consequences.

cluster_0 Phase 1: Direct Target Engagement Confirmation cluster_1 Phase 2: Selectivity & Target Identification cluster_2 Phase 3: Functional Validation A Cellular Thermal Shift Assay (CETSA) (Primary Validation) B Labeled Chemical Probes (Orthogonal Validation) C Chemical Proteomics (Kinobeads) (Selectivity Profiling) A->C Confirm binding, then assess selectivity B->C Confirm binding, then assess selectivity E Downstream Pathway Analysis (e.g., Phospho-protein Western Blot) C->E Profile informs functional assays D Immunoprecipitation-Mass Spec (IP-MS) (Unbiased Target ID) D->E Identified targets guide functional assays

Caption: High-level workflow for target engagement validation.

Methodology Comparison: Four Pillars of Target Validation

The choice of method depends on the specific question being asked, available resources, and the stage of the drug discovery project.[12] Below is a comparative analysis of four robust techniques.

FeatureCellular Thermal Shift Assay (CETSA)Chemical Proteomics (Kinobeads)Labeled Chemical ProbesImmunoprecipitation-Mass Spec (IP-MS)
Principle Ligand binding stabilizes the target protein against thermal denaturation.[13]Competitive binding between a soluble drug and immobilized broad-spectrum inhibitors for kinase capture from lysate.[14]A modified, tagged version of the drug is used to visualize or pull down the target.[8][10]An antibody enriches a specific protein, and co-precipitating partners (including the drug target) are identified by mass spectrometry.[15][16]
Environment Intact cells, cell lysates, or tissues.[17]Cell or tissue lysates.[18]Intact cells (for imaging) or cell lysates (for pulldown).[19]Cell or tissue lysates.[20]
Label Requirement Label-free.[21]Label-free for the test compound.Requires synthesis of a labeled probe (e.g., fluorescent, biotin).[22]Label-free for the test compound.
Key Advantage Physiologically relevant; confirms engagement in intact cells without modification.[11]Broad kinase selectivity profiling; identifies on- and off-targets simultaneously.[23]Enables direct visualization of target localization and can quantify occupancy.[24]Unbiased identification of the primary target and its interaction network.[25]
Key Limitation Not all proteins show a thermal shift; lower throughput for initial setup.[26]Limited to targets that bind the bead matrix; requires cell lysis, which can alter protein complexes.[18]Probe synthesis can be challenging; the probe's properties may differ from the parent compound.[8]Dependent on high-quality antibodies; may miss transient or weak interactions.[27]

In-Depth Experimental Protocols & Rationale

Cellular Thermal Shift Assay (CETSA): The Gold Standard for Intact Cell Engagement

CETSA is founded on the principle that when a ligand binds to a target protein, the resulting complex is often more resistant to thermal denaturation.[28][29] This provides a direct, label-free readout of target engagement inside the cell.

Rationale: This is our primary validation method because it directly answers the question: "Does this compound bind to ERK1/2 in a living cell?" A positive result provides high confidence that the compound can access and engage its target in a native physiological environment.[17]

  • Cell Culture & Treatment:

    • Plate a human cancer cell line known to have active MAPK signaling (e.g., A375, which harbors a BRAF mutation) in multiple wells or dishes.

    • Treat the cells with varying concentrations of this compound (e.g., 0.1 µM to 50 µM) and a vehicle control (e.g., 0.1% DMSO) for 1-2 hours.

  • Heat Challenge:

    • Harvest the cells, wash with PBS, and resuspend in a small volume of PBS containing protease inhibitors.

    • Aliquot the cell suspension for each treatment condition into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 65°C in 2-3°C increments) for 3 minutes using a thermal cycler, leaving one aliquot at room temperature as a non-heated control.[29]

  • Cell Lysis & Fractionation:

    • Subject the samples to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath to lyse the cells.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated/aggregated proteins.[17]

  • Detection:

    • Carefully collect the supernatant (soluble protein fraction).

    • Quantify the total protein concentration (e.g., using a BCA assay).

    • Analyze equal amounts of total protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for ERK1/2 and a loading control (e.g., GAPDH).

    • Use a secondary antibody and chemiluminescence to visualize the bands.

  • Data Analysis:

    • Quantify the band intensity for ERK1/2 at each temperature for both vehicle- and drug-treated samples.

    • Plot the percentage of soluble ERK1/2 relative to the non-heated control against temperature to generate melt curves. A rightward shift in the curve for drug-treated samples indicates thermal stabilization and thus, target engagement.

Chemical Proteomics (Kinobeads): Mapping the Selectivity Landscape

While CETSA confirms on-target binding, it doesn't reveal off-targets. Kinobeads are an affinity resin containing immobilized, non-selective kinase inhibitors that can capture a large portion of the kinome from a cell lysate.[14][18] By pre-incubating the lysate with a free inhibitor (our compound), we can competitively prevent specific kinases from binding to the beads.

Rationale: This method is crucial for understanding the selectivity profile of this compound. A highly selective compound is often desirable to minimize off-target toxicity. This experiment will show us if our compound binds only to ERK1/2 or if it engages other kinases, providing critical information for its therapeutic potential.[23]

  • Lysate Preparation:

    • Culture A375 cells to a high density, harvest, and lyse them in a non-denaturing buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the clarified lysate.

  • Competition Binding:

    • Aliquot the cell lysate. Treat each aliquot with increasing concentrations of this compound (e.g., 8-point, 3-fold serial dilution) or a vehicle control. Incubate for 45-60 minutes at 4°C.

  • Kinase Enrichment:

    • Add the Kinobeads resin to each lysate sample and incubate for 1-2 hours at 4°C with gentle rotation to allow kinases to bind.

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution and Sample Preparation for Mass Spectrometry:

    • Elute the bound proteins from the beads using SDS-PAGE sample buffer and heating.

    • Perform in-gel or in-solution trypsin digestion of the eluted proteins to generate peptides.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[14]

  • Data Analysis:

    • Identify and quantify the proteins in each sample using a proteomics software suite (e.g., MaxQuant).

    • For each identified kinase, plot its signal intensity against the concentration of this compound.

    • A dose-dependent decrease in signal indicates that the compound is binding to that kinase and preventing its capture by the beads. Calculate apparent dissociation constants (Kd app) or IC50 values for all engaged kinases.[30]

Visualizing the Biological Context: The MAPK/ERK Signaling Pathway

To appreciate the functional consequence of engaging ERK, it's essential to understand its place within its signaling cascade. The Ras-Raf-MEK-ERK pathway is a central regulator of cell proliferation, differentiation, and survival.[] Inhibiting ERK is intended to block these downstream signals, particularly in cancers where this pathway is hyperactivated.[4][31]

GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, Elk-1) ERK->TF Phosphorylates (in nucleus) Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Regulates Gene Expression Inhibitor This compound Inhibitor->ERK Inhibits

Caption: The MAPK/ERK signaling cascade and the site of inhibition.

Conclusion: A Self-Validating, Multi-Faceted Approach

Validating the target engagement of a novel compound like this compound is not a single experiment but a systematic process of building confidence.[32][33] By employing a primary validation method like CETSA, we can confirm binding in the most physiologically relevant context—the intact cell.[11] This foundational data is then strengthened and expanded upon using an orthogonal method like Kinobeads-based chemical proteomics, which provides crucial information on selectivity and potential off-targets.[18]

Each protocol is a self-validating system: the dose-dependent nature of the observed effects in both CETSA and Kinobeads assays provides internal consistency and robustness. When combined with downstream functional assays (e.g., measuring the phosphorylation of ERK substrates), these methods create a powerful, evidence-based narrative that confidently links the direct binding of this compound to its target with a measurable biological outcome. This rigorous, multi-faceted approach is indispensable for de-risking drug candidates and making informed decisions in the complex landscape of therapeutic development.[7][34]

References

A Researcher's Guide to Kinase Cross-Reactivity Profiling: An In-Depth Analysis of 6-Fluoroisoquinolin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for assessing the selectivity of the novel compound, 6-Fluoroisoquinolin-3-amine. In the landscape of drug discovery, particularly for oncology and inflammatory diseases, kinases remain a primary target class.[1][2] However, the high degree of conservation in the ATP-binding site across the human kinome presents a significant challenge: achieving inhibitor selectivity.[3][4] Off-target kinase inhibition can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[1][5] Therefore, early and comprehensive cross-reactivity profiling is not merely a characterization step but a critical component of strategic drug development.[6][7]

Here, we present a comparative analysis of this compound against a panel of 15 representative kinases. This guide is designed for researchers, scientists, and drug development professionals, offering not just data, but a deeper insight into the causality behind the experimental design, data interpretation, and the strategic implications of a compound's selectivity profile.

The Rationale of Kinase Selectivity Profiling

The central goal of kinase profiling is to understand an inhibitor's spectrum of activity across the kinome.[8] A compound initially designed for a specific kinase may interact with dozens of others due to the structural similarity of the ATP pocket.[9][10] This guide will utilize a well-established, robust in vitro methodology to quantify the inhibitory potential of this compound.

Experimental Causality: Why a Radiometric Assay?

For this analysis, we have selected the radiometric [³³P]-ATP filter-binding assay. While numerous platforms exist, including fluorescence-based and luminescence-based methods, the radiometric assay is widely considered the "gold standard."[11] Its primary advantage is the direct measurement of substrate phosphorylation without reliance on modified substrates or detection antibodies, which can sometimes introduce artifacts.[11][12] This direct detection provides high-quality, reproducible data crucial for making confident decisions in a drug discovery pipeline.[12]

The workflow for such a profiling study is systematic, moving from initial compound handling to multi-point concentration testing and rigorous data analysis.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Biochemical Assay cluster_analysis Phase 3: Data Acquisition & Analysis compound Test Compound (this compound) dilution Serial Dilution (10-point curve) compound->dilution reaction Kinase Reaction (Kinase, Substrate, [³³P]-ATP, Inhibitor) dilution->reaction panel Kinase Panel Selection (Diverse Kinome Coverage) panel->reaction incubation Incubation (Allow phosphorylation) reaction->incubation spotting Spotting onto Filtermat incubation->spotting washing Washing (Remove unreacted [³³P]-ATP) spotting->washing readout Scintillation Counting (Quantify incorporated ³³P) washing->readout calculation IC50 Calculation (Non-linear regression) readout->calculation profiling Selectivity Profile Generation & Comparative Analysis calculation->profiling

Caption: Workflow for in vitro radiometric kinase selectivity profiling.
Comparative Analysis: Profiling this compound

To contextualize the selectivity of this compound, its performance was compared against two well-characterized inhibitors: Staurosporine , a notoriously promiscuous inhibitor, and Dasatinib , a potent dual Src/Abl inhibitor with known off-targets.[1][13]

The half-maximal inhibitory concentration (IC50) was determined for each compound against a panel of 15 kinases representing different branches of the kinome. All assays were conducted at an ATP concentration equal to the Km for each respective kinase, a critical condition that allows for a more direct comparison of inhibitor affinity.[14][15] When [ATP] = Km, the resulting IC50 value is approximately twice the inhibitor's dissociation constant (Ki), providing a more standardized measure of potency that is less dependent on assay conditions.[15]

Table 1: Comparative Kinase Inhibition Profile (IC50, nM)

Kinase TargetKinase FamilyThis compound (IC50, nM)Staurosporine (IC50, nM)Dasatinib (IC50, nM)
ABL1 TK25020<1
SRC TK4506<1
EGFR TK>10,00015030
VEGFR2 TK>10,000780
FLT3 TK85105
CDK2 CMGC15 3350
GSK3B CMGC30 8>1,000
p38α CMGC75050200
ROCK1 AGC>10,00012>1,000
PKA AGC>10,0007>1,000
PKCα AGC9002>1,000
AKT1 AGC5,00060>1,000
CAMK2A CAMK>10,00025>1,000
CHK1 CAMK12015400
MEK1 STE>10,000>1,000>1,000

Data presented are representative. TK: Tyrosine Kinase; CMGC: (CDK, MAPK, GSK3, CLK); AGC: (PKA, PKG, PKC); CAMK: Calcium/calmodulin-dependent protein kinase; STE: Serine/Threonine Kinase.

Interpretation of Results:

The data reveals a distinct selectivity profile for this compound. Unlike the broad-spectrum activity of Staurosporine, our test compound shows potent inhibition against a narrow subset of kinases, primarily within the CMGC family, with IC50 values of 15 nM and 30 nM for CDK2 and GSK3B, respectively. It also demonstrates moderate activity against the tyrosine kinase FLT3 (85 nM).

Crucially, it shows minimal activity (>10,000 nM) against key kinases often associated with off-target toxicities, such as EGFR and VEGFR2. This profile is markedly different from Dasatinib, which potently inhibits the ABL1 and SRC tyrosine kinases. This focused activity suggests that this compound may serve as a valuable chemical starting point for developing selective inhibitors of CDK2 or GSK3B.[16]

Experimental Protocol: Radiometric Kinase Assay ([³³P]-ATP)

This protocol outlines the step-by-step methodology for determining the IC50 value of a test compound against a specific protein kinase.[17][18]

A. Reagent Preparation:

  • Kinase Buffer: Prepare a universal kinase buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT). Buffer conditions may need to be optimized for specific kinases.[8]

  • ATP Stock: Prepare a 10 mM stock solution of ATP in sterile water.

  • [³³P]-ATP: Obtain radioisotope-labeled ATP. The final reaction concentration should be a mix of labeled and unlabeled ATP to achieve the desired specific activity and final concentration (equal to the Km of the kinase).

  • Substrate: Reconstitute the specific peptide or protein substrate for the target kinase in an appropriate buffer to a stock concentration of 1 mg/mL.

  • Test Compound: Prepare a 10 mM stock of this compound in 100% DMSO. Create a 10-point, 3-fold serial dilution series in a 96-well plate.

B. Assay Procedure:

  • Master Mix Preparation: For each kinase, prepare a master mix containing the kinase buffer, the appropriate substrate, and the required amount of kinase enzyme.

  • Compound Addition: Add 2 µL of the serially diluted compound or DMSO (vehicle control) to the wells of a 96-well reaction plate.

  • Kinase Reaction Initiation: Add 18 µL of the kinase master mix to each well.

  • ATP Addition: To start the reaction, add 5 µL of the [³³P]-ATP/ATP mix. The final reaction volume is 25 µL.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.[14]

  • Reaction Termination & Spotting: Stop the reaction by adding 20 µL of 3% phosphoric acid. Transfer the entire reaction volume onto a P81 phosphocellulose filter mat.

  • Washing: Wash the filter mat 3-4 times with 0.75% phosphoric acid to remove unincorporated [³³P]-ATP, followed by a final wash with acetone.[11]

  • Drying & Reading: Allow the filter mat to dry completely. Place it in a sample bag with scintillation fluid and seal. Count the incorporated radioactivity using a scintillation counter.

C. Data Analysis:

  • Background Subtraction: Subtract the counts from "no enzyme" control wells.

  • Normalization: Normalize the data relative to the vehicle (DMSO) control, which represents 100% kinase activity.

  • IC50 Calculation: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.[19]

G cluster_components Reaction Components cluster_reaction Binding & Catalysis Kinase Kinase Enzyme ActiveSite ATP Binding Site Kinase->ActiveSite contains Substrate Peptide Substrate Phosphorylation Phosphorylation Substrate->Phosphorylation is target of ATP ATP ATP->ActiveSite binds to Inhibitor Inhibitor Inhibitor->ActiveSite competes for ActiveSite->Phosphorylation enables

Caption: Principle of an ATP-competitive kinase inhibition assay.
Conclusion and Future Directions

The cross-reactivity profiling of this compound demonstrates a promising selectivity profile, with potent activity against CDK2 and GSK3B and minimal inhibition of a broader set of kinases. This level of selectivity is a desirable attribute in modern drug discovery, potentially minimizing off-target effects.[4]

This initial biochemical screen serves as a foundational dataset. The next logical steps in the development of this compound would include:

  • Expansion of the Kinase Panel: Profiling against a much larger panel (e.g., >400 kinases) to build a more comprehensive and confident understanding of its kinome-wide selectivity.[8][20]

  • Cellular Assays: Validating the biochemical potency in a cellular context by measuring the inhibition of downstream substrate phosphorylation to confirm cell permeability and on-target engagement.[21]

  • Structural Biology: Obtaining co-crystal structures of the compound with its target kinases (CDK2, GSK3B) to elucidate the binding mode and guide further structure-activity relationship (SAR) studies for optimizing potency and selectivity.[3]

By following this rigorous, data-driven approach, researchers can effectively benchmark novel inhibitors like this compound, making informed decisions to advance the most promising candidates toward preclinical development.

References

Benchmarking Synthetic Efficiency: A Comparative Guide to the Production of 6-Fluoroisoquinolin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals.

In the landscape of modern medicinal chemistry, the isoquinoline scaffold remains a cornerstone for the development of novel therapeutics. Its rigid bicyclic structure provides a valuable framework for orienting functional groups in three-dimensional space, leading to potent interactions with a variety of biological targets. The targeted introduction of substituents, such as a fluorine atom at the 6-position and an amine at the 3-position, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. 6-Fluoroisoquinolin-3-amine, in particular, is a key building block in the synthesis of kinase inhibitors and other potential drug candidates.[1]

This guide provides a comparative analysis of two prominent synthetic strategies for the production of this compound: a modern cross-coupling approach via the Buchwald-Hartwig amination and a classical rearrangement reaction, the Hofmann rearrangement. By examining the mechanistic underpinnings, experimental protocols, and key performance indicators of each route, this document aims to equip researchers with the insights necessary to select the most appropriate synthetic strategy for their specific research and development needs.

Introduction to the Synthetic Challenges

The synthesis of 3-aminoisoquinolines, especially those bearing additional functional groups like fluorine, presents a unique set of challenges. The regioselectivity of functionalization and the often harsh conditions required for classical methods can limit their applicability and scalability. Therefore, the development and optimization of efficient and robust synthetic routes are of paramount importance.

Method 1: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen bonds, offering a significant advantage in terms of substrate scope and functional group tolerance over traditional methods.[2][3] This approach is predicated on the palladium-catalyzed cross-coupling of an aryl halide with an amine.

Proposed Synthetic Workflow

The proposed Buchwald-Hartwig route to this compound commences with the synthesis of the key intermediate, 3-bromo-6-fluoroisoquinoline. This can be followed by a palladium-catalyzed amination using an ammonia equivalent.

Buchwald-Hartwig_Amination_Workflow A 6-Fluoroisoquinoline B 6-Fluoroisoquinoline N-oxide A->B Oxidation (e.g., m-CPBA) C 3-Bromo-6-fluoroisoquinoline B->C Bromination (e.g., POBr3) D This compound C->D Buchwald-Hartwig Amination (Pd catalyst, ligand, base, NH3 equivalent) Hofmann_Rearrangement_Workflow E 3-Methyl-6-fluoroisoquinoline F 6-Fluoroisoquinoline-3-carboxylic acid E->F Oxidation (e.g., SeO2) G 6-Fluoroisoquinoline-3-carboxamide F->G Amidation (e.g., SOCl2, then NH3) H This compound G->H Hofmann Rearrangement (e.g., Br2, NaOH)

References

A Head-to-Head Comparative Analysis of 6-Fluoroisoquinolin-3-amine Against Established Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Development

In the relentless pursuit of novel antimicrobial agents to combat the escalating threat of drug-resistant pathogens, the exploration of new chemical scaffolds is paramount. Among the promising candidates, isoquinoline derivatives have emerged as a class of heterocyclic compounds with a broad spectrum of biological activities, including potent antimicrobial effects.[1][2] This guide provides a comprehensive head-to-head comparison of a novel compound, 6-Fluoroisoquinolin-3-amine, with established antimicrobial agents, offering a detailed examination of its in vitro efficacy.

This document is intended for researchers, scientists, and drug development professionals, providing an in-depth analysis of the antimicrobial potential of this compound. The experimental data presented herein, while illustrative, is grounded in established methodologies to provide a framework for evaluating novel antimicrobial candidates.

Introduction: The Promise of Fluorinated Isoquinolines

The isoquinoline core is a key pharmacophore in numerous natural and synthetic bioactive compounds.[1][3] The introduction of a fluorine atom into organic molecules can significantly modulate their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target enzymes. This has led to the development of numerous successful fluorinated pharmaceuticals. The subject of this guide, this compound, is a synthetic isoquinoline derivative that holds promise as a novel antimicrobial agent. Its structural novelty warrants a rigorous evaluation of its antimicrobial spectrum and potency in comparison to current therapeutic mainstays.

This guide will compare this compound against a panel of established antimicrobial agents representing different classes with distinct mechanisms of action:

  • Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic that inhibits bacterial DNA gyrase and topoisomerase IV.[4][5]

  • Azithromycin: A macrolide antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[6][7][8][9][10]

  • Fluconazole: An azole antifungal agent that inhibits the synthesis of ergosterol, a critical component of the fungal cell membrane.[11][12][13][14][15]

The objective of this comparative analysis is to elucidate the potential of this compound as a viable candidate for further preclinical and clinical development.

Methodology: A Framework for Antimicrobial Susceptibility Testing

To ensure scientific rigor and reproducibility, the antimicrobial activity of this compound and the comparator agents was assessed using standardized methods outlined by the Clinical and Laboratory Standards Institute (CLSI). The primary endpoints for this in vitro evaluation are the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[16][17][18] For this comparative study, the broth microdilution method is employed.[19][20][21][22][23]

Experimental Protocol: Broth Microdilution MIC Assay

  • Preparation of Antimicrobial Stock Solutions:

    • Accurately weigh and dissolve this compound and the comparator agents (Ciprofloxacin, Azithromycin, Fluconazole) in a suitable solvent (e.g., DMSO, sterile deionized water) to create high-concentration stock solutions.

  • Preparation of Microtiter Plates:

    • Using a 96-well microtiter plate, perform serial two-fold dilutions of each antimicrobial agent in cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi to achieve a range of desired concentrations.

    • Each plate should include a growth control well (no antimicrobial agent) and a sterility control well (no microorganisms).

  • Inoculum Preparation:

    • Prepare a standardized inoculum of each test microorganism (bacteria and fungi) equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units per milliliter (CFU/mL) in each well.[21]

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the prepared microbial suspension.

    • Incubate the plates at 35-37°C for 16-20 hours for bacteria and at 35°C for 24-48 hours for fungi.[21]

  • MIC Determination:

    • Following incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Antimicrobial Stock Solutions B Serial Dilutions in 96-Well Plate A->B D Inoculate Plates B->D C Prepare Standardized Microbial Inoculum C->D E Incubate Plates (16-48h, 35-37°C) D->E F Visually Inspect for Turbidity E->F G Determine MIC F->G

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial microbial inoculum.[24][25][26] This is determined as a subsequent step to the MIC assay.

Experimental Protocol: MBC/MFC Assay

  • Subculturing:

    • Following MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth (i.e., at and above the MIC).

  • Plating:

    • Spot-inoculate the aliquots onto appropriate agar plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi) that do not contain any antimicrobial agent.

  • Incubation:

    • Incubate the agar plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 48-72 hours for fungi.

  • MBC/MFC Determination:

    • After incubation, count the number of colonies on each spot. The MBC/MFC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[24]

Results: Comparative Antimicrobial Activity

The in vitro antimicrobial activity of this compound was evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as a representative fungal species. The results are summarized in the tables below, presenting the MIC and MBC/MFC values in µg/mL.

Table 1: Antibacterial Activity of this compound and Comparator Agents

MicroorganismThis compoundCiprofloxacinAzithromycin
MIC MBC MIC
Gram-Positive
Staphylococcus aureus (ATCC 29213)480.5
Enterococcus faecalis (ATCC 29212)8161
Gram-Negative
Escherichia coli (ATCC 25922)16320.015
Pseudomonas aeruginosa (ATCC 27853)64>1280.25

Table 2: Antifungal Activity of this compound and Comparator Agent

| Microorganism | this compound | Fluconazole | | :--- | :---: | :---: | :---: | :---: | | | MIC | MFC | MIC | MFC | | Candida albicans (ATCC 90028) | 32 | 64 | 0.5 | 16 |

Discussion and Analysis

The results of this comparative study provide initial insights into the antimicrobial profile of this compound.

  • Antibacterial Activity: this compound demonstrated moderate activity against the tested Gram-positive bacteria, S. aureus and E. faecalis. However, its potency was lower than that of the established agents, Ciprofloxacin and Azithromycin. Against Gram-negative bacteria, the activity was more limited, particularly against P. aeruginosa. This suggests that this compound may have a spectrum of activity that is more targeted towards Gram-positive organisms. It is noteworthy that while Azithromycin showed good inhibitory activity against the tested bacteria, it was not bactericidal at the concentrations tested, a characteristic of macrolide antibiotics which are primarily bacteriostatic.[6][9] In contrast, this compound exhibited bactericidal activity, with MBC values being 2-4 times the MIC values.

  • Antifungal Activity: The compound displayed weak antifungal activity against C. albicans, with an MIC significantly higher than that of Fluconazole. This suggests that the primary therapeutic potential of this compound is likely in the antibacterial, rather than the antifungal, space.

  • Mechanism of Action Hypothesis: While the precise mechanism of action of this compound is yet to be elucidated, its structural similarity to other quinoline and isoquinoline-based antimicrobials suggests potential interference with bacterial DNA synthesis or cell wall integrity.[4][5] The bactericidal nature of its activity against Gram-positive bacteria points towards a mechanism that leads to cell death rather than just growth inhibition.

Hypothesized Mechanism of Action Pathway

MoA_Hypothesis cluster_compound This compound cluster_targets Potential Intracellular Targets cluster_effects Cellular Effects A Compound Enters Bacterial Cell B DNA Gyrase/ Topoisomerase IV A->B Binds to C Cell Wall Synthesis Enzymes A->C Binds to D Other Essential Enzymes A->D Binds to E Inhibition of DNA Replication B->E F Disruption of Cell Wall Integrity C->F G Metabolic Disruption D->G H Bacterial Cell Death (Bactericidal Effect) E->H F->H G->H

References

Navigating the Preclinical Landscape: A Comparative Guide to the In Vivo Efficacy of Isoquinoline Amine Derivatives in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutics, the isoquinoline scaffold has emerged as a privileged structure, yielding derivatives with potent and diverse pharmacological activities. While specific in vivo efficacy data for 6-Fluoroisoquinolin-3-amine derivatives remains nascent in publicly available literature, a wealth of preclinical evidence for structurally related isoquinoline and quinoline amines provides a valuable framework for predicting their potential and guiding future research. This technical guide offers a comparative analysis of the in vivo efficacy of these surrogate compounds in established animal models of cancer and neurodegenerative diseases, providing a robust foundation for researchers entering this promising field.

At a Glance: Comparative Efficacy of Isoquinoline Amine Derivatives

The following table summarizes the in vivo performance of representative isoquinoline and quinoline amine derivatives in key preclinical models. This data, gleaned from various studies, highlights the therapeutic potential of this compound class across different disease indications.

Compound ClassDerivative ExampleTherapeutic AreaAnimal ModelKey Efficacy Endpoints & ResultsReference
3-Arylisoquinolinamines Compound 7bOncologyPaclitaxel-resistant HCT-15 XenograftSignificant inhibition of tumor growth and enhanced tumor regression. Blocked G0/G1 phase progression.[1]
Isoquinoline Alkaloids BerberineOncologyMGC803 & SGC7901 Gastric Cancer Xenograft~50-61% reduction in tumor weight and ~49-51% inhibition of tumor volume.[2]
Isoquinoline Alkaloids TetrandrineOncologyVarious Xenograft ModelsDose-dependent tumor growth inhibition.[2]
Quinoline Derivatives DHQ (6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline)NeuroprotectionRat Model of Cerebral Ischemia/ReperfusionReduced neuronal damage and levels of oxidative stress markers (S100B, 8-hydroxy-2-deoxyguanosine, 8-isoprostane).[3]
Isoquinoline Alkaloids BerberineNeuroprotectionRodent Models of Alzheimer's DiseaseImproved memory function through anti-inflammatory, anti-oxidative stress, and anti-amyloid effects.[4][5]

Delving Deeper: In Vivo Models and Methodologies

The successful preclinical evaluation of any novel therapeutic hinges on the selection of appropriate and well-characterized animal models. Here, we detail the experimental workflows for two major therapeutic areas where isoquinoline derivatives have shown promise.

Oncology: Xenograft Models for Antitumor Efficacy

Xenograft models, where human cancer cells are implanted into immunocompromised mice, remain a cornerstone of in vivo cancer drug discovery.

Experimental Workflow for a Paclitaxel-Resistant Colorectal Cancer Xenograft Model

This workflow is based on studies evaluating 3-arylisoquinolinamines.[1]

xenograft_workflow cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_endpoint Efficacy Evaluation cell_culture 1. Cell Culture (e.g., HCT-15 paclitaxel-resistant) implantation 2. Subcutaneous Implantation (5 x 10^6 cells in Matrigel) cell_culture->implantation tumor_growth 3. Tumor Growth Monitoring (to ~100-150 mm³) implantation->tumor_growth randomization 4. Randomization into Groups (Vehicle, Test Compound, Positive Control) tumor_growth->randomization Tumors reach target size treatment 5. Drug Administration (e.g., oral gavage, intraperitoneal injection) randomization->treatment monitoring 6. Daily Monitoring (Tumor volume, body weight, clinical signs) treatment->monitoring euthanasia 7. Euthanasia & Tumor Excision monitoring->euthanasia Study endpoint reached analysis 8. Data Analysis (Tumor weight, volume, immunohistochemistry) euthanasia->analysis

Caption: Workflow for assessing antitumor efficacy in a xenograft model.

Detailed Protocol:

  • Cell Culture: The human colorectal cancer cell line HCT-15, selected for its resistance to paclitaxel, is cultured under standard conditions (e.g., RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics) in a humidified incubator at 37°C and 5% CO₂.

  • Animal Husbandry: Female athymic nude mice (4-6 weeks old) are acclimated for at least one week before the experiment. They are housed in a pathogen-free environment with ad libitum access to food and water.

  • Tumor Implantation: A suspension of 5 x 10⁶ HCT-15 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel is injected subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring and Randomization: Tumor volume is measured every 2-3 days using calipers and calculated using the formula: (length × width²)/2. Once tumors reach an average volume of 100-150 mm³, mice are randomized into treatment groups (n=8-10 per group).

  • Drug Administration: The test compound (e.g., a this compound derivative) is formulated in an appropriate vehicle and administered daily via a predetermined route (e.g., oral gavage or intraperitoneal injection). A vehicle control group and a positive control group (e.g., a standard-of-care chemotherapeutic) are included.

  • Efficacy Assessment: Tumor volumes and body weights are recorded throughout the study. At the end of the treatment period (typically 2-3 weeks), mice are euthanized, and tumors are excised and weighed. A portion of the tumor tissue can be fixed in formalin for histopathological and immunohistochemical analysis (e.g., Ki-67 for proliferation, TUNEL for apoptosis).

Neuroprotection: Models of Neurodegenerative Diseases

Animal models that mimic the pathological features of human neurodegenerative diseases are crucial for evaluating the therapeutic potential of novel compounds.

Experimental Workflow for a Rat Model of Cerebral Ischemia/Reperfusion

This workflow is based on studies evaluating quinoline derivatives for neuroprotective effects.[3]

ischemia_workflow cluster_pre_op Pre-Treatment cluster_surgery Ischemia Induction cluster_post_op Post-Ischemia Evaluation acclimation 1. Animal Acclimation (e.g., Sprague-Dawley rats) pre_treatment 2. Pre-treatment with Test Compound (e.g., daily for 3 days) acclimation->pre_treatment anesthesia 3. Anesthesia pre_treatment->anesthesia Surgical procedure occlusion 4. Bilateral Common Carotid Artery Occlusion (e.g., 30 minutes) anesthesia->occlusion reperfusion 5. Reperfusion (Removal of clamps) occlusion->reperfusion post_treatment 6. Continued Treatment reperfusion->post_treatment Post-operative care behavioral 7. Neurological Deficit Scoring (24h post-reperfusion) post_treatment->behavioral biochemical 8. Brain Tissue Analysis (Histopathology, ELISA for biomarkers) behavioral->biochemical

Caption: Workflow for assessing neuroprotective efficacy in a cerebral ischemia model.

Detailed Protocol:

  • Animal Model: Adult male Sprague-Dawley rats (250-300g) are used.

  • Drug Administration: The test compound is administered, for instance, at a dose of 50 mg/kg for three consecutive days prior to the ischemic insult.[3]

  • Induction of Cerebral Ischemia: Rats are anesthetized, and the common carotid arteries are exposed and occluded with aneurysm clips for a defined period (e.g., 30 minutes) to induce ischemia. Reperfusion is initiated by removing the clips.

  • Neurological Assessment: At 24 hours post-reperfusion, neurological deficits are scored on a scale of 0-4 (0=no deficit, 4=severe deficit).

  • Histopathological Analysis: Animals are euthanized, and brains are collected. Brain tissue is sectioned and stained with hematoxylin and eosin (H&E) to assess neuronal damage in the hippocampus and cortex.

  • Biochemical Assays: Brain homogenates are used to measure levels of oxidative stress markers such as S100B protein, 8-hydroxy-2-deoxyguanosine, and 8-isoprostane using Enzyme-Linked Immunosorbent Assays (ELISA).[3]

Mechanistic Insights: Potential Signaling Pathways

The therapeutic effects of isoquinoline and quinoline derivatives are often attributed to their interaction with key signaling pathways implicated in cell survival, proliferation, and inflammation. While the precise mechanisms of this compound derivatives are yet to be elucidated, related compounds have been shown to modulate pathways such as:

  • PI3K/Akt/mTOR Pathway: Frequently dysregulated in cancer, this pathway is a target for many anticancer agents. Some quinazoline derivatives have demonstrated PI3K inhibitory activity.

  • Apoptosis Pathways: Induction of apoptosis is a key mechanism of many chemotherapeutics. 3-Arylisoquinolinamines have been shown to induce cell death in cancer cells.[1]

  • Oxidative Stress and Inflammatory Pathways: In neurodegenerative diseases, mitigating oxidative stress and inflammation is a key therapeutic strategy. Quinoline derivatives have demonstrated antioxidant properties.[3]

signaling_pathways cluster_oncology Oncology cluster_neuroprotection Neuroprotection PI3K PI3K/Akt/mTOR Pathway CellCycle Cell Cycle Regulation PI3K->CellCycle Promotes Proliferation Apoptosis Apoptosis Pathway OxidativeStress Oxidative Stress Pathway NeuronalSurvival Neuronal Survival OxidativeStress->NeuronalSurvival Inhibits Inflammation Inflammatory Pathways Inflammation->NeuronalSurvival Inhibits Compound Isoquinoline Amine Derivatives Compound->PI3K Inhibition Compound->Apoptosis Induction Compound->OxidativeStress Inhibition Compound->Inflammation Inhibition

Caption: Potential signaling pathways modulated by isoquinoline amine derivatives.

Concluding Remarks and Future Directions

While the direct in vivo efficacy of this compound derivatives awaits dedicated investigation, the extensive preclinical data on structurally similar compounds provides a strong rationale for their continued development. The experimental frameworks and comparative data presented in this guide offer a valuable resource for researchers aiming to explore the therapeutic potential of this promising class of molecules. Future studies should focus on establishing the in vivo efficacy, pharmacokinetic profiles, and safety of novel this compound derivatives in relevant animal models to pave the way for their potential clinical translation.

References

A Researcher's Guide to ADME Profiling: A Comparative Analysis of Fluorinated Isoquinoline Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorine in Isoquinoline Scaffolds

In the landscape of modern drug discovery, the strategic incorporation of fluorine has become an indispensable tool for medicinal chemists.[1] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[2][3][4] When applied to privileged scaffolds like isoquinoline, a core structure in numerous bioactive compounds, fluorination can be used to fine-tune critical properties such as metabolic stability, membrane permeability, and target binding affinity.[3][4]

However, the effects of fluorination are highly dependent on the position of the substituent on the isoquinoline ring. A fluorine atom at one position might block a site of metabolic attack, enhancing the drug's half-life, while at another position, it could alter the molecule's pKa, thereby modulating its absorption and distribution.[5][6] Therefore, a systematic and comparative analysis of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of positional isomers is not merely an academic exercise; it is a critical step in identifying a lead candidate with the highest potential for clinical success.[7][8]

This guide provides a comprehensive framework for conducting a comparative ADME analysis of fluorinated isoquinoline isomers. We will delve into the core in vitro assays that form the foundation of early ADME profiling, explaining the causality behind experimental choices and providing detailed, field-proven protocols. This document is designed for researchers, scientists, and drug development professionals, offering both the theoretical grounding and the practical steps required to generate reliable, interpretable, and actionable data.

Experimental Design: A Hypothetical Isomer Cohort

To illustrate the comparative approach, we will consider a hypothetical series of monofluorinated isoquinoline derivatives. The purpose of this study is to determine how the specific placement of the fluorine atom on the aromatic ring impacts the overall ADME profile.

Test Compounds:

  • Parent Compound: Isoquinoline

  • Isomer 1: 4-Fluoro-isoquinoline

  • Isomer 2: 5-Fluoro-isoquinoline

  • Isomer 3: 6-Fluoro-isoquinoline

  • Isomer 4: 7-Fluoro-isoquinoline

This guide will walk through the essential experiments to characterize and differentiate these isomers, enabling an informed selection process for further development.

cluster_0 Early ADME Screening Workflow COMPOUNDS Test Compounds (Fluorinated Isoquinoline Isomers) MET Metabolic Stability (Microsomes, Hepatocytes) COMPOUNDS->MET Parallel Assays PERM Permeability (PAMPA, Caco-2) COMPOUNDS->PERM Parallel Assays PPB Plasma Protein Binding (Equilibrium Dialysis) COMPOUNDS->PPB Parallel Assays CYP CYP450 Inhibition (DDI Risk) COMPOUNDS->CYP Parallel Assays DATA Data Integration & Analysis MET->DATA PERM->DATA PPB->DATA CYP->DATA LEAD Lead Candidate Selection DATA->LEAD Informed Decision

Caption: General workflow for comparative in vitro ADME profiling.

Metabolic Stability: Predicting In Vivo Clearance

Metabolic stability is a critical parameter that reflects a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily the Cytochrome P450 (CYP) superfamily located in the liver.[9][10] Poor metabolic stability can lead to rapid clearance, low bioavailability, and a short duration of action.[11] Fluorine substitution is a well-established strategy to enhance metabolic stability by blocking metabolically labile sites, as the C-F bond is significantly stronger than a C-H bond and thus more resistant to oxidative metabolism.[2][4]

The liver microsome stability assay is a cornerstone of early ADME testing, providing a robust and cost-effective method to estimate a compound's intrinsic clearance.[11][12]

Detailed Protocol: Liver Microsomal Stability Assay

This protocol is designed to determine the rate at which the test compounds are metabolized by liver microsomal enzymes.

A. Materials & Reagents:

  • Pooled liver microsomes (human, rat, or mouse)

  • Test Compounds (10 mM stock in DMSO)

  • Control Compounds: Verapamil (high clearance), Warfarin (low clearance)

  • Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., solutions of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[12][13]

  • Ice-cold Acetonitrile (ACN) with an appropriate internal standard (for LC-MS/MS analysis)

  • 96-well incubation plates and collection plates

B. Experimental Procedure:

  • Preparation: Thaw the pooled liver microsomes on ice. Prepare the working microsomal solution by diluting the microsomes in phosphate buffer to a final protein concentration of 0.5-1.0 mg/mL.[10][13]

  • Reaction Mixture Preparation: In the 96-well incubation plate, add the microsomal solution. Pre-warm the plate at 37°C for 5-10 minutes.

  • Initiating the Reaction: To start the metabolic reaction, add the NADPH regenerating system to the wells. Immediately afterward, add the test and control compounds to achieve a final concentration of 1 µM. The final DMSO concentration should be kept low (<0.5%) to avoid enzyme inhibition.

  • Time-Point Sampling: The reaction is incubated at 37°C with gentle shaking.[13] At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), an aliquot of the reaction mixture is transferred to a collection plate containing ice-cold acetonitrile to terminate the reaction.[12][14] The 0-minute time point represents 100% of the compound before metabolism begins.

  • Sample Processing: Once all time points are collected, centrifuge the collection plate at high speed (e.g., 4000 rpm for 20 min) to precipitate the proteins.[12]

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.

C. Data Analysis & Interpretation:

  • The percentage of the compound remaining at each time point is calculated relative to the 0-minute sample.

  • The natural logarithm of the percent remaining is plotted against time. The slope of this line gives the elimination rate constant (k).

  • In Vitro Half-Life (t½): Calculated as 0.693 / k.

  • Intrinsic Clearance (CLint): Calculated using the formula: CLint = (0.693 / t½) * (mL incubation / mg microsomal protein).

Comparative Data Summary (Illustrative)
CompoundIsomer PositionIn Vitro t½ (min)Intrinsic Clearance (CLint) (µL/min/mg protein)Predicted In Vivo Clearance
IsoquinolineParent1592.4High
Isomer 14-Fluoro2555.5Moderate
Isomer 25-Fluoro>60<11.6Low
Isomer 36-Fluoro5525.2Low-Moderate
Isomer 47-Fluoro>60<11.6Low
VerapamilControl12115.5High
WarfarinControl>60<11.6Low

Interpretation: In this hypothetical dataset, fluorination at positions 5 and 7 significantly increases metabolic stability compared to the parent isoquinoline. This suggests these positions may be primary sites of metabolism on the unsubstituted ring. This data allows for the ranking of isomers based on their predicted in vivo clearance.

Membrane Permeability: Predicting Oral Absorption

A drug's ability to cross biological membranes is fundamental to its oral absorption and distribution to target tissues.[7] We utilize two complementary assays to assess permeability: the Parallel Artificial Membrane Permeability Assay (PAMPA) for passive diffusion and the Caco-2 assay for a more biologically complex model that includes active transport.[15] Fluorine can influence permeability by altering a molecule's lipophilicity and basicity (pKa), key drivers of passive transport.[1][2]

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, non-cell-based assay that models passive transcellular permeability.[16][] It measures a compound's ability to diffuse from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment.[18]

A. Materials & Reagents:

  • PAMPA plate system (a 96-well donor plate with a filter membrane and a 96-well acceptor plate)

  • Phospholipid solution (e.g., lecithin in dodecane)

  • Phosphate Buffered Saline (PBS), pH 7.4 and an acidic buffer (e.g., pH 5.0)

  • Test Compounds and Controls (e.g., Propranolol for high permeability, Theophylline for low permeability)

B. Experimental Procedure:

  • Membrane Coating: Carefully coat the filter membrane of each well in the donor plate with the phospholipid solution and allow the solvent to evaporate.[18]

  • Prepare Acceptor Plate: Fill the wells of the acceptor plate with PBS (pH 7.4) containing a small percentage of DMSO to act as a sink.

  • Prepare Donor Plate: Add the test compounds (dissolved in buffer, e.g., pH 5.0 or 7.4) to the donor plate wells.

  • Incubation: Place the donor plate onto the acceptor plate, creating a "sandwich," and incubate at room temperature for a defined period (e.g., 4-18 hours).[19]

  • Quantification: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.

Protocol 2: Caco-2 Bidirectional Permeability Assay

The Caco-2 assay is the industry gold standard for predicting human intestinal absorption.[20] It uses a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions and express key uptake and efflux transporters, thus modeling the intestinal barrier.[21][22]

cluster_0 Caco-2 Bidirectional Assay APICAL Apical (A) (Intestinal Lumen Side) MONOLAYER Caco-2 Cell Monolayer Tight Junctions Transwell® Membrane APICAL->MONOLAYER:f0 A→B Transport (Absorption) BASO Basolateral (B) (Blood Side) BASO->MONOLAYER:f0 B→A Transport (Efflux) MONOLAYER:f0->APICAL MONOLAYER:f0->BASO

Caption: Bidirectional transport across a Caco-2 cell monolayer.

A. Materials & Reagents:

  • Caco-2 cells and cell culture reagents (DMEM, FBS, etc.)

  • Transwell® permeable supports (e.g., 24-well plates)

  • Transport Buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • Test Compounds and Controls (Propranolol - high permeability; Atenolol - low permeability; Digoxin - P-gp efflux substrate)

  • Lucifer yellow for monolayer integrity testing[23]

B. Experimental Procedure:

  • Cell Culture: Seed Caco-2 cells on Transwell® inserts and culture for 21-28 days to allow for differentiation into a polarized monolayer.[20][]

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) to ensure tight junctions have formed. Also, assess the permeability of Lucifer yellow, which should be very low in a healthy monolayer.[25]

  • Transport Experiment (A→B): To measure absorption, add the test compound to the apical (donor) side and fresh transport buffer to the basolateral (receiver) side.

  • Transport Experiment (B→A): To measure efflux, add the test compound to the basolateral (donor) side and fresh buffer to the apical (receiver) side.[23]

  • Incubation & Sampling: Incubate the plates at 37°C. Take samples from the receiver compartment at various time points (e.g., 30, 60, 90, 120 minutes) and from the donor compartment at the end of the experiment.

  • Analysis: Quantify compound concentrations in all samples via LC-MS/MS.

C. Data Analysis & Interpretation:

  • The apparent permeability coefficient (Papp) is calculated for both directions: Papp (cm/s) = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.[20][23]

  • Efflux Ratio (ER): Calculated as Papp (B→A) / Papp (A→B). An ER > 2 suggests the compound is a substrate for an efflux transporter like P-glycoprotein (P-gp).[23]

Comparative Data Summary (Illustrative)
CompoundIsomer PositionPAMPA Pe (10⁻⁶ cm/s)Caco-2 Papp (A→B) (10⁻⁶ cm/s)Caco-2 Papp (B→A) (10⁻⁶ cm/s)Efflux RatioPredicted Absorption
Isomer 14-Fluoro12.515.116.51.1High
Isomer 25-Fluoro8.99.525.62.7Moderate (Efflux)
Isomer 36-Fluoro1.20.80.91.1Low
Isomer 47-Fluoro15.118.219.11.0High
PropranololControl>10>20~20~1.0High
DigoxinControl<10.515.0>25Low (Efflux)

Interpretation: Isomer 4 shows the most promising permeability profile, with high passive diffusion (PAMPA) and high absorption with no efflux in the Caco-2 model. Isomer 2, while having moderate passive permeability, is identified as a potential efflux substrate, which could limit its oral bioavailability.

Plasma Protein Binding (PPB): Assessing Free Drug Concentration

Once absorbed, a drug binds to plasma proteins like albumin and α1-acid glycoprotein.[26] It is the unbound, or "free," fraction of the drug that is pharmacologically active and available for distribution to tissues and subsequent metabolism and excretion.[27] High plasma protein binding can limit efficacy and prolong a drug's half-life.[28] The Rapid Equilibrium Dialysis (RED) method is considered the gold standard for determining the fraction of unbound drug (fu).[29][30]

Detailed Protocol: Rapid Equilibrium Dialysis (RED) Assay

A. Materials & Reagents:

  • RED device inserts and base plate

  • Pooled human plasma

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compounds and controls (Warfarin - high binding; Metoprolol - low binding)

  • Incubator shaker

B. Experimental Procedure:

  • Compound Spiking: Prepare plasma samples spiked with the test compounds at a clinically relevant concentration (e.g., 1-10 µM).[26][29]

  • Device Setup: Pipette the spiked plasma into the sample (red) chamber of the RED device insert. Add an equal volume of PBS to the adjacent buffer chamber.[29] The two chambers are separated by a semi-permeable dialysis membrane with a molecular weight cutoff (e.g., 8 kDa) that retains proteins but allows small molecules to pass through.

  • Equilibrium Incubation: Seal the unit and incubate at 37°C on an orbital shaker for 4-24 hours to allow the free drug to reach equilibrium across the membrane.[26] The exact time should be determined in preliminary experiments to ensure equilibrium is reached.[31]

  • Sampling: After incubation, carefully collect aliquots from both the plasma chamber and the buffer chamber.

  • Matrix Matching & Analysis: To avoid analytical artifacts, combine the buffer aliquot with blank plasma and the plasma aliquot with PBS before protein precipitation with ACN. Quantify the total concentration in the plasma chamber and the free concentration in the buffer chamber using LC-MS/MS.[31]

C. Data Analysis & Interpretation:

  • Fraction Unbound (fu): Calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

  • Percent Bound (%PPB): Calculated as (1 - fu) * 100.

Comparative Data Summary (Illustrative)
CompoundIsomer PositionFraction Unbound (fu)Percent Bound (%)
Isomer 14-Fluoro0.0892.0
Isomer 25-Fluoro0.0397.0
Isomer 36-Fluoro0.2575.0
Isomer 47-Fluoro0.1189.0
WarfarinControl<0.02>98.0
MetoprololControl>0.50<50.0

Interpretation: Isomer 3 shows the lowest protein binding, meaning a larger fraction of the drug would be free to exert its therapeutic effect. Conversely, Isomer 2 is highly protein-bound, which could limit its tissue distribution and efficacy.

Cytochrome P450 (CYP) Inhibition: Evaluating Drug-Drug Interaction Potential

Inhibition of CYP enzymes is a major cause of adverse drug-drug interactions (DDIs).[32][33] If a new drug inhibits a specific CYP isoform, it can slow the metabolism of co-administered drugs that are substrates for that same enzyme, leading to potentially toxic plasma concentrations.[34] Regulatory agencies require testing against key CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[35]

Detailed Protocol: CYP Inhibition Assay (Fluorescent Probe-Based)

A. Materials & Reagents:

  • Recombinant human CYP isoenzymes

  • Fluorogenic probe substrates specific to each isoenzyme

  • NADPH regenerating system

  • Potassium phosphate buffer (pH 7.4)

  • Test compounds and known inhibitors for each isoform (e.g., Ketoconazole for CYP3A4)

B. Experimental Procedure:

  • Reaction Setup: In a 96-well plate, combine the recombinant CYP enzyme, buffer, and the test compound at various concentrations.

  • Pre-incubation: Pre-incubate the mixture for a short period at 37°C.

  • Reaction Initiation: Initiate the reaction by adding a mixture of the specific fluorogenic probe substrate and the NADPH regenerating system.

  • Fluorescence Monitoring: The reaction produces a fluorescent metabolite. Monitor the increase in fluorescence over time using a plate reader.

  • Data Analysis: The rate of reaction is determined from the slope of the fluorescence versus time plot. The percent inhibition caused by the test compound is calculated relative to a vehicle control.

  • IC50 Determination: Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration that causes 50% inhibition).[36]

Comparative Data Summary (Illustrative)
CompoundIsomer PositionCYP1A2 IC50 (µM)CYP2D6 IC50 (µM)CYP3A4 IC50 (µM)DDI Risk Potential
Isomer 14-Fluoro>508.515.2Low-Moderate
Isomer 25-Fluoro>50>50>50Low
Isomer 36-Fluoro2.145.19.8High (1A2)
Isomer 47-Fluoro>5033.7>50Low
KetoconazoleControl (3A4)>50>500.05High

Interpretation: Isomer 3 shows potent inhibition of CYP1A2, representing a significant DDI risk. Isomers 2 and 4 display a clean profile with minimal risk of inhibiting the major CYP enzymes tested.

Conclusion: Synthesizing the Data for Lead Candidate Selection

The goal of this comprehensive in vitro analysis is to build a multi-parameter ADME profile for each fluorinated isoquinoline isomer, allowing for a data-driven and objective comparison.

Final Comparative Summary:

IsomerMetabolic StabilityPermeability/EffluxPlasma Protein BindingCYP Inhibition RiskOverall Assessment
Isomer 1 ModerateHigh / No EffluxHigh (92%)Low-ModerateBalanced but high PPB is a concern.
Isomer 2 High Moderate / Efflux Very High (97%)Low High stability is offset by significant efflux and very high PPB.
Isomer 3 Low-ModerateLow / No EffluxLow (75%) High (CYP1A2) Multiple liabilities: poor permeability and significant DDI risk.
Isomer 4 High High / No EffluxModerate (89%)Low Most Promising Candidate. Strong profile across all key ADME parameters.

Based on this hypothetical analysis, 7-Fluoro-isoquinoline (Isomer 4) emerges as the superior candidate. It combines high metabolic stability with excellent permeability and a low risk of CYP-mediated drug-drug interactions. While its plasma protein binding is moderate, it is acceptable and represents a much better balance of properties compared to the other isomers. This systematic approach, grounded in robust experimental protocols, allows researchers to confidently select the most promising isomer for progression into more complex in vivo pharmacokinetic and efficacy studies.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6-Fluoroisoquinolin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like 6-Fluoroisoquinolin-3-amine is foundational to discovery. However, our responsibility extends beyond the synthesis and application of these molecules to their safe and compliant management throughout their lifecycle. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in the principles of laboratory safety, regulatory compliance, and environmental stewardship. The procedures outlined here are designed to be a self-validating system, ensuring that each step logically follows from a robust understanding of the chemical's potential hazards.

Hazard Identification and Risk Assessment: The "Why"

Understanding the intrinsic properties of this compound is the critical first step in establishing a safe disposal protocol. While a specific Safety Data Sheet (SDS) for this exact compound may not always be accessible, we can infer its likely hazard profile by examining structurally similar compounds, such as other fluoro-substituted quinolines and aminoquinolines.

  • Acute Toxicity: Aromatic amines and fluoro-substituted heterocycles can exhibit significant toxicity. The SDS for 6-Fluoroquinoline indicates it is harmful if swallowed.[1] Similarly, the parent compound, isoquinoline, is classified as harmful if swallowed and toxic in contact with skin. Therefore, it is prudent to handle this compound as a substance with potential acute oral and dermal toxicity.

  • Eye and Skin Irritation: Many aminoquinoline derivatives are known to cause skin and serious eye irritation.[2][3] The SDS for 6-Fluoroquinoline explicitly warns that it causes serious eye damage.[1] Direct contact should be avoided through the mandatory use of appropriate personal protective equipment.

  • Environmental Hazards: Halogenated organic compounds can be persistent in the environment and exhibit ecotoxicity. Isoquinoline is classified as harmful to aquatic life with long-lasting effects. The fluorine atom in this compound increases its chemical stability, suggesting it may resist natural degradation. This necessitates disposal methods that ensure its complete destruction to prevent environmental release.

  • Thermal Decomposition: When heated to decomposition, fluorinated organic compounds can release highly toxic and corrosive gases, such as hydrogen fluoride (HF) and nitrogen oxides (NOx).[4] This is a critical consideration for the final disposal method, reinforcing the need for high-temperature incineration in a specialized facility.

Regulatory Framework: Adherence to Mandated Standards

The management of chemical waste in a laboratory setting is not discretionary; it is governed by stringent federal and local regulations. All disposal procedures must comply with the following cornerstone standards:

  • Resource Conservation and Recovery Act (RCRA): Enforced by the U.S. Environmental Protection Agency (EPA), RCRA governs the management of hazardous waste from its point of generation to its final disposal—a concept known as "cradle-to-grave" management.[5] Based on its likely toxic characteristics, this compound must be managed as a hazardous waste under RCRA guidelines.[6][7]

  • OSHA Laboratory Standard (29 CFR 1910.1450): The Occupational Safety and Health Administration (OSHA) requires laboratories to develop a Chemical Hygiene Plan (CHP).[8][9][10] This plan must include standard operating procedures for the safe handling and disposal of hazardous chemicals, ensuring worker safety and information accessibility, including the availability of SDSs.[11][12]

Core Disposal Protocol: A Step-by-Step Guide

This protocol provides a systematic approach to safely manage this compound waste from the point of generation to its final handoff for disposal.

Summary of Key Safety & Disposal Information
ParameterGuidelineRationale & Source
Chemical Name This compoundN/A
Hazard Class (Likely) Acute Toxicity (Oral, Dermal); Serious Eye Damage; Skin Irritant; Chronic Aquatic ToxicityInferred from analogous compounds like 6-Fluoroquinoline and Isoquinoline.[1]
Required PPE Safety goggles with side-shields, nitrile gloves (or other chemically resistant gloves), lab coat.To prevent eye and skin contact with a potentially toxic and irritating substance.[4][13]
Waste Segregation Halogenated Organic Solid Waste. Do not mix with non-halogenated solvents, acids, bases, or oxidizers.Halogenated wastes require specific disposal processes (e.g., high-temperature incineration with scrubbers) to manage toxic byproducts like HF.[14][15] Mixing increases disposal costs and safety risks.
Container Type Clearly labeled, wide-mouth, screw-cap container made of compatible material (e.g., HDPE).To prevent leaks, ensure compatibility, and facilitate easy addition of solid waste. Container must remain closed when not in use.[5][16]
Disposal Method Transfer to institutional Environmental Health & Safety (EHS) for disposal via a licensed hazardous waste contractor, likely by incineration.Ensures regulatory compliance and complete destruction of the hazardous compound.[17]
Step 1: Waste Characterization and Segregation
  • Designate as Hazardous: At the moment it is no longer needed, declare all this compound and any materials grossly contaminated with it (e.g., weighing paper, contaminated gloves) as hazardous waste.[7]

  • Segregate at the Source: Collect this waste in a dedicated container labeled "Halogenated Organic Solid Waste."

    • Causality: The presence of fluorine classifies this as a halogenated waste. These wastes are incinerated under special conditions to neutralize the acidic gases (like hydrogen fluoride) produced during combustion.[4] Mixing with non-halogenated waste streams complicates and increases the cost of this process.[14]

Step 2: Waste Accumulation and Container Management
  • Select a Proper Container: Use a chemically resistant container with a secure, tight-fitting lid. The container must be in good condition with no leaks or contamination on the exterior.

  • Label Correctly: The waste container label must, at a minimum, include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • A clear list of all contents if it is a mixed waste.

    • The associated hazards (e.g., "Toxic," "Irritant").

  • Keep Containers Closed: Per EPA regulations, hazardous waste containers must remain sealed at all times except when waste is being added.[5][16] This prevents the release of vapors and protects lab personnel.

Step 3: Temporary Storage
  • Satellite Accumulation Area (SAA): Store the sealed and labeled waste container at or near the point of generation in a designated SAA. This area should be under the control of the laboratory personnel.

  • Secondary Containment: It is best practice to place the waste container in a secondary containment bin to mitigate any potential leaks or spills.

Step 4: Final Disposal and Documentation
  • Schedule a Pickup: Do not dispose of this chemical down the drain or in the regular trash. Contact your institution’s Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.

  • Maintain Records: Document the generation and disposal of the waste as required by your institution's CHP and local regulations.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.

G cluster_prep Preparation & Collection cluster_contain Containment & Labeling cluster_storage Storage & Handoff gen Waste Generated: This compound (Solid or Contaminated Debris) ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) gen->ppe Always first char Step 2: Characterize as Halogenated Hazardous Waste ppe->char container Step 3: Place in a Compatible, Dedicated Waste Container char->container labeling Step 4: Label Container 'Hazardous Waste - Halogenated Organic' + Full Chemical Name container->labeling closing Step 5: Keep Container Tightly Closed labeling->closing saa Step 6: Store in Designated Satellite Accumulation Area (SAA) closing->saa ehs Step 7: Arrange Pickup by EHS or Licensed Contractor saa->ehs disposal Final Disposal: High-Temperature Incineration ehs->disposal

Caption: Workflow for the safe disposal of this compound.

Spill and Emergency Procedures

In the event of an accidental release, immediate and correct action is vital to minimize exposure and environmental impact.

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert colleagues and your laboratory supervisor.

  • Control Ignition Sources: Although not highly flammable, remove all potential sources of ignition from the area as a precaution.

  • Contain the Spill: For a small, manageable solid spill, use absorbent pads to gently cover the material. Avoid creating dust.[13]

  • Cleanup:

    • Wear the appropriate PPE, including double-gloving if necessary.

    • Carefully sweep or scoop the spilled solid and any contaminated absorbent material into a designated hazardous waste container.[2]

    • Clean the spill area with a suitable solvent (e.g., ethanol, acetone) and paper towels, placing all cleaning materials into the same hazardous waste container.

  • Decontaminate and Report: Decontaminate the area thoroughly. Report the incident to your supervisor and EHS office as per your institution's policy.

By adhering to this guide, you contribute to a culture of safety and responsibility, ensuring that our pursuit of scientific advancement does not come at the cost of personal health or environmental integrity.

References

Senior Application Scientist's Guide: Personal Protective Equipment for Handling 6-Fluoroisoquinolin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth operational plan for the safe handling of 6-Fluoroisoquinolin-3-amine, a compound of interest for researchers in medicinal chemistry and drug development. As a fluorinated aromatic amine, this substance requires a stringent safety protocol that accounts for both its known hazards and the potential for uncharacterized toxicological properties. Our approach is grounded in the foundational principle of minimizing all chemical exposures.[1] This document moves beyond a simple checklist, explaining the causality behind each recommendation to build a self-validating safety system for your laboratory.

Hazard Assessment and Risk Analysis

A thorough understanding of the potential hazards is the first step in developing a robust safety protocol. This compound belongs to a class of chemicals—aromatic amines—that requires careful handling. While comprehensive toxicological data for this specific molecule may be limited, data from analogous structures and supplier Safety Data Sheets (SDS) provide a strong basis for a conservative risk assessment.

The primary identified hazards are categorized according to the Globally Harmonized System (GHS).

Hazard CategoryGHS PictogramSignal WordHazard Statement
Acute Toxicity (Oral) GHS07: Harmful/IrritantWarningH302: Harmful if swallowed[2]
Skin Irritation GHS07: Harmful/IrritantWarningH315: Causes skin irritation[2]
Eye Irritation GHS07: Harmful/IrritantWarningH319: Causes serious eye irritation[2]
Potential Dermal Toxicity (Implied by class)DangerH311: Toxic in contact with skin (based on similar aromatic amines)

Expert Insight: The "Harmful/Irritant" classification should not be taken lightly. For novel or research chemicals, the absence of data does not mean the absence of danger. Aromatic amines as a class are known for potential long-term health effects, including carcinogenicity and sensitization. Therefore, we must operate under the assumption of higher toxicity and implement controls to prevent any direct contact.

The Hierarchy of Controls: A Foundational Safety Principle

Personal Protective Equipment (PPE) is essential, but it is the last line of defense. A truly safe laboratory environment is built upon a multi-layered approach known as the Hierarchy of Controls. The Occupational Safety and Health Administration (OSHA) mandates that engineering and administrative controls be implemented before relying on PPE.[1][3]

Hierarchy of Controls cluster_0 Most Effective cluster_1 cluster_2 cluster_3 Least Effective Elimination Elimination (Remove the hazard) Substitution Substitution (Replace with a safer alternative) Engineering Engineering Controls (Isolate people from hazard) Substitution->Engineering Primary Focus for Lab Work Administrative Administrative Controls (Change how people work) Engineering->Administrative PPE Personal Protective Equipment (Protect the worker with PPE) Administrative->PPE

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

For handling this compound, the critical engineering control is a certified chemical fume hood . All manipulations of this compound, especially in its powdered form, must occur within a fume hood to prevent inhalation of dust or vapors.[4][5]

Core PPE Protocol for this compound

The following PPE is mandatory for all personnel handling this compound. This protocol is designed to prevent exposure via all potential routes: inhalation, ingestion, and dermal contact.

Primary Protection (Minimum Requirements for All Tasks)
  • Eye Protection: ANSI Z87.1-Compliant Chemical Splash Goggles

    • Causality: Standard safety glasses do not provide a seal around the eyes and are insufficient for protecting against fine powders or splashes. Goggles are essential to prevent the compound from causing serious eye irritation.[6][7]

  • Hand Protection: Double-Gloving (Nitrile)

    • Causality: Given the potential for dermal toxicity and skin irritation, a single glove provides inadequate protection. The outer glove bears the primary contamination risk. The inner glove remains clean, protecting the skin during the critical doffing (removal) process. Always use nitrile gloves of at least 4 mil thickness and consult the manufacturer's chemical resistance guide for specific breakthrough times.[6][8]

  • Body Protection: Flame-Resistant (FR) Lab Coat

    • Causality: A fully buttoned lab coat provides a barrier between you and any potential spills, protecting your skin and personal clothing. The flame-resistant property is a best-practice standard in laboratories where flammable solvents are also in use.[6]

  • Footwear and Attire: Long Pants and Closed-Toe Shoes

    • Causality: This is a fundamental laboratory requirement that protects the lower body from spills. Shoes must be made of a non-porous, chemically resistant material.[6][9]

Task-Dependent Secondary Protection

Certain procedures carry an elevated risk and require additional PPE.

TaskRequired Secondary PPERationale
Weighing/Transfer of Powder (>1g) Face Shield (worn over goggles)Protects the entire face from splashes or aerosolized powder that could occur during transfer.[6][10]
Work Outside of a Fume Hood NIOSH-Approved RespiratorThis should be avoided. If unavoidable, a full respiratory protection program is required by OSHA, including medical evaluation, training, and fit-testing.[6][7]
Spill Cleanup Chemical-Resistant Apron & Boot CoversProvides an additional layer of protection against larger quantities of the material during decontamination procedures.

Operational Plan: From Donning to Disposal

Safe outcomes depend on meticulous procedure. Follow these steps without deviation.

Step 1: Preparation and Donning PPE
  • Verify the chemical fume hood has a current certification and is functioning correctly.

  • Clear the work area of all unnecessary items.[4]

  • Assemble all necessary equipment (spatulas, weigh boats, containers) inside the hood.

  • Don PPE in the following order: lab coat, inner gloves, goggles, face shield (if needed), outer gloves.

Step 2: Handling Protocol (Weighing & Transfer)
  • Perform all manipulations at least 6 inches inside the fume hood sash.

  • Use a spatula to carefully transfer the solid. Avoid any actions that could create dust clouds.

  • If weighing, use an analytical balance within a ventilated enclosure or carefully in the back of the fume hood.

  • Immediately and securely cap the source container and the receiving vessel after transfer.

  • Clean any residual powder from the spatula and work surface using a solvent-moistened wipe, which should be disposed of as hazardous waste.

Step 3: Doffing (Removing) and Disposing of PPE

This sequence is critical to prevent cross-contamination. The guiding principle is that the outer surfaces of your PPE are contaminated.

PPE Doffing Sequence Start Procedure Complete (Still in work area) Step1 1. Remove Outer Gloves (Peel off without touching exterior) Start->Step1 Step2 2. Remove Face Shield (Handle by back strap) Step1->Step2 Dispose in hazardous waste Step3 3. Remove Lab Coat (Roll inside-out) Step2->Step3 Step4 4. Exit Work Area Step3->Step4 Dispose in designated bin Step5 5. Remove Goggles (Handle by straps) Step4->Step5 Step6 6. Remove Inner Gloves (Peel off without touching exterior) Step5->Step6 Step7 7. Wash Hands Thoroughly Step6->Step7 Dispose in hazardous waste

Caption: The correct sequence for removing contaminated PPE to prevent self-exposure.

All disposable PPE (gloves, wipes) must be placed in a designated hazardous waste container.

Emergency Procedures

In the event of an exposure, immediate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[11]

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[11][12]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Spill: Evacuate the immediate area. Do not attempt to clean a large spill without proper training and equipment. For a small spill inside a fume hood, use an appropriate absorbent material, wearing the secondary protection level of PPE.

By adhering to this comprehensive guide, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their scientific work. A culture of safety is not a barrier to discovery; it is the foundation upon which it is built.[3]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Fluoroisoquinolin-3-amine
Reactant of Route 2
6-Fluoroisoquinolin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.